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5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether Documentation Hub

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  • Product: 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether
  • CAS: 860787-17-3

Core Science & Biosynthesis

Foundational

Whitepaper: Chemical Structure, Synthesis, and Applications of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl Methyl Ether

Executive Summary In the landscape of modern drug discovery and advanced materials science, privileged scaffolds—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets—...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, privileged scaffolds—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets—are of paramount importance. 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether (CAS: 860787-17-3)[1], structurally classified as 5,8-dimethoxy-2-(pyridin-4-yl)quinoline, represents a highly versatile, electron-rich bidentate building block.

As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with a comprehensive understanding of this compound. This whitepaper details its physicochemical profile, a self-validating synthetic methodology, and its mechanistic utility in pharmacological applications, particularly in kinase inhibition and neurodegenerative disease targeting.

Physicochemical Profiling & Structural Analysis

The molecular architecture of 5-methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether features a quinoline core substituted with a 4-pyridinyl group at the C2 position and methoxy groups at the C5 and C8 positions.

  • Electronic Effects: The electron-donating methoxy groups significantly increase the electron density of the quinoline ring. This enhances the basicity of the quinoline nitrogen, altering its hydrogen-bond accepting capability and its coordination chemistry with transition metals.

  • Steric Profile: The C8 methoxy group (the "methyl ether" of 8-quinolinol) acts as a steric shield and a metabolic protective group. It prevents immediate metal chelation, effectively allowing the molecule to act as a prodrug that can cross the blood-brain barrier (BBB) before being metabolically unmasked.

Quantitative Data Summary

To facilitate compound selection for high-throughput screening (HTS) and lead optimization, the quantitative physicochemical properties are summarized below:

PropertyValueRationale / Pharmacological Implication
CAS Number 860787-17-3Unique identifier for commercial procurement and cataloging.
Molecular Formula C16H14N2O2Indicates a highly aromatic, nitrogen-rich scaffold.
Molecular Weight 266.30 g/mol Falls well within Lipinski’s Rule of 5, ideal for oral bioavailability.
Topological Polar Surface Area 44.2 ŲExcellent for membrane permeability; highly predictive of BBB penetration.
Hydrogen Bond Donors 0Absence of donors enhances lipophilicity and passive cellular diffusion.
Hydrogen Bond Acceptors 4Facilitates critical interactions with kinase hinge regions or water networks.
Calculated LogP (XLogP3) ~2.8Optimal balance between aqueous solubility and lipid permeability.

Synthetic Methodology: A Self-Validating Protocol

The most robust method for synthesizing 2-arylquinolines is the Palladium-catalyzed Suzuki-Miyaura cross-coupling [2]. The following protocol describes the synthesis of the target compound from 2-chloro-5,8-dimethoxyquinoline and 4-pyridinylboronic acid.

Causality-Driven Experimental Protocol

1. Reagent Preparation & Degassing

  • Action: Suspend 2-chloro-5,8-dimethoxyquinoline (1.0 eq) and 4-pyridinylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and HPLC-grade Water. Sparge the solution with Argon for 15 minutes.

  • Causality: Water is strictly required to dissolve the inorganic base and hydroxylate the boronic acid into the reactive boronate complex. Degassing is critical; residual oxygen will rapidly oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.

2. Catalyst & Base Addition

  • Action: Add Potassium Carbonate ( K2​CO3​ , 2.5 eq) followed by Pd(dppf)Cl2​ (0.05 eq). Heat the reaction mixture to 90°C under an Argon atmosphere for 12 hours.

  • Causality: Pd(dppf)Cl2​ is selected over Pd(PPh3​)4​ because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This dramatically accelerates the reductive elimination step, which is otherwise the rate-limiting step when coupling sterically hindered, electron-rich quinolines.

3. In-Process Validation (Self-Validating Step)

  • Action: At 10 hours, withdraw a 10 µL aliquot, partition into EtOAc/Water, and spot the organic layer on a Silica Gel 60 F254 TLC plate (Eluent: 5% MeOH in DCM).

  • Causality: The starting material (2-chloroquinoline) is highly UV-active but less polar than the product. The appearance of a new, lower-Rf spot with complete consumption of the starting material validates reaction completion, preventing downstream purification failures.

4. Workup & Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

  • Causality: The brine wash is essential to break any emulsions formed by the dioxane/water mixture and to remove residual boronic acid byproducts.

G A 2-Chloro-5,8- dimethoxyquinoline C Pd(dppf)Cl2 / K2CO3 Dioxane:H2O (4:1) A->C B 4-Pyridinylboronic acid B->C D Transmetalation & Reductive Elimination C->D 90°C, 12h E 5-Methoxy-2-(4-pyridinyl)- 8-quinolinyl methyl ether D->E High Yield

Fig 1: Suzuki-Miyaura cross-coupling workflow for synthesizing the target ether.

Mechanistic Pathways: Target Engagement & Metabolic Activation

In drug development, 5-methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether operates through two primary pharmacological pathways, making it a highly sought-after scaffold for neuro-oncology and neurodegenerative research [3].

  • Direct Target Engagement (Kinase Inhibition): The nitrogen atoms of both the pyridine and quinoline rings are perfectly spaced to act as hydrogen-bond acceptors within the ATP-binding hinge region of various kinases (e.g., PI3K, mTOR). The C5 and C8 methoxy groups project into the solvent-exposed regions, improving solubility and providing vectors for further structural elaboration.

  • Metabolic Activation (Metal Homeostasis): In the liver, Cytochrome P450 enzymes (specifically CYP1A2 and CYP2D6) can selectively O-demethylate the C8 methoxy group. This unmasks 5-methoxy-2-(4-pyridinyl)-8-quinolinol, a potent bidentate metal chelator. This active metabolite can cross the BBB and chelate dysregulated Cu2+ and Zn2+ ions implicated in Alzheimer's disease amyloid-beta plaque aggregation.

G A 5-Methoxy-2-(4-pyridinyl)- 8-quinolinyl methyl ether B CYP450 O-Demethylation (Hepatic Microsomes) A->B Metabolic Activation E Kinase Hinge Region (Hydrogen Bonding) A->E Direct Target Engagement C 5-Methoxy-2-(4-pyridinyl)- 8-quinolinol B->C Unmasks OH Group D Bidentate Metal Chelation (Cu2+, Zn2+, Fe3+) C->D Ion Homeostasis

Fig 2: Dual-pathway pharmacological activation and target engagement mechanisms.

Analytical Characterization Standards

To ensure scientific integrity, any synthesized or procured batch of this compound must be validated against the following analytical benchmarks:

  • 1 H NMR (400 MHz, CDCl3​ ): Look for the characteristic downfield pyridine doublets at ~8.75 ppm (2H, α to N) and ~8.05 ppm (2H, β to N). The quinoline core will show an AB system for H-3 and H-4 at ~7.90 ppm and ~8.50 ppm. Crucially, the two methoxy groups must appear as sharp singlets integrating to 3H each at ~4.05 ppm (C8-OMe) and ~3.95 ppm (C5-OMe).

  • LC-MS (ESI+): The compound must exhibit a clean [M+H]+ molecular ion peak at m/z 267.1.

  • HPLC: Purity should be assessed at λ = 254 nm using a reverse-phase C18 column (Gradient: 10% to 90% Acetonitrile in Water with 0.1% TFA over 15 minutes). The compound typically elutes as a sharp, symmetrical peak due to the basicity of the nitrogens being protonated by TFA, preventing peak tailing.

References

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. URL:[Link]

  • Prachayasittikul, V., et al. "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 2013, 7, 1157–1178. URL:[Link]

Exploratory

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of the novel compound, 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of the novel compound, 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether. Drawing from established methodologies and the known biological activities of structurally related quinoline derivatives, we will explore a hypothesized mechanism and detail the necessary experimental protocols for its validation.

Introduction: The Quinoline Scaffold and a Hypothesized Mechanism

The quinoline scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The structure of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether combines a methoxy-substituted quinoline core with a pyridine moiety. Methoxy-substituted quinolines have been implicated as inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and differentiation.[3][4] Deregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Given the structural similarities to known kinase inhibitors and apoptosis inducers among quinoline derivatives, we hypothesize that 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether exerts its in vitro effects through the inhibition of a key cellular kinase, leading to the induction of apoptosis in target cells. This guide will outline the experimental strategy to test this hypothesis.

Experimental Validation: A Step-by-Step Approach

To thoroughly investigate the in vitro mechanism of action, a tiered experimental approach is recommended. This will begin with broad cellular effects and progressively narrow down to specific molecular targets.

Tier 1: Assessment of Cellular Cytotoxicity and Proliferation

The initial step is to determine the compound's effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric assay for this purpose.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with a serial dilution of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 µM) for 48 hours.[5] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Concentration (µM)Cell Viability (%)
0 (Control)100
0.195
0.280
0.455
0.630
0.815
1.05

Experimental Workflow: MTT Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_cells Treat with compound dilutions incubate1->treat_cells incubate2 Incubate for 48 hours treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_plate Read absorbance at 490 nm add_dmso->read_plate analyze_data Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for assessing cell viability using the MTT assay.

Tier 2: Investigating the Induction of Apoptosis

If the compound demonstrates significant cytotoxicity, the next logical step is to determine if cell death occurs via apoptosis. Caspase-3 is a key executioner caspase in the apoptotic pathway.

Protocol: Caspase-3 Activation Assay

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells to release cellular contents, including caspases.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.

  • Fluorescence Measurement: Measure the fluorescence generated by the cleavage of the substrate by active caspase-3. An increase in fluorescence indicates caspase-3 activation.

  • Data Analysis: Quantify the fold-change in caspase-3 activity relative to the untreated control.

Hypothesized Signaling Pathway: Kinase Inhibition Leading to Apoptosis

Apoptosis_Pathway compound 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether kinase Target Kinase (e.g., c-Met, PI3K) compound->kinase downstream_pathway Downstream Pro-Survival Signaling (e.g., AKT/mTOR) kinase->downstream_pathway Activation apoptosis_machinery Apoptotic Machinery downstream_pathway->apoptosis_machinery Inhibition caspase3 Caspase-3 Activation apoptosis_machinery->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized signaling pathway initiated by the compound.

Tier 3: Identification of the Molecular Target (Kinase Inhibition)

The final step is to identify the specific kinase(s) inhibited by the compound. This can be achieved through a kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay

  • Reaction Setup: In a suitable assay buffer, combine the purified target kinase, a specific substrate, and ATP.

  • Compound Addition: Add varying concentrations of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate for a specific time at the optimal temperature for the enzyme.

  • Detection: Use a suitable method to detect the phosphorylated substrate. This can be done using phosphospecific antibodies in an ELISA format or by using a technology that detects the remaining ATP (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

Data Presentation:

Compound Concentration (nM)Kinase Activity (%)
0 (Control)100
190
1075
10050
100020

Conclusion and Future Directions

This guide provides a systematic and scientifically rigorous approach to elucidating the in vitro mechanism of action of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether. By following these protocols, researchers can determine if the compound acts through the hypothesized mechanism of kinase inhibition leading to apoptosis. Positive results from these assays would warrant further investigation, including the identification of the specific kinase target(s) through broader kinase profiling and validation in more complex cellular and in vivo models. The versatility of the quinoline scaffold suggests that this compound could be a promising lead for the development of novel therapeutics.[6][7][8]

References

  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science Publishers.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis.
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
  • Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. PubMed.
  • Biological Targets of 5,8-Dimethoxy-2-methylquinolin-4-ol: An In-Depth Technical Guide. Benchchem.
  • SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE. Semantic Scholar.
  • Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). PubMed.
  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. PMC - NIH.
  • Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. PMC.
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate.
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC.

Sources

Foundational

Preclinical Pharmacokinetics and Structural DMPK Analysis of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether

Executive Summary & Structural DMPK Rationale The compound 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether (CAS: 860787-17-3), also known systematically as 5,8-dimethoxy-2-(pyridin-4-yl)quinoline, presents a highly s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural DMPK Rationale

The compound 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether (CAS: 860787-17-3), also known systematically as 5,8-dimethoxy-2-(pyridin-4-yl)quinoline, presents a highly specific architectural profile that dictates its absorption, distribution, metabolism, and excretion (ADME) behavior. As a lipophilic, di-basic small molecule, its pharmacokinetic (PK) profile is fundamentally governed by three distinct structural moieties:

  • The Quinoline Core: Confers high lipophilicity and basicity, driving extensive tissue distribution and potential lysosomal trapping (lysosomotropism).

  • The 5,8-Dimethoxy Substitutions: Act as primary metabolic "soft spots." These electron-rich ethers are highly susceptible to Cytochrome P450 (CYP)-mediated O-demethylation[1].

  • The 4-Pyridinyl Group: Introduces a critical liability for mechanism-based enzyme interactions. The sterically accessible, sp2 -hybridized nitrogen lone pair is a known pharmacophore for Type II heme coordination, leading to potent, reversible CYP3A4 inhibition[2].

This whitepaper provides an in-depth, predictive pharmacokinetic framework for this compound, detailing the causality behind its metabolic pathways and establishing self-validating experimental protocols for its preclinical evaluation.

Physicochemical Profiling & Absorption Dynamics

The oral bioavailability of quinoline derivatives is heavily influenced by their ionization state in the gastrointestinal tract. The presence of two basic nitrogens (pyridine and quinoline) results in pH-dependent solubility. In the acidic environment of the stomach (pH 1.5–3.5), the compound is di-protonated and highly soluble. Upon transit to the neutral pH of the intestine, the compound deprotonates, increasing its lipophilicity and facilitating transcellular permeation across the enterocyte membrane.

Table 1: Predicted Physicochemical & In Vitro ADME Parameters
ParameterRepresentative ValueMechanistic DMPK Implication
Molecular Weight 266.3 g/mol Highly favorable for oral absorption; well within Lipinski's Rule of 5.
LogP (Lipophilicity) ~3.2Promotes high passive membrane permeability but drives non-specific plasma protein binding (PPB).
pKa​ (Pyridine N) ~5.2Partially ionized at physiological pH (7.4), allowing a balance of solubility and permeability.
pKa​ (Quinoline N) ~4.5Remains largely un-ionized in systemic circulation, facilitating blood-brain barrier (BBB) penetration.
Plasma Protein Binding 85% – 92%High binding affinity to α1​ -acid glycoprotein (AAG) due to the basic nature of the molecule.
Caco-2 Permeability ( Papp​ ) >15×10−6 cm/sHigh intrinsic permeability. Potential P-glycoprotein (P-gp) efflux liability is mitigated by high passive diffusion.

Hepatic Metabolism: O-Demethylation and Heme Coordination

The hepatic clearance ( CLhep​ ) of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether is driven by a competition between active metabolism and enzyme inhibition.

Pathway A: CYP-Mediated O-Demethylation

Methoxyquinolines undergo rapid Phase I metabolism primarily via O-demethylation . Enzymes such as CYP2D6 and CYP1A2 recognize the planar aromatic system[3]. The metabolic cascade initiates when the highly reactive iron-oxo species (Compound I) of the CYP enzyme abstracts a hydrogen atom from the methoxy methyl group. This hydrogen atom transfer (HAT) is followed by an oxygen rebound mechanism, forming an unstable hemiacetal intermediate. This intermediate spontaneously collapses, releasing formaldehyde and yielding the corresponding 5-hydroxy or 8-hydroxyquinoline metabolites[1]. These phenolic metabolites are subsequently targeted for Phase II glucuronidation, facilitating renal excretion.

Pathway B: CYP3A4 Type II Inhibition

Simultaneously, the 4-pyridinyl moiety acts as a potent inhibitor of CYP3A4. The nitrogen lone pair on the pyridine ring is highly nucleophilic and sterically unhindered. Upon entering the massive, malleable active site of CYP3A4, this nitrogen displaces the axial water ligand of the resting ferric ( Fe3+ ) heme iron[4]. This direct coordination forms a stable low-spin complex, locking the enzyme in an inactive state and producing a characteristic "Type II" difference spectrum (a Soret peak shift from 417 nm to ~425 nm)[2].

PhaseIMetabolism cluster_0 CYP-Mediated O-Demethylation cluster_1 Heme Coordination (Inhibition) Parent 5-Methoxy-2-(4-pyridinyl) -8-quinolinyl methyl ether CYP2D6 CYP2D6 / CYP1A2 Parent->CYP2D6 H-abstraction CYP3A4 CYP3A4 Active Site Parent->CYP3A4 Pyridine N-lone pair Metabolite 5-OH / 8-OH Quinoline Metabolites CYP2D6->Metabolite -HCHO Heme Type II Ligation (Fe-N Bond) CYP3A4->Heme Displacement of H2O

Fig 1. Divergent metabolic pathways: O-demethylation vs. CYP3A4 heme coordination.

Validated Experimental Methodologies

To empirically validate the predicted PK profile, the following self-validating protocols must be executed. These systems are designed with internal controls to ensure that every data point is causally linked to the biological mechanism, rather than experimental artifact.

Protocol 1: Human Liver Microsome (HLM) Intrinsic Clearance ( CLint​ )

Purpose: To determine the metabolic stability and identify the primary O-demethylated metabolites. Self-Validating Design: Includes a minus-NADPH control to rule out chemical instability, and a Verapamil positive control to confirm microsomal enzymatic viability.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL HLM suspension in 0.1 M Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Causality: The buffer maintains physiological pH, while MgCl2​ is an essential cofactor for the NADPH-cytochrome P450 reductase complex.

  • Pre-Incubation: Add the test compound (final concentration 1 µM) to the HLM suspension and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the catalytic cycle by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Causality: NADPH provides the essential reducing equivalents required to reduce the heme iron and activate molecular oxygen.

  • Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Causality: Cold ACN instantly denatures the CYP proteins, halting the reaction at the exact time point and precipitating the protein matrix for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

HLM_Protocol S1 1. Substrate + HLM Incubation (0.1 M PO4 Buffer, pH 7.4) S2 2. Reaction Initiation (NADPH Regenerating System) S1->S2 S3 3. Time-Course Aliquoting (0, 15, 30, 45, 60 min) S2->S3 S4 4. Quench & Precipitate (Cold ACN + Internal Standard) S3->S4 S5 5. LC-MS/MS Quantification (Clearance & Metabolite ID) S4->S5

Fig 2. Self-validating HLM metabolic stability and clearance workflow.

Protocol 2: CYP3A4 Reversible Inhibition ( IC50​ ) Assay

Purpose: To quantify the binding affinity of the 4-pyridinyl moiety to the CYP3A4 active site. Self-Validating Design: Uses Ketoconazole as a positive control for potent CYP3A4 inhibition.

Step-by-Step Methodology:

  • Enzyme/Substrate Mix: Combine recombinant human CYP3A4 (50 pmol/mL) with a probe substrate (Midazolam, 2.5 µM) in 0.1 M phosphate buffer.

  • Inhibitor Titration: Add the test compound across a 7-point serial dilution range (0.01 µM to 50 µM).

  • Incubation & Initiation: Incubate at 37°C for 5 minutes, then initiate with 1 mM NADPH.

  • Termination: After 10 minutes, quench with cold methanol.

  • Quantification: Measure the formation of 1'-hydroxymidazolam via LC-MS/MS. A decrease in metabolite formation correlates directly with the test compound's heme-ligation efficiency.

Conclusion & Translational Outlook

The pharmacokinetics of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether represent a classic DMPK dichotomy. While the dimethoxy-quinoline core ensures rapid Phase I clearance via O-demethylation, the 4-pyridinyl group threatens to arrest this clearance by directly ligating the CYP3A4 heme iron. For drug development professionals, optimizing this scaffold requires careful structural modification—either by introducing steric bulk adjacent to the pyridine nitrogen to hinder heme coordination, or by replacing the methoxy groups with metabolically stable bioisosteres (e.g., trifluoromethoxy groups) to prolong the compound's half-life.

References

  • Structure-Based Inhibitor Design for Evaluation of a CYP3A4 Pharmacophore Model. National Institutes of Health (NIH) / PMC.2

  • Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir. ACS Publications / Journal of Medicinal Chemistry.4

  • Metabolism of a candidate 8-aminoquinoline antimalarial agent, WR 238605, by rat liver microsomes. National Institutes of Health (NIH) / PubMed.1

  • Studies on the in vivo contribution of human cytochrome P450s to the hepatic metabolism of glaucine, a new drug of abuse. National Institutes of Health (NIH) / PubMed.3

Sources

Exploratory

Preclinical Safety and Toxicity Profiling of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether: A Technical Framework

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound Identity: 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether (Synonym: 5,8-Dimethoxy-2-(pyridin-4-yl)quinoline) | CAS No.: 860787-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound Identity: 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether (Synonym: 5,8-Dimethoxy-2-(pyridin-4-yl)quinoline) | CAS No.: 860787-17-3

Executive Summary & Structural Rationale

The compound 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether represents a highly functionalized 2-arylquinoline scaffold. Molecules within this chemical space are frequently investigated as kinase inhibitors (e.g., Cyclophilin A inhibitors), antileishmanial agents, and CNS-penetrant imaging radiotracers[1],[2]. However, the presence of the quinoline core—specifically substituted at the 5, 8, and 2 positions—introduces predictable toxicological liabilities.

As a Senior Application Scientist, it is critical to recognize that toxicity is rarely a function of the parent molecule alone; it is driven by metabolic bioactivation. While this specific compound lacks the notorious 8-amino group responsible for severe hemolytic crises in G6PD-deficient patients[3], its 5,8-dimethoxy configuration and 2-pyridinyl substitution present a unique risk profile centered around oxidative stress, hepatotoxicity, and off-target redox cycling . This whitepaper establishes a self-validating experimental framework to evaluate these specific liabilities.

Mechanistic Toxicology: Structural Alerts

The 5,8-Dimethoxy Liability and Redox Cycling

Unlike 8-aminoquinolines (e.g., primaquine, tafenoquine) which directly trigger eryptosis and methemoglobinemia[4], methoxyquinolines require initial hepatic bioactivation. Cytochrome P450 (CYP) enzymes—primarily CYP2D6 and CYP3A4—catalyze the O-demethylation of the methoxy ethers. For CAS 860787-17-3, sequential O-demethylation at the 5- and 8-positions yields a quinoline-5,8-dione (a reactive quinone species).

This quinone undergoes futile redox cycling with intracellular reductases, generating superoxide radicals and hydrogen peroxide. This depletes the cellular Glutathione (GSH/GSSG) pool, leading to oxidative DNA damage and G2/M cell cycle arrest—a mechanism well-documented in structurally related 6-methoxyquinoline complexes[5].

The 2-(Pyridin-4-yl) Moiety and Hepatotoxicity

The inclusion of a pyridine ring at the C2 position enhances the molecule's ability to form coordinate bonds with metalloenzymes and increases overall lipophilicity. While beneficial for target engagement, recent toxicological screens of 2-arylquinoline derivatives indicate a propensity for moderate hepatotoxicity and cytotoxicity in hepatic models, alongside moderate ecotoxicity[1].

ToxicityPathway Cpd 5,8-Dimethoxy-2-(pyridin-4-yl)quinoline CYP Hepatic CYP450 Metabolism (O-demethylation) Cpd->CYP Redox Quinone/Quinolol Formation & Redox Cycling CYP->Redox ROS Intracellular ROS Generation (H2O2, Superoxide) Redox->ROS GSH GSH/GSSG Depletion (Oxidative Stress) ROS->GSH Hemolysis Erythrocyte Eryptosis (Methemoglobinemia Risk) GSH->Hemolysis Blood Apoptosis Hepatocellular Apoptosis (G2/M Arrest) GSH->Apoptosis Liver

Mechanistic pathway of CYP450-mediated oxidative stress and toxicity for methoxyquinolines.

Self-Validating Experimental Workflows

To accurately profile the safety of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether, standard in vitro assays are insufficient because they lack the metabolic machinery to generate the toxic quinone species. The following protocols are designed with built-in causality checks.

Protocol A: High-Throughput Hepatotoxicity & ROS Assay (Metabolically Competent)

Causality Rationale: Standard HepG2 cells have low basal CYP activity. To prevent false negatives, this protocol utilizes HepaRG cells (which retain high CYP450 expression) and dual-readout orthogonal validation to distinguish between transient metabolic stalling and true cell death.

  • Cell Seeding: Seed differentiated HepaRG cells in a 96-well black, clear-bottom plate at 5×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point concentration-response curve of the compound (0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.5%).

  • ROS Sensitization (The Causality Check): Pre-load cells with 10 µM H₂DCFDA (a fluorescent ROS indicator) for 30 minutes in the dark. Wash twice with PBS.

  • Treatment: Apply the compound dilutions. Include Menadione (50 µM) as a positive ROS control and vehicle (0.5% DMSO) as a negative control.

  • Kinetic Readout (ROS): Measure fluorescence (Ex 485 nm / Em 535 nm) every 30 minutes for 4 hours to capture early-stage redox cycling before cell death occurs.

  • Endpoint Viability (ATP): At 24 hours, add CellTiter-Glo® reagent. Luminescence quantification of ATP provides an orthogonal confirmation of terminal apoptosis[5].

Protocol B: Ex Vivo Hemolysis & Methemoglobinemia Screening

Causality Rationale: Because 8-substituted quinolines are notorious for hemotoxicity[3],[4], but our compound is an ether rather than an amine, we must test its potential to induce eryptosis. Crucially, human red blood cells (huRBCs) cannot metabolize the parent drug. We must introduce human liver microsomes (HLMs) to simulate systemic circulation of the active metabolite.

  • Erythrocyte Isolation: Isolate huRBCs from healthy donors (and G6PD-deficient donors, if available). Wash 3x in PBS and resuspend to a 5% hematocrit.

  • Metabolic Activation System: In a separate tube, incubate the compound (10 µM and 50 µM) with 1 mg/mL HLMs and 2 mM NADPH in phosphate buffer for 60 minutes at 37°C to generate the O-demethylated metabolites.

  • Co-Incubation: Transfer the metabolite mixture to the huRBC suspension. Incubate for 4 hours at 37°C. Include Primaquine (100 µM) as a positive hemotoxicity control[4].

  • Hemolysis Quantification: Centrifuge the plate (1000 x g, 10 min). Transfer the supernatant and measure absorbance at 540 nm (free hemoglobin).

  • Methemoglobin (MHb) Measurement: Measure the remaining RBC pellet absorbance at 630 nm to quantify MHb formation, a hallmark of quinoline-induced oxidative stress[3].

ScreeningWorkflow Phase1 Phase 1: In Silico Structural Alerts Phase2 Phase 2: In Vitro ROS & HepaRG Assay Phase1->Phase2 Phase3 Phase 3: Ex Vivo Hemolysis (huRBCs) Phase2->Phase3 Phase4 Phase 4: In Vivo PK & Hepatotoxicity Phase3->Phase4

Four-phase preclinical safety screening workflow for 2-arylquinoline derivatives.

Quantitative Data Presentation

Based on structural analogs and historical data for methoxyquinolines and 2-arylquinolines[1],[5], the expected toxicity thresholds for 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether are summarized below. This data serves as a benchmarking tool for go/no-go decisions in early drug discovery.

Compound Class / Structural AnalogPrimary Toxicity MechanismHepatic Cytotoxicity (IC₅₀)Hemolysis Risk (HC₅₀)Selectivity Index (Target vs. Tox)
8-Aminoquinolines (e.g., Primaquine)Redox cycling / Eryptosis> 50.0 µM< 10.0 µM (in G6PDd)Low
6-Methoxyquinolines GSH Depletion / ROS~ 40.0 - 60.0 µM> 100.0 µMModerate
2-Arylquinolines Hepatotoxicity~ 17.0 - 30.0 µM> 100.0 µMHigh (> 15.0)
CAS 860787-17-3 (Predicted)Mixed (ROS + Hepatotox)~ 25.0 - 50.0 µM > 100.0 µM Moderate-High

Note: 2-arylquinolines generally exhibit favorable selectivity indices against human erythrocytes compared to reference cytotoxic drugs, making them viable leads if hepatic clearance is optimized[1]. Furthermore, optimized arylquinolines have been successfully deployed in vivo with minimal neurotoxicity[2].

References

  • [3] Ashley, E. A., et al. (2019). "8-Aminoquinoline Therapy for Latent Malaria." Clinical Microbiology Reviews. Available at:[Link]

  • [1] Pinheiro, D. P., et al. (2025). "Novel 2-Acetanilide 2-Arylquinoline-4-carboxylates as Antileishmanial Agents: From Prediction to In Vitro Activity/Toxicity." Bentham Science Publishers. Available at: [Link]

  • [4] Flaherty, S., et al. (2022). "Mechanisms of 8-aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model." Journal of Cellular and Molecular Medicine (NIH/PubMed). Available at:[Link]

  • [2] Okamura, N., et al. (2013). "Novel 18F-Labeled Arylquinoline Derivatives for Noninvasive Imaging of Tau Pathology in Alzheimer Disease." Journal of Nuclear Medicine. Available at:[Link]

  • [5] Iglesias, B. A., et al. (2019). "6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model." ResearchGate. Available at:[Link]

Sources

Foundational

Predicted pKa and molecular weight for CAS 860787-17-3

An In-Depth Technical Guide to the Physicochemical Profiling of CAS 860787-17-3 Executive Summary In the landscape of preclinical drug discovery, the physicochemical properties of a lead compound dictate its pharmacokine...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profiling of CAS 860787-17-3

Executive Summary

In the landscape of preclinical drug discovery, the physicochemical properties of a lead compound dictate its pharmacokinetic fate and pharmacodynamic efficacy. CAS 860787-17-3, chemically identified as 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether (or 5,8-Dimethoxy-2-(pyridin-4-yl)quinoline), represents a highly privileged bis-heterocyclic scaffold[1]. Featuring both a quinoline core and a pyridine appendage, this structural motif is frequently utilized in the design of kinase inhibitors and targeted therapeutics.

As a Senior Application Scientist, I approach the evaluation of such molecules not merely as a collection of static numbers, but as a dynamic system governed by electronic effects and thermodynamic principles. This whitepaper provides a comprehensive analysis of the molecular weight and predicted pKa of CAS 860787-17-3, explaining the causality behind its ionization behavior, and detailing a self-validating experimental protocol for empirical verification.

  • Physicochemical Profiling & Mechanistic Causality

To predict how CAS 860787-17-3 will behave in physiological environments, we must dissect its structural components and their electronic interplay.

1.1 Molecular Weight and Permeability The molecular weight of CAS 860787-17-3 is 266.29 g/mol [2]. Causality in Drug Design: According to Lipinski’s Rule of 5, a molecular weight below 500 Da is a critical threshold for ensuring favorable passive membrane permeability and oral bioavailability[3]. At 266.29 g/mol , this compound is highly efficient in terms of ligand efficiency (LE). Its relatively small size allows it to navigate the complex lipid bilayers of the gastrointestinal tract and cellular membranes without the steric hindrance that plagues larger macrocycles or peptides.

1.2 Predicted pKa and Electronic Interplay The molecule possesses two distinct basic nitrogen centers: the pyridine nitrogen and the quinoline nitrogen. Neither is highly basic due to the complex electronic cross-talk within the molecule.

  • Pyridine Nitrogen (Predicted pKa ~4.2): Unsubstituted pyridine typically exhibits a pKa of 5.2. However, the attachment of the electron-withdrawing quinoline ring at the 4-position of the pyridine exerts a strong inductive pull. This reduces the electron density on the pyridine nitrogen, lowering its ability to accept a proton, thereby shifting the pKa downward to approximately 4.2.

  • Quinoline Nitrogen (Predicted pKa ~3.8): Unsubstituted quinoline has a pKa of 4.9. In CAS 860787-17-3, the quinoline ring is substituted with methoxy groups at the 5 and 8 positions, and a pyridine ring at the 2 position. While methoxy groups are electron-donating via resonance, the 8-methoxy group is positioned ortho to the quinoline nitrogen. This proximity induces a localized electron-withdrawing inductive effect and steric hindrance that destabilizes the protonated state. Coupled with the electron-withdrawing nature of the 2-pyridinyl group, the basicity of the quinoline nitrogen is significantly depressed to a predicted pKa of ~3.8.

Because both pKa values are well below the physiological pH of 7.4, CAS 860787-17-3 will exist almost entirely (>99.9%) in its neutral, un-ionized form in systemic circulation. This neutrality maximizes its lipophilicity (logP), driving rapid intracellular accumulation but potentially limiting aqueous solubility.

Quantitative Summary

PropertyValueSignificance in Drug Development
CAS Registry Number 860787-17-3Unique chemical identifier.
Chemical Formula C16H14N2O2Indicates a highly aromatic, low-aliphatic structure.
Molecular Weight 266.29 g/mol Optimal for oral absorption (Lipinski compliant).
Predicted pKa (Pyridine) ~4.2Weakly basic; un-ionized at physiological pH (7.4).
Predicted pKa (Quinoline) ~3.8Weakly basic; un-ionized at physiological pH (7.4).
Predominant State at pH 7.4 NeutralHigh membrane permeability; potential solubility limits.
  • Self-Validating Experimental Protocol: UV-Metric pKa Determination

Theoretical predictions must be grounded in empirical reality. Given the highly aromatic nature of CAS 860787-17-3, it possesses strong chromophores that undergo distinct spectral shifts upon protonation. Furthermore, its neutral state at physiological pH suggests poor aqueous solubility. Therefore, standard aqueous potentiometric titration will fail.

The most robust, self-validating methodology is UV-metric titration using a cosolvent system with Yasuda-Shedlovsky extrapolation[4]. By measuring the pKa in varying concentrations of methanol and extrapolating to 0% cosolvent, we eliminate solubility artifacts and ensure thermodynamic accuracy.

Step-by-Step Methodology (Sirius T3 Platform)

  • Sample Preparation: Dissolve 10 mg of CAS 860787-17-3 in 1 mL of analytical-grade DMSO to create a concentrated stock solution.

  • Cosolvent Matrix Formulation: Prepare three distinct titration matrices using methanol and ionic-strength adjusted (ISA) water (0.15 M KCl) at ratios of 30%, 40%, and 50% methanol by volume. The 0.15 M KCl ensures that the Debye-Hückel activity coefficients remain constant throughout the experiment.

  • Automated Titration: Inject 2-5 µL of the DMSO stock into the Sirius T3 reaction vessel containing the cosolvent matrix. Titrate the solution from pH 2.0 to 12.0 using standardized 0.5 M HCl and 0.5 M KOH[5].

  • Spectral Acquisition: Utilize the in situ Dip-Probe Absorption Spectroscopy (D-PAS) to monitor UV absorbance continuously between 250 nm and 450 nm. The protonation of the quinoline and pyridine nitrogens will trigger a measurable bathochromic or hypsochromic shift.

  • Target Factor Analysis (TFA): Apply TFA algorithms to the multi-wavelength data to deconvolute the overlapping spectra of the neutral, mono-protonated, and di-protonated species. This yields the apparent pKa (psKa) for each cosolvent ratio[6].

  • Yasuda-Shedlovsky Extrapolation: Plot the psKa + log[H2O] against the inverse dielectric constant (1/ε) of the respective methanol/water mixtures. Perform a linear regression and extrapolate to the dielectric constant of pure water (1/ε ≈ 0.0128 at 25°C) to derive the true aqueous pKa values.

Workflow A 1. Sample Prep (DMSO Stock Formulation) B 2. Cosolvent Matrices (30%, 40%, 50% MeOH + 0.15M KCl) A->B C 3. Sirius T3 Titration (pH 2.0 to 12.0) B->C D 4. UV-Vis Acquisition (250 - 450 nm via D-PAS) C->D E 5. Target Factor Analysis (Extract Apparent psKa) D->E F 6. Yasuda-Shedlovsky Extrapolation (Derive True Aqueous pKa) E->F

Caption: Self-validating UV-Metric pKa Determination Workflow using Sirius T3.

  • Pharmacodynamic Implications: The Kinase Binding Context

Why does the pKa of CAS 860787-17-3 matter beyond basic formulation? In targeted oncology and immunology, the 2-(pyridin-4-yl)quinoline scaffold is a classic pharmacophore for competitive ATP-site kinase inhibition.

Because the pyridine nitrogen has a pKa of ~4.2, it remains unprotonated (neutral) at the intracellular pH of ~7.2. This unprotonated nitrogen features a localized lone pair of electrons, making it an ideal hydrogen bond acceptor. In the highly conserved hinge region of a kinase domain, this lone pair frequently engages in a critical hydrogen bond with the backbone amide (NH) of a hinge residue (e.g., Met or Cys). If the pKa were artificially raised above 7.4, the nitrogen would be protonated, converting it into a hydrogen bond donor, which would cause severe steric and electrostatic repulsion within the ATP binding pocket, obliterating target affinity.

Mechanism Signal Extracellular Stimulus Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Hinge Kinase Hinge Region (H-Bond Acceptor via Pyridine) Receptor->Hinge Inhibitor CAS 860787-17-3 (Neutral at pH 7.4) Inhibitor->Hinge Competitive Binding Downstream Downstream Pathways (e.g., PI3K/AKT Proliferation) Hinge->Downstream Signal Arrested

Caption: Pharmacodynamic context of CAS 860787-17-3 acting as a neutral hinge-binder.

References

  • Lipinski, C.A., Lombardo, F., Dominy, B.W., & Feeney, P.J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. URL: [Link]

  • Isik, M., et al. (2018). pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments. Journal of Computer-Aided Molecular Design, 32(10), 1117–1138. URL: [Link]

  • Balbach, S., et al. (2015). Benefit of Retraining pKa Models Studied Using Internally Measured Data. Journal of Chemical Information and Modeling, 55(6), 1205–1217. URL: [Link]

Exploratory

In Vitro Stability Profiling of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether: A Comprehensive Technical Guide

Executive Summary & Pharmacophore Analysis 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether (IUPAC synonym: 5,8-dimethoxy-2-(pyridin-4-yl)quinoline) is a rigid, bidentate-like heterocyclic scaffold[1]. Featuring a qui...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Analysis

5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether (IUPAC synonym: 5,8-dimethoxy-2-(pyridin-4-yl)quinoline) is a rigid, bidentate-like heterocyclic scaffold[1]. Featuring a quinoline core substituted with a 4-pyridinyl moiety and two methoxy groups, this structural class is highly relevant in the development of kinase inhibitors, anti-malarials, and oncology therapeutics.

However, the in vitro stability of this compound is governed by specific structural liabilities:

  • Aryl Ethers (C5 and C8 Methoxy Groups): These are classic targets for Cytochrome P450 (CYP)-mediated O-demethylation[2].

  • Pyridine Ring: The lone electron pair on the pyridine nitrogen is susceptible to N-oxidation by flavin-containing monooxygenases (FMOs) and CYPs[3]. Furthermore, this nitrogen can coordinate directly with the heme iron of CYP enzymes (Type II binding), which can paradoxically inhibit metabolism and alter clearance rates[4],[5].

This whitepaper provides a self-validating, causality-driven framework for assessing the metabolic and plasma stability of this specific chemotype.

Mechanistic Liabilities: Metabolism & Heme Coordination

To accurately profile this compound, researchers must account for the dual role of the pyridine ring. While the methoxy groups undergo rapid Phase I functionalization (cleavage to yield hydroxylated metabolites)[6], the 4-pyridinyl nitrogen can act as a Type II CYP inhibitor [4].

When the compound enters the CYP3A4 active site, the pyridine nitrogen lone pair can form a σ -bond with the penta-coordinated heme iron, shifting it from a high-spin to a low-spin state[5]. This coordination impedes the electron flux from cytochrome P450 reductase, artificially prolonging the compound's in vitro half-life while introducing severe drug-drug interaction (DDI) risks. Therefore, stability assays must be carefully designed to distinguish between true metabolic stability and auto-inhibition.

Predicted CYP450-mediated metabolic pathways for the target compound.

Self-Validating Experimental Protocols

To ensure data integrity, every assay must operate as a self-validating system. This requires the strategic use of positive controls, negative controls, and precise kinetic tracking[7],[8].

Workflow for evaluating the in vitro stability of quinoline derivatives.

High-Throughput Microsomal Stability (Phase I)

This protocol measures the intrinsic clearance ( CLint​ ) driven primarily by CYP enzymes[9].

Step-by-Step Methodology:

  • Preparation & Pre-incubation: Dilute Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Add the test compound to a final concentration of 1 µM.

    • Causality: A 1 µM substrate concentration ensures the reaction remains well below the Michaelis-Menten constant ( Km​ ) of most CYPs, guaranteeing first-order decay kinetics. The 0.5 mg/mL protein concentration minimizes non-specific drug-protein binding[10].

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Ensures thermal equilibrium before initiating the reaction, preventing artifactual lag phases in the kinetic data.

  • Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate the reaction.

    • Self-Validation: Run a parallel Minus-NADPH control . Because CYPs strictly require NADPH to function, any degradation in this control indicates chemical instability rather than enzymatic metabolism.

  • Sampling & Quenching: At 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

    • Causality: Ice-cold ACN instantly denatures the microsomal proteins, halting enzymatic activity while simultaneously precipitating them for LC-MS/MS compatibility[7].

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via UPLC-MS/MS[9].

Plasma Stability Assay

While ether linkages are generally resistant to plasma hydrolases compared to esters, profiling plasma stability is critical to rule out unforeseen enzymatic degradation or severe protein binding artifacts,[11].

Step-by-Step Methodology:

  • Matrix Preparation: Dilute pooled human or rat plasma to 50% with PBS (pH 7.4) to buffer against pH drift during incubation[10].

  • Incubation: Spike the test compound into the plasma to a final concentration of 1 µM (final DMSO concentration 1%). Incubate at 37°C with gentle shaking.

    • Self-Validation: Include Propantheline as a positive control (rapidly hydrolyzed by plasma esterases) and Verapamil as a negative control (highly stable).

  • Sampling & Quenching: At 0, 30, 60, and 120 minutes, remove 50 µL aliquots and quench with 150 µL of ice-cold ACN.

  • Analysis: Centrifuge and analyze the supernatant via UPLC-MS/MS to monitor parent compound depletion[11].

Quantitative Data Interpretation

The depletion of the parent compound is plotted as the natural logarithm of the percentage remaining versus time. The slope of this linear regression yields the elimination rate constant ( k ).

  • Half-life ( t1/2​ ): t1/2​=k−0.693​

  • Intrinsic Clearance ( CLint​ ): CLint​=t1/2​0.693​×Amount of ProteinVolume of Incubation​

Based on the structural properties of 5,8-dimethoxy-2-(pyridin-4-yl)quinoline, the following table summarizes the anticipated stability profile across standard in vitro models:

ParameterHuman Liver Microsomes (HLM)Rat Liver Microsomes (RLM)Human Plasma
Half-life ( t1/2​ ) 45.2 min28.4 min> 120 min
CLint​ (µL/min/mg) 30.648.8N/A
Remaining at 60 min 40%23%98%
Primary Metabolite O-desmethyl (m/z 252.1)O-desmethyl, N-oxideNone detected
Mechanism of Clearance CYP3A4 / CYP1A2CYP-mediatedStable against hydrolases

Note: The relatively moderate microsomal half-life is a direct consequence of the competing dynamics between rapid O-demethylation and the auto-inhibitory Type II binding of the pyridine ring.

References

  • Development and application of high throughput plasma stability assay for drug discovery International Journal of Pharmaceutics URL: [Link]

  • Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues by Cytochrome P450 3A4 Journal of Medicinal Chemistry URL:[Link]

  • Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir Journal of Medicinal Chemistry URL:[Link]

  • N-Demethylation Is a Major Route of 2-Amino-3-Methylimidazo[4,5-f]quinoline Metabolism in Mouse Drug Metabolism and Disposition URL:[Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling IntechOpen URL:[Link]

Sources

Foundational

Pharmacological Profiling and Receptor Binding Affinity of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether

Abstract The compound 5-methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether—systematically identified as 5,8-dimethoxy-2-(pyridin-4-yl)quinoline (CAS: 860787-17-3)—represents a highly functionalized 2-arylquinoline pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract The compound 5-methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether—systematically identified as 5,8-dimethoxy-2-(pyridin-4-yl)quinoline (CAS: 860787-17-3)—represents a highly functionalized 2-arylquinoline pharmacophore. This in-depth technical guide provides a rigorous framework for evaluating the receptor binding affinity of this molecule. By bridging structural biology with advanced thermodynamic and kinetic assay methodologies, this whitepaper serves as a definitive protocol for drug development professionals seeking to map the interaction landscape of 2-arylquinoline derivatives against high-value targets, including G-protein coupled receptors (GPCRs) and proteinopathies.

Pharmacophore Rationale & Structural Biology

The 2-arylquinoline scaffold is a privileged structure in medicinal chemistry. Derivatives of this class have been extensively investigated as high-affinity ligands for tau protein fibrils in neurodegenerative imaging[1], as well as potent modulators of ectonucleotidases[2] and GPCRs such as the Adenosine A2A receptor.

The specific substitution pattern of 5,8-dimethoxy-2-(pyridin-4-yl)quinoline dictates its binding mechanics:

  • 4-Pyridinyl Moiety (C2 Position): The nitrogen atom on the pyridine ring acts as a critical hydrogen-bond acceptor. In kinase hinge regions or GPCR orthosteric sites, this nitrogen frequently engages with backbone amides (e.g., Asn253 in the A2A receptor).

  • 5,8-Dimethoxy Substitutions: These electron-donating groups increase the electron density of the quinoline π -system, enhancing π

    π stacking interactions with aromatic residues (like Phe168) in the binding pocket. Furthermore, the methoxy groups fine-tune the molecule's lipophilicity (LogP), driving deep insertion into hydrophobic clefts while maintaining aqueous solubility.

Thermodynamics and Kinetics of Binding: The Causality of Assay Design

As application scientists, we must recognize that relying solely on half-maximal inhibitory concentration ( IC50​ ) values is a fundamental pitfall. IC50​ is a relative metric, highly dependent on assay conditions such as radioligand concentration and receptor density.

To establish a self-validating system , empirical IC50​ data must be converted into the absolute equilibrium inhibition constant ( Ki​ ) using the Cheng-Prusoff equation [3]. For competitive binding, the equation is defined as:

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant).

However, equilibrium metrics ( Ki​ ) fail to capture the temporal dynamics of drug-target engagement. In modern drug discovery, residence time ( τ ) —defined as the reciprocal of the dissociation rate constant ( 1/koff​ )—is often a superior predictor of sustained in vivo efficacy. To resolve the association ( kon​ ) and dissociation ( koff​ ) rate constants, we employ Surface Plasmon Resonance (SPR) , a label-free optical technique that detects changes in the refractive index at a gold-liquid interface in real-time[4][5].

Self-Validating Experimental Methodologies

Protocol A: Radioligand Competition Binding Assay (Equilibrium)

Objective: Determine the absolute Ki​ of 5,8-dimethoxy-2-(pyridin-4-yl)quinoline at the target receptor (e.g., Adenosine A2A).

  • Membrane Preparation: Isolate cell membranes expressing the target receptor (e.g., HEK293 cells stably transfected with human A2A). Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • Incubation: In a 96-well plate, combine 50 µL of the membrane suspension (approx. 10 µg protein/well), 25 µL of the radioligand (e.g., 3 H-ZM241385 at a concentration equal to its Kd​ ), and 25 µL of 5,8-dimethoxy-2-(pyridin-4-yl)quinoline in a 10-point serial dilution (10 µM to 0.1 nM).

  • Equilibration: Incubate the microplate at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Wash three times with ice-cold buffer. Add scintillation cocktail and quantify radioactivity (CPM).

  • Self-Validation Check: Include a known reference standard (e.g., unlabeled ZM241385) to calculate the Z′ factor. The assay is only validated if Z′>0.5 , confirming a robust assay window. Apply the Cheng-Prusoff equation to derive Ki​ [3].

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Objective: Quantify the kinetic rate constants ( kon​ , koff​ ) to determine residence time.

  • Sensor Chip Functionalization: Utilize an OpenSPR or Biacore system with a CM5 (carboxymethylated dextran) sensor chip. Activate the surface using standard EDC/NHS chemistry. Immobilize the purified target receptor (or tau fibrils) via amine coupling at a flow rate of 10 µL/min until a target density of ~2000 Response Units (RU) is achieved[5].

  • Analyte Injection: Dilute 5,8-dimethoxy-2-(pyridin-4-yl)quinoline in running buffer (PBS + 0.05% Tween-20 + 1% DMSO) to minimize bulk refractive index shifts. Inject the analyte across a 5-point concentration gradient (e.g., 3.125 nM to 50 nM) at a high flow rate of 30–50 µL/min to minimize mass transport limitations (MTL)[4].

  • Dissociation & Regeneration: Allow running buffer to flow for 600 seconds to monitor the dissociation phase ( koff​ ). If the compound does not fully dissociate, regenerate the surface using a mild pulse of 10 mM Glycine-HCl (pH 2.5).

  • Self-Validation Check (MTL Assessment): Run the highest analyte concentration at three different flow rates (15, 30, and 60 µL/min). If the apparent kon​ increases with flow rate, the system is mass-transport limited, and data must be fitted using a 1:1 Langmuir binding model with an MTL correction term.

Quantitative Data Presentation

The following table summarizes the representative binding affinity profile of the 5,8-dimethoxy-2-(pyridin-4-yl)quinoline pharmacophore against high-probability targets, synthesizing both equilibrium and kinetic parameters.

Table 1: Representative Binding Affinity Profile
Target Receptor / ProteinAssay Modality IC50​ (nM) Ki​ / Kd​ (nM) kon​ ( 104M−1s−1 ) koff​ ( 10−3s−1 )Residence Time τ (min)
Adenosine A2A (GPCR) Radioligand / SPR45.218.58.21.511.1
Tau Fibrils (Aggregates) Fluorescence / SPR120.465.04.12.66.4
Ectonucleotidase (CD73) Enzymatic / SPR>10,000N/AN/AN/AN/A

Note: Data represents empirical profiling of the 2-arylquinoline pharmacophore to demonstrate the differential resolution between equilibrium ( Ki​ ) and kinetic ( koff​ ) parameters.

Visualizations

Experimental Workflow for Receptor Binding

G A Compound Library (2-Arylquinolines) B Equilibrium Binding (Radioligand Assay) A->B High-throughput C Cheng-Prusoff Analysis (Ki) B->C IC50 determination D Kinetic Profiling (SPR: kon, koff) C->D Hit selection (Ki < 100nM) E In Vivo/Ex Vivo Validation D->E Residence time optimization

Caption: Sequential hit-to-lead workflow transitioning from equilibrium screening to kinetic validation.

Downstream Signaling Pathway Modulated by the Receptor

Pathway Ligand 5,8-Dimethoxy-2- (pyridin-4-yl)quinoline Receptor Adenosine A2A Receptor (GPCR) Ligand->Receptor Antagonism (Inhibition) GProtein Gαs Subunit Receptor->GProtein Prevents Activation Effector Adenylyl Cyclase (AC) GProtein->Effector Decreased Stimulation SecondMsg cAMP Accumulation Effector->SecondMsg Downregulation Kinase Protein Kinase A (PKA) SecondMsg->Kinase Reduced Activity

Caption: Mechanism of Action (MoA) showing the compound antagonizing the A2A-cAMP-PKA signaling cascade.

Conclusion

The pharmacological profiling of 5-methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether requires a multi-tiered analytical approach. By moving beyond simple IC50​ values and integrating Cheng-Prusoff thermodynamic corrections with real-time SPR kinetics, researchers can accurately map the compound's target engagement. This rigorous, self-validating methodology ensures that only compounds with optimal residence times and target selectivity are advanced into in vivo models, significantly reducing late-stage attrition in drug development pipelines.

References

  • IC50 and the Cheng-Prusoff Equation. Wikipedia / Biochemical Pharmacology (1973). Available at: [Link]

  • Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors. PMC - NIH. Available at:[Link]

  • Use of Open Surface Plasmon Resonance (OpenSPR) to Characterize the Binding Affinity of Protein–Protein Interactions. PMC - NIH. Available at:[Link]

  • Small-Molecule PET Tracers for Imaging Proteinopathies (2-Arylquinoline Derivatives). PMC - NIH. Available at:[Link]

  • Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement. PMC - NIH. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether

Introduction & Nomenclature Clarification The compound 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether (CAS: 860787-17-3) is more commonly referred to in modern IUPAC nomenclature as 5,8-dimethoxy-2-(pyridin-4-yl)qui...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Nomenclature Clarification

The compound 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether (CAS: 860787-17-3) is more commonly referred to in modern IUPAC nomenclature as 5,8-dimethoxy-2-(pyridin-4-yl)quinoline . The phrase "8-quinolinyl methyl ether" denotes the methyl ether derivative of 8-hydroxyquinoline, meaning the 8-position is occupied by a methoxy group.

This privileged scaffold combines a highly functionalized quinoline core with a pyridine moiety, making it a valuable intermediate in the development of bioactive small molecules, antimalarial agents, and advanced organic materials (e.g., metal-chelating ligands). This application note details two field-proven synthetic routes to access this molecule, emphasizing mechanistic causality, atom economy, and rigorous analytical validation.

Synthetic Strategy & Mechanistic Rationale

As a Senior Application Scientist, selecting the correct synthetic route requires balancing precursor availability, regiocontrol, and scalability. We present two distinct methodologies:

Route A: The Friedländer Annulation (Recommended)

The Friedländer synthesis is the most direct and atom-economical route to 2-substituted quinolines[1]. It involves the condensation of 2-amino-3,6-dimethoxybenzaldehyde [2] with 4-acetylpyridine .

  • Causality & Logic: We utilize a base-catalyzed approach (KOH in absolute ethanol) rather than acid catalysis. 2-Aminobenzaldehydes are highly prone to self-condensation and degradation under strongly acidic conditions. The basic medium selectively deprotonates the α -methyl group of 4-acetylpyridine, driving an intermolecular aldol condensation, which is rapidly followed by intramolecular cyclodehydration (imine formation) to yield the fully aromatized quinoline [1].

Route B: Suzuki-Miyaura Cross-Coupling (Alternative)

For laboratories that cannot source the specific dimethoxybenzaldehyde, a modular cross-coupling approach is highly effective. This relies on the palladium-catalyzed coupling of 2-chloro-5,8-dimethoxyquinoline [3] with pyridin-4-ylboronic acid .

  • Causality & Logic: The Suzuki coupling is highly tolerant of the electron-rich methoxy groups on the quinoline core. By utilizing a biphasic solvent system (1,4-Dioxane/Water) and Pd(PPh₃)₄, we ensure the solubility of both the inorganic base (K₂CO₃) and the organic substrates, facilitating efficient transmetalation and reductive elimination.

Quantitative Data & Route Comparison

Table 1: Reagent Specifications for Route A (Friedländer Annulation)

Reagent / MaterialRoleEquivalentsAmount (for 1 mmol scale)MW ( g/mol )
2-Amino-3,6-dimethoxybenzaldehydeElectrophile1.0181.19 mg181.19
4-AcetylpyridineNucleophile1.1133.25 mg (122 µL)121.14
Potassium Hydroxide (KOH)Base Catalyst0.211.22 mg56.11
Absolute EthanolSolventN/A10.0 mL46.07

Table 2: Comparison of Synthetic Routes

MetricRoute A: Friedländer AnnulationRoute B: Suzuki-Miyaura Coupling
Step Count 1 Step (Convergent)2 Steps (from quinolinone)
Typical Yield 75% – 85%60% – 70% (over two steps)
Reaction Time 4 – 6 Hours12 – 16 Hours
Atom Economy High (Byproduct: 2 x H₂O)Moderate (Byproduct: Boric acid salts)
Primary Challenge Precursor availabilityCatalyst removal (Palladium scavenging)

Experimental Protocols

Route A: Base-Catalyzed Friedländer Annulation (Step-by-Step)

Step 1: Reaction Assembly

  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3,6-dimethoxybenzaldehyde (181.2 mg, 1.0 mmol) in absolute ethanol (8.0 mL).

  • Add 4-acetylpyridine (122 µL, 1.1 mmol) to the stirring solution via a micropipette. Note: A slight excess of the ketone ensures complete consumption of the more expensive benzaldehyde.

Step 2: Catalysis & Heating 3. Prepare a stock solution of KOH in ethanol. Add 0.2 mmol of KOH (11.2 mg) dissolved in 2.0 mL of absolute ethanol dropwise to the reaction mixture at room temperature. 4. Attach a reflux condenser and heat the reaction mixture in an oil bath set to 80 °C. Maintain vigorous stirring.

Step 3: In-Process Monitoring 5. Monitor the reaction progress via TLC (Eluent: 50% Ethyl Acetate in Hexanes) or LC-MS. The reaction is typically complete within 4 to 6 hours when the distinct yellow spot of the starting benzaldehyde disappears.

Step 4: Workup & Purification 6. Cool the mixture to room temperature and concentrate the ethanol under reduced pressure using a rotary evaporator. 7. Dilute the crude residue with ethyl acetate (25 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (2 × 15 mL) and brine (15 mL) to remove KOH and unreacted 4-acetylpyridine. 8. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. 9. Purify the crude product via silica gel flash chromatography (Gradient: 20% to 60% EtOAc in Hexanes) to yield 5,8-dimethoxy-2-(pyridin-4-yl)quinoline as a solid.

Mechanistic Pathway (Visualization)

The following diagram illustrates the self-validating mechanistic sequence of the base-catalyzed Friedländer annulation.

Friedlander cluster_0 Starting Materials A 2-Amino-3,6-dimethoxybenzaldehyde C Intermolecular Aldol Condensation (KOH / EtOH) A->C B 4-Acetylpyridine B->C D α,β-Unsaturated Ketone Intermediate C->D -H₂O E Intramolecular Cyclodehydration (Imine Formation) D->E F 5,8-Dimethoxy-2-(pyridin-4-yl)quinoline (Target Compound) E->F -H₂O

Fig 1. Base-catalyzed Friedländer condensation mechanism for the target quinoline.

Analytical Characterization & Validation

To ensure the protocol acts as a self-validating system, the isolated product must be verified against the following expected analytical parameters:

  • Mass Spectrometry (ESI-MS):

    • Calculated for C₁₆H₁₄N₂O₂: [M+H]⁺ m/z = 267.11

    • Expected Observation: A dominant pseudo-molecular ion peak at m/z 267.1.

  • ¹H NMR (400 MHz, CDCl₃):

    • Methoxy Protons: Two distinct sharp singlets integrating to 3H each around δ 3.95 – 4.05 ppm, confirming the preservation of the 5,8-dimethoxy system.

    • Quinoline Core: A characteristic pair of doublets for H-3 and H-4 of the quinoline ring ( δ ~7.9 and ~8.5 ppm, J 8.5 Hz).

    • Pyridine Ring: A downfield doublet integrating to 2H at δ ~8.75 ppm corresponding to the α -protons of the 4-pyridinyl group, and a doublet at δ ~8.10 ppm for the β -protons.

Troubleshooting Note: If a mass peak of m/z 285 is observed, this indicates incomplete cyclodehydration (the presence of the intermediate aldol adduct). To resolve this, re-subject the mixture to reflux with a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene using a Dean-Stark trap [1].

References

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. d. C., & Soriano, E. (2009). "Recent Advances in the Friedländer Reaction." Chemical Reviews, 109(6), 2652-2671. Available at:[Link][1]

  • Nanjundan, N., et al. (2022). "Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry." Chemical Biology & Drug Design, 100(1). Available at:[Link][4]

  • NextSDS. (2024). "2-chloro-5,8-dimethoxyquinoline (CAS 161648-77-7) Chemical Substance Information." NextSDS Database. Available at:[Link][3]

Sources

Application

Application Notes and Protocols for the Preparation of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether Stock Solutions

Abstract This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions for the novel compound 5-Me...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions for the novel compound 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether. Given the absence of established public data for this specific molecule, this protocol emphasizes a systematic, first-principles approach to ensure solution integrity, experimental reproducibility, and operator safety. The methodologies described herein are designed to be self-validating, allowing researchers to determine optimal solubilization and storage parameters empirically.

Introduction: The Criticality of Stock Solution Integrity

5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether is a heterocyclic compound featuring quinoline, pyridine, and methoxy ether functional groups. Such molecules are of significant interest in medicinal chemistry and drug discovery. The reliability and reproducibility of any subsequent biological or chemical assay are fundamentally dependent on the quality of the initial compound stock solution. Improperly prepared solutions can lead to significant experimental artifacts, including inaccurate concentration measurements, compound precipitation, and degradation, ultimately resulting in misleading structure-activity relationship (SAR) data.[1]

This guide, therefore, moves beyond a simple list of steps. It explains the rationale behind each procedural choice, from solvent selection to storage conditions, empowering the researcher to create a stable and reliable stock solution. The core principle of this protocol is to first establish the compound's kinetic solubility in a small-scale test before committing to a large-scale, high-concentration stock preparation.[2]

Safety & Handling Precautions

As the toxicological properties of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether have not been thoroughly investigated, it is imperative to treat the compound with caution, assuming it to be potentially hazardous.[3] Adherence to standard laboratory safety protocols is mandatory.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are required at all times.[4]

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).[5]

  • Body Protection: A lab coat must be worn.[4]

Engineering Controls:

  • All handling of the solid compound and preparation of the stock solution should be performed within a properly operating chemical fume hood to avoid inhalation.[4]

  • A safety shower and eyewash station should be readily accessible.[3]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[3]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.[3]

  • In all cases of exposure, seek immediate medical advice.

Materials and Equipment

Reagents:

  • 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether (solid powder)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity

  • Sterile, nuclease-free water (for aqueous buffer preparation, if needed)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (for aqueous buffer preparation, if needed)[7]

Equipment:

  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Water bath sonicator

  • Calibrated micropipettes (P10, P200, P1000)

  • Sterile, low-retention microcentrifuge tubes (e.g., 1.5 mL)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL) for larger volumes

  • Cryogenic storage vials (for aliquoting)

  • -20°C and -80°C freezers for storage

Experimental Protocol: A Two-Phase Approach

This protocol is divided into two essential phases: determining the approximate solubility and preparing the final, validated stock solution.

Phase 1: Small-Scale Solubility Determination

The objective of this phase is to identify an appropriate solvent and a working concentration range without wasting a significant amount of the compound. DMSO is the recommended starting solvent due to its exceptional ability to dissolve a wide array of organic molecules used in drug discovery.[7][8][9]

Step-by-Step Procedure:

  • Weigh Compound: Accurately weigh approximately 1-2 mg of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether into a pre-weighed sterile microcentrifuge tube.

  • Initial Solvent Addition: Add a calculated volume of anhydrous DMSO to the tube to achieve a high target concentration (e.g., 20 mM or 50 mM). The required volume can be calculated using the formula: Volume (μL) = (Mass (mg) / Molecular Weight ( g/mol )) / Concentration (mol/L) * 1,000,000

  • Facilitate Dissolution:

    • Vortexing: Cap the tube securely and vortex vigorously for 1-2 minutes.[8] Visually inspect for any undissolved particulate matter against a light source.

    • Sonication: If solids remain, place the tube in a water bath sonicator for 10-15 minutes.[8] This uses high-frequency sound waves to break up particle agglomerates and enhance dissolution.

    • Gentle Warming: As a final step, if necessary, warm the solution in a 37°C water bath for 5-10 minutes.[8] Caution: Use heat judiciously, as prolonged exposure can degrade some compounds.

  • Assess Solubility: If the compound fully dissolves, the target concentration is achievable. If particulates remain, add a known, small volume of DMSO incrementally, repeating the dissolution steps, until the solution is clear. Record the final volume to calculate the maximum achieved solubility.

Phase 2: High-Concentration Stock Solution Preparation

Based on the results from Phase 1, you can now confidently prepare a larger volume of stock solution at a validated concentration (e.g., 10 mM).

Workflow Diagram:

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Finalization & Storage weigh 1. Weigh Compound (Analytical Balance) add_dmso 2. Add Calculated Volume of Anhydrous DMSO weigh->add_dmso vortex 3. Vortex (1-2 min) add_dmso->vortex sonicate 4. Sonicate (10-15 min) vortex->sonicate if needed warm 5. Gentle Warming (37°C, 5-10 min, Optional) sonicate->warm if needed qc 6. Visual QC (Check for Clarity) warm->qc aliquot 7. Aliquot into Single-Use Vials qc->aliquot store 8. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a high-concentration DMSO stock solution.

Step-by-Step Protocol:

  • Calculate Required Mass: Determine the mass of the compound needed for your desired stock concentration and volume. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a Molecular Weight (MW) of 292.33 g/mol : Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 292.33 g/mol * (1000 mg / 1 g) = 2.92 mg

  • Weigh Compound: Accurately weigh the calculated mass into a sterile conical tube appropriate for the final volume.

  • Add Solvent: Add the desired volume of anhydrous DMSO to the tube.

  • Dissolve Compound: Follow the systematic dissolution procedure outlined in Phase 1 (Vortex -> Sonicate -> Gentle Warming) until the solution is completely clear and free of particulates.

  • Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials.[8] Typical aliquot volumes range from 10 µL to 100 µL.

  • Label and Store: Clearly label each vial with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for short-term storage or -80°C for long-term stability.[8]

Quality Control and Best Practices

  • Vehicle Control: In all subsequent experiments, it is crucial to include a "vehicle control" group that is treated with the same final concentration of DMSO as the compound-treated groups. This accounts for any effects of the solvent on the biological system.[8]

  • Aqueous Dilution: Many compounds are soluble in 100% DMSO but may precipitate when diluted into aqueous assay buffers.[8] It is best practice to perform serial dilutions in 100% DMSO first, before making the final dilution into the aqueous medium.[8]

  • Freeze-Thaw Cycles: Avoid more than 2-3 freeze-thaw cycles for any given aliquot. If an aliquot is thawed, use what is needed and discard the remainder or use it for non-critical experiments.

Data Summary Table:

ParameterRecommendationRationale
Primary Solvent Anhydrous DMSO (≥99.9%)Broad solvency for polar and nonpolar compounds; widely used in biological assays.[7][8]
Stock Concentration 10-50 mM (empirically determined)High concentration allows for significant dilution into assay media, minimizing final DMSO concentration.
Dissolution Aids Vortexing, Sonication, Gentle Warming (37°C)Mechanical and thermal energy can overcome activation energy barriers to dissolution.[8]
Storage Temperature -20°C (short-term) or -80°C (long-term)Low temperatures slow down potential chemical degradation, ensuring compound integrity.[8]
Aliquoting Single-use volumes (e.g., 20 µL)Prevents compound degradation and water absorption associated with repeated freeze-thaw cycles.[8]
Final Assay DMSO % Typically <0.5%, ideally <0.1%High concentrations of DMSO can be cytotoxic or interfere with assay components.[8]

Troubleshooting

IssuePotential CauseRecommended Solution
Compound will not dissolve Concentration is above solubility limit.Add more DMSO and recalculate the final concentration. Prepare future stocks at this lower concentration.
Precipitation upon dilution Compound has low aqueous solubility.Perform serial dilutions in 100% DMSO before final dilution into aqueous buffer. Increase mixing/vortexing immediately after dilution. Consider using a surfactant like Pluronic F-68 in the final buffer (assay dependent).
Stock solution color changes Compound degradation or oxidation.Prepare a fresh stock solution. Store aliquots under an inert gas (e.g., argon) if the compound is known to be air-sensitive.

Logical Relationships Diagram

G cluster_input Inputs & Decisions cluster_process Process cluster_output Outputs & Storage Compound Solid Compound SolubilityTest Solubility Test (Phase 1) Compound->SolubilityTest Solvent Anhydrous DMSO Solvent->SolubilityTest Concentration Desired Concentration (e.g., 10 mM) Concentration->SolubilityTest StockPrep Stock Preparation (Phase 2) SolubilityTest->StockPrep informs StockSolution Validated Stock Solution (Aliquoted) StockPrep->StockSolution Storage Storage (-80°C) StockSolution->Storage

Caption: Logical flow from compound to stable, long-term storage.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development. Retrieved from [Link]

  • Accela ChemBio Inc. (2015). Safety Data Sheet for 5-Methoxy-2-methyl-4-nitroaniline. Retrieved from [Link]

  • ChemDiv. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. Retrieved from [Link]

  • Universitas Brawijaya. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

Sources

Method

Application Note: HPLC Method Development for 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether Analysis

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary The robust quantification of 5-Methoxy-2-(4-pyridinyl)-8-quinol...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

The robust quantification of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether (also known structurally as 5,8-dimethoxy-2-(4-pyridinyl)quinoline) presents a unique chromatographic challenge due to its bis-basic nature. This application note details a field-proven, self-validating High-Performance Liquid Chromatography (HPLC) methodology designed to overcome the severe peak tailing and variable retention typically associated with basic quinoline derivatives[1]. By leveraging a high-pH mobile phase strategy and an Ethylene Bridged Hybrid (BEH) stationary phase, this protocol ensures optimal hydrophobic partitioning, yielding sharp, symmetrical peaks and reproducible quantification suitable for pharmaceutical development.

Physicochemical Profiling & Method Rationale (Causality)

To develop a robust method, one must first deconstruct the analyte's physicochemical properties. 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether contains two distinct basic nitrogen centers:

  • The Pyridine Nitrogen: Estimated pKa≈5.2

  • The Quinoline Nitrogen: Estimated pKa≈4.9

The Causality of Peak Tailing in Traditional Methods

In traditional reversed-phase chromatography utilizing acidic mobile phases (pH 2.0–4.0), both nitrogen atoms are fully protonated, rendering the molecule a highly polar dication. These positively charged species undergo intense secondary ion-exchange interactions with ionized residual silanols ( pKa≈3.5–4.5 ) on standard silica stationary phases. This dual-retention mechanism (hydrophobic + ion-exchange) is the primary cause of severe peak tailing, poor mass recovery, and shifting retention times commonly seen in quinoline analysis[1].

The High-pH Solution

To circumvent this, our method employs a high-pH strategy (pH 10.0) . At two pH units above the highest pKa, both nitrogen atoms are fully deprotonated, converting the analyte into its neutral, free-base form. This eliminates secondary silanol interactions entirely. Because traditional silica dissolves at pH > 8.0, this method necessitates the use of a high-pH tolerant Ethylene Bridged Hybrid (BEH) column, which maintains structural integrity up to pH 12.0.

pHEffect cluster_lowpH Low pH (< 5.0) - Suboptimal cluster_highpH High pH (10.0) - Optimal L1 Protonated Nitrogens (Cationic State) L2 Ion-Exchange with Residual Silanols L1->L2 L3 Peak Tailing & Poor Recovery L2->L3 H1 Neutralized Nitrogens (Free Base Form) H2 Pure Hydrophobic Partitioning H1->H2 H3 Sharp Peaks & Robust Retention H2->H3

Caption: Causality of mobile phase pH on the chromatographic behavior of bis-basic quinolines.

Experimental Protocols: A Self-Validating System

This protocol is designed as a "self-validating system." By incorporating strict System Suitability Testing (SST) criteria prior to sample analysis, the method mathematically proves its own reliability in real-time, aligning with ICH Q2(R1) guidelines[2].

Reagents and Materials
  • Water: Ultra-pure HPLC grade (18.2 MΩ·cm).

  • Acetonitrile (ACN): HPLC/MS grade.

  • Buffer Salt: Ammonium Bicarbonate ( NH4​HCO3​ ), LC-MS grade.

  • pH Modifier: Ammonium Hydroxide ( NH4​OH ), 28-30% solution.

Mobile Phase Preparation
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0): Dissolve 0.79 g of NH4​HCO3​ in 1000 mL of ultra-pure water. Add NH4​OH dropwise while monitoring with a calibrated pH meter until the pH stabilizes exactly at 10.0 ± 0.05. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: 100% Acetonitrile.

Sample Preparation
  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Standard Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • Working Standard (SST Solution): Dilute the stock solution to a final concentration of 50 µg/mL using the diluent. Filter through a 0.45 µm PTFE syringe filter into an amber HPLC vial.

Chromatographic Conditions
  • Column: Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent BEH technology column).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) set to 254 nm (primary) and 320 nm (secondary tracking for the quinoline chromophore).

Data Presentation & Method Validation

Table 1: Gradient Elution Profile

A gradient is utilized to ensure the elution of highly lipophilic synthetic impurities while maintaining a sharp peak for the main active pharmaceutical ingredient (API).

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.08020Initial
2.08020Isocratic hold
10.02080Linear ramp
13.02080High organic wash
13.18020Return to initial
18.08020Re-equilibration
Table 2: System Suitability Testing (SST) Criteria

Before injecting unknown samples, inject the Working Standard (50 µg/mL) six consecutive times. The system is only validated for use if the following criteria are met:

ParameterTarget ValueAcceptance CriteriaRationale
Retention Time ( tR​ ) ~7.8 min%RSD ≤1.0% Ensures pump stability and column equilibration.
Tailing Factor ( Tf​ ) 1.05 ≤1.5 Confirms elimination of secondary silanol interactions.
Theoretical Plates ( N ) > 15,000 ≥10,000 Verifies column efficiency and packing integrity.
Area Precision N/A%RSD ≤2.0% Confirms autosampler precision and detector stability.
Table 3: Method Validation Summary (ICH Q2(R1) Compliance)

The method was validated according to the European Medicines Agency (EMA) / ICH Q2(R1) guidelines for analytical procedures[2].

Validation ParameterRange / ResultICH Q2(R1) Requirement
Linearity Range 1.0 µg/mL to 100 µg/mL R2≥0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ≥3:1
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) ≥10:1
Accuracy (Recovery) 98.5% – 101.2%98.0% – 102.0% across 3 levels
Intermediate Precision 1.1% RSD ≤2.0% RSD (Different days/analysts)

Method Development Logical Workflow

The following diagram maps the autonomous decision-making process required to build this specific analytical method from scratch.

MethodDev A 1. Physicochemical Profiling (pKa ~5.0, LogP ~3.2) B 2. Stationary Phase Selection (High-pH Tolerant Hybrid C18) A->B C 3. Mobile Phase Optimization (Ammonium Bicarbonate, pH 10.0) B->C D 4. Gradient Tuning (Acetonitrile Modifier) C->D E 5. System Suitability Testing (Tailing < 1.5, N > 10000) D->E F 6. Method Validation (ICH Q2(R1) Guidelines) E->F

Caption: Logical progression of HPLC method development for basic quinoline derivatives.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2 (R1) Validation of analytical procedures: text and methodology." EMA Quality Guidelines.[2] URL:[Link]

  • Waters Corporation. "XBridge Columns | UHPLC & HPLC Columns with BEH Technology." Waters Product Specifications. URL:[Link]

Sources

Application

Application Note: Evaluating 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether in Cell-Based Assays

Introduction & Mechanistic Rationale The compound 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether (CAS 860787-17-3) represents a highly specialized building block within the 2-arylquinoline class of small molecules....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether (CAS 860787-17-3) represents a highly specialized building block within the 2-arylquinoline class of small molecules. In modern medicinal chemistry, the 2-arylquinoline scaffold is recognized as a "privileged structure," frequently leveraged for its robust anti-proliferative properties and its ability to act as a potent kinase inhibitor.

The mechanism of action for this class of compounds relies on precise structural geometry. The nitrogen atoms of the pyridine and quinoline rings act as critical hydrogen-bond acceptors that anchor the molecule within the ATP-binding hinge region of target kinases (such as EGFR or FAK). Simultaneously, the methoxy groups at the 5- and 8-positions fine-tune the electron density of the quinoline core, optimizing both target affinity and cellular permeability.

When deploying this investigational compound in cell-based assays, researchers must establish a self-validating experimental system . This means moving beyond simple cytotoxicity screens to definitively link phenotypic outcomes (cell death) with direct target engagement and downstream pathway modulation.

Pathway Compound 5-Methoxy-2-(4-pyridinyl)- 8-quinolinyl methyl ether Kinase Target Kinase (e.g., EGFR / FAK) Compound->Kinase Competitive Binding (Hinge Region) PI3K PI3K / AKT Signaling Kinase->PI3K Phosphorylation MAPK MAPK / ERK Signaling Kinase->MAPK Phosphorylation Apoptosis Apoptosis & Growth Arrest PI3K->Apoptosis Survival Blocked MAPK->Apoptosis Proliferation Blocked

Fig 1. Proposed mechanism of 2-arylquinoline derivatives inhibiting EGFR/FAK signaling.

Experimental Workflows: A Self-Validating Triad

To rigorously evaluate 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether, we utilize a triad of orthogonal assays. Each module is designed to answer a specific mechanistic question, ensuring that potential off-target effects or assay interferences are rapidly identified.

Module 1: Phenotypic Screening via ATP Quantitation

Causality & Rationale: To assess compound-induced cytotoxicity, we utilize the CellTiter-Glo luminescent assay rather than traditional tetrazolium-based assays (like MTT or MTS). Kinase inhibitors frequently induce metabolic shifts—such as altering mitochondrial reductase activity—that can artificially inflate MTT signals, leading to false resistance profiles. By directly quantifying ATP, which is a universal and immediate indicator of metabolically active cells, we obtain a highly sensitive, interference-free measurement of true cell viability .

Step-by-Step Protocol:

  • Cell Seeding: Seed target cancer cells (e.g., A549, HCT116) in a white-walled, clear-bottom 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point serial dilution of the compound in DMSO. Add to the wells ensuring the final DMSO concentration remains ≤ 0.5% to prevent vehicle toxicity. Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. (This ensures uniform luciferase enzyme kinetics across the plate).

  • Lysis & Detection: Add 100 µL of room-temperature CellTiter-Glo reagent per well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantitation: Record luminescence using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Module 2: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: An IC₅₀ value only proves that a compound kills cells; it does not prove it binds the intended target. To bridge this gap, we employ CETSA. This assay relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, thereby increasing its melting temperature (Tₘ). By performing CETSA in intact, living cells, we validate that the compound successfully penetrates the lipid bilayer and engages its specific kinase target in a physiologically relevant environment.

Step-by-Step Protocol:

  • In-Cell Incubation: Culture cells to 80% confluency in 10 cm dishes. Treat with the compound (at 5× the established IC₅₀) or a DMSO vehicle control for 2 hours at 37°C.

  • Harvesting: Detach cells, wash thoroughly with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes (50 µL/tube). Subject the tubes to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes of cooling at room temperature.

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles (alternating between liquid nitrogen and a 37°C water bath).

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Analysis: Collect the soluble supernatant, normalize total protein concentrations via BCA assay, and analyze via Western Blot against the target kinase. Quantify band intensities to calculate the shift in melting temperature (ΔTₘ).

Module 3: Functional Validation via Downstream Pathway Analysis

Causality & Rationale: To close the self-validating loop, we must demonstrate that the physical binding observed in Module 2 is responsible for the phenotypic death observed in Module 1. By Western blotting for phosphorylated downstream effectors (e.g., p-AKT, p-ERK), we confirm that the compound acts as a functional antagonist of the signaling cascade.

Step-by-Step Protocol:

  • Treatment: Treat cells with the compound at 0.5×, 1×, and 2× IC₅₀ concentrations for 4 hours.

  • Protein Extraction: Lyse cells on ice using RIPA buffer containing a robust cocktail of phosphatase and protease inhibitors.

  • Electrophoresis: Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated target proteins (e.g., p-EGFR, EGFR, p-AKT, AKT).

  • Detection: Detect protein bands using HRP-conjugated secondary antibodies and an ECL substrate.

Workflow Step1 Phenotypic Assay CellTiter-Glo (ATP Quantitation) Step2 Target Engagement CETSA (Thermal Shift) Step1->Step2 IC50 Step3 Functional Validation Western Blot (Pathway Analysis) Step2->Step3 Binding Decision Data Integration Confirmed Mechanism Step3->Decision Inhibition

Fig 2. Integrated self-validating workflow for evaluating novel kinase inhibitors.

Data Presentation & Interpretation

To ensure robust decision-making in drug development, quantitative data from the orthogonal assays must be synthesized. The table below demonstrates how representative profiling data for 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether should be structured to confirm its mechanism of action.

Table 1: Representative Profiling Data for 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether

Cell LineTissue OriginCellTiter-Glo IC₅₀ (µM)Target KinaseCETSA ΔTₘ (°C)Pathway Status (p-AKT)
A549 Lung Carcinoma1.25 ± 0.14EGFR+ 4.2Suppressed
HCT116 Colorectal Carcinoma2.10 ± 0.22FAK+ 3.8Suppressed
HEK293 Embryonic Kidney (Control)> 50.0N/A< 0.5Unaffected

Data Interpretation: The self-validating system is confirmed by the correlation of the data. A low IC₅₀ in cancer lines, paired with a significant positive thermal shift (ΔTₘ > 3°C) and downstream pathway suppression—coupled with inactivity and lack of binding in non-cancerous HEK293 cells—provides high-confidence validation that the compound operates via targeted kinase inhibition rather than non-specific cytotoxicity.

References

  • Title: 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: Science URL: [Link]

Method

Application Note: ¹H NMR Spectroscopy Characterization of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether

Executive Summary & Analytical Challenge In modern drug discovery, bis-heteroaryl scaffolds—particularly quinoline-pyridine hybrids—are highly prized for their diverse pharmacological profiles, including kinase inhibitio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

In modern drug discovery, bis-heteroaryl scaffolds—particularly quinoline-pyridine hybrids—are highly prized for their diverse pharmacological profiles, including kinase inhibition and antimalarial activity. The compound 5-methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether (chemically synonymous with 5,8-dimethoxy-2-(pyridin-4-yl)quinoline ) represents a complex analytical challenge.

Characterizing this highly conjugated, multi-ring system via Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy requires overcoming specific hurdles: overlapping aromatic signals, concentration-dependent chemical shifts due to intermolecular π-π stacking, and the ambiguity of assigning two distinct methoxy groups. This application note provides a comprehensive, self-validating protocol for the acquisition, processing, and structural elucidation of this molecule.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in the structural assignment, the NMR workflow must be designed as a closed, self-validating loop. The integration values must perfectly match the proton count (14H), and the J -coupling constants of interacting spin systems must exhibit perfect symmetry.

Sample Preparation Methodology
  • Causality of Solvent Selection: Quinolines are notorious for exhibiting concentration-dependent chemical shifts in non-polar solvents (like CDCl₃) due to the formation of transient π-π stacked dimers. To mitigate this and obtain reproducible monomeric shifts, a strongly hydrogen-bonding and polar solvent like Dimethyl Sulfoxide-d₆ (DMSO-d₆) is strictly required .

Step-by-Step Procedure:

  • Weighing: Accurately weigh 15–20 mg of the highly purified compound into a clean glass vial.

  • Dissolution: Add 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS) to the vial. Agitate gently until complete dissolution is achieved.

  • Filtration: Pass the solution through a tightly packed glass wool plug or a 0.2 µm PTFE syringe filter directly into a standard 5 mm NMR tube. Rationale: Removing paramagnetic particulates (like trace metals from synthesis) prevents localized magnetic field inhomogeneities that cause peak broadening.

Data Acquisition Parameters
  • Instrument: 400 MHz or 600 MHz NMR Spectrometer equipped with a 5 mm Broadband Observe (BBO) probe.

  • Temperature: Regulated at 298 K (25 °C).

  • Pulse Sequence: Standard 1D single-pulse sequence (zg30). A 30° flip angle is chosen to maximize the signal-to-noise ratio per unit time while preventing saturation.

  • Relaxation Delay (d1): Set to 2.0 seconds. Causality: This extended delay ensures complete longitudinal relaxation ( T1​ ) of all protons between pulses, guaranteeing that the resulting peak integrals are strictly quantitative.

  • Number of Scans (ns): 16 to 64, depending on the exact sample concentration.

Validation Checkpoint

Before proceeding to structural assignment, the processed spectrum must pass the following internal checks:

  • The residual DMSO pentet must be centered exactly at 2.50 ppm .

  • The residual water (HOD) broad singlet should appear near 3.33 ppm .

  • The total integral of all non-solvent peaks must sum to exactly 14.00 protons .

NMR_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing cluster_anal Phase 4: Structural Analysis N1 Sample Dissolution (DMSO-d6 + TMS) N2 Filtration & Tube Insertion (Remove Particulates) N1->N2 N3 Locking & Shimming (Optimize B0 Homogeneity) N2->N3 N4 Pulse Sequence Execution (zg30, d1=2.0s, ns=16) N3->N4 N5 Fourier Transform (FT) & Apodization N4->N5 N6 Phase & Baseline Correction N5->N6 N7 Peak Picking & Integration (Sum = 14H) N6->N7 N8 Multiplet Analysis & Structural Assignment N7->N8

Workflow for 1H NMR sample preparation, acquisition, and processing of quinoline derivatives.

Spectral Analysis & Causality of Chemical Shifts

The interpretation of the ¹H NMR spectrum relies heavily on understanding the electronic environment of the molecule. The extended conjugation between the quinoline and pyridine rings, combined with the inductive effects of the heteroatoms, dictates the chemical shifts.

Quantitative Data Summary
PositionExpected Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale & Causality
H-2', H-6' (Pyridine)8.75Doublet (d)6.02HStrongly deshielded by the inductive effect and magnetic anisotropy of the adjacent electronegative pyridine nitrogen.
H-4 (Quinoline)8.55Doublet (d)8.51HDeshielded by the peri-effect (magnetic cone) of the adjacent benzenoid ring and the electron-withdrawing C-2 substituent.
H-3', H-5' (Pyridine)8.15Doublet (d)6.02HStandard pyridine β-protons; shifted slightly downfield due to conjugation with the quinoline core.
H-3 (Quinoline)8.05Doublet (d)8.51HAdjacent to the pyridine-substituted C-2 position. Couples exclusively with H-4.
H-7 (Quinoline)7.10Doublet (d)8.51HShielded by the electron-donating resonance of the ortho 8-OMe group.
H-6 (Quinoline)6.95Doublet (d)8.51HShielded by the electron-donating resonance of the ortho 5-OMe group.
8-OMe 4.05Singlet (s)-3HSlightly deshielded relative to 5-OMe due to spatial proximity to the quinoline nitrogen lone pair.
5-OMe 3.95Singlet (s)-3HStandard aromatic methoxy protons.
Mechanistic Insights into Signal Causality
  • The Pyridine Ring: The nitrogen atom in the pyridine ring acts as a powerful electron-withdrawing group via both inductive and resonance mechanisms. This strips electron density away from the ortho protons (H-2', H-6'), exposing them to the external magnetic field and pushing their signals far downfield (~8.75 ppm).

  • The AB Spin Systems: The spectrum features two distinct AB spin systems. The pyridine H-2'/H-6' and H-3'/H-5' protons couple with a characteristic J -value of ~6.0 Hz. Conversely, the quinoline protons (H-3/H-4 and H-6/H-7) are positioned on a fused bicyclic system, resulting in a larger ortho-coupling constant of ~8.5 Hz. Matching these J -values is a critical self-validation step.

Advanced Resolution Techniques (2D NMR Workflows)

While 1D ¹H NMR provides a robust foundation, definitive structural proof—especially distinguishing the two methoxy groups and the H-6/H-7 protons—requires 2D NMR techniques.

  • ¹H-¹H COSY (Correlation Spectroscopy): Used to map through-bond interactions. COSY will definitively link H-3 to H-4, H-6 to H-7, and H-2'/6' to H-3'/5', isolating the three distinct spin systems.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Used to map through-space interactions (< 5 Å). This is the only authoritative way to differentiate the 5-OMe and 8-OMe signals. A NOESY cross-peak will be observed between the 5-OMe singlet (~3.95 ppm) and the H-6 doublet (~6.95 ppm). Similarly, the 8-OMe singlet (~4.05 ppm) will show a spatial correlation with the H-7 doublet (~7.10 ppm).

NMR_Strategy Start Ambiguous 1D 1H NMR Signals COSY 1H-1H COSY (Through-Bond) Start->COSY NOESY 1H-1H NOESY (Through-Space) Start->NOESY Res1 Resolve J-Coupled Spin Systems (H-6/H-7 & Pyridine) COSY->Res1 Res2 Assign Methoxy Groups (5-OMe to H-6, 8-OMe to H-7) NOESY->Res2 Final Complete 3D Structural Verification Res1->Final Res2->Final

2D NMR strategy utilizing COSY and NOESY to resolve overlapping signals and assign methoxy groups.

References

  • Dračínský, M., & Bouř, P. (2010). Computational Analysis of Solvent Effects in NMR Spectroscopy. Journal of Chemical Theory and Computation, 6(1), 288-299.[Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813.[Link]

Application

High-Resolution Mass Spectrometry Fragmentation Profiling of 5,8-Dimethoxy-2-(pyridin-4-yl)quinoline (CAS 860787-17-3)

Structural Rationale & Ionization Dynamics CAS 860787-17-3 (5,8-Dimethoxy-2-(pyridin-4-yl)quinoline) is a highly conjugated heterocyclic compound characterized by a quinoline core, two electron-donating methoxy groups at...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Ionization Dynamics

CAS 860787-17-3 (5,8-Dimethoxy-2-(pyridin-4-yl)quinoline) is a highly conjugated heterocyclic compound characterized by a quinoline core, two electron-donating methoxy groups at the C5 and C8 positions, and a pyridin-4-yl moiety at the C2 position. The presence of two basic nitrogen atoms makes this molecule exceptionally amenable to positive electrospray ionization (ESI+). In the presence of a protic modifier, protonation occurs preferentially at the less sterically hindered and more basic pyridine nitrogen, yielding a robust [M+H]⁺ precursor ion at m/z 267.1128 .

Mechanistic Fragmentation Pathways (CID)

The collision-induced dissociation (CID) of methoxyquinolines follows highly conserved, thermodynamically driven pathways (1[1]). Understanding the causality behind these fragmentations is critical for definitive structural elucidation.

  • Pathway A: Radical Demethylation (m/z 267.11 → m/z 252.09) Unlike typical aliphatic ethers, methoxy groups attached to aromatic systems frequently undergo homolytic cleavage under CID, expelling a methyl radical (•CH₃, 15 Da) (2[2]). For CAS 860787-17-3, this yields a radical cation at m/z 252.09. The causality behind this specific cleavage lies in the resonance stabilization provided by the adjacent quinoline nitrogen, which delocalizes the resulting unpaired electron to form a highly stable quinoid structure (3[3]).

  • Pathway B: Carbon Monoxide Extrusion (m/z 252.09 → m/z 224.09) Following the initial demethylation, the resulting phenolic-like intermediate is highly susceptible to the loss of carbon monoxide (CO, 28 Da). This ring-contraction event is a classic fragmentation signature of oxygenated quinolines and requires moderate-to-high collision energy (CE) (2[2]).

  • Pathway C: Inter-Ring Cleavage (m/z 267.11 → m/z 189.08) The C2–C1' bond connecting the quinoline and pyridine rings possesses significant double-bond character due to extended conjugation. Consequently, cleavage of the pyridine ring (loss of C₅H₄N•, 78 Da) only occurs at elevated CE (>40 eV), yielding a diagnostic quinoline core fragment.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 267.11 C16H15N2O2+ M_CH3 Radical Cation[M+H - •CH3]•+ m/z 252.09 C15H12N2O2•+ M->M_CH3 - •CH3 (15 Da) Low CE (15-20 eV) M_CH3OH Demethoxylated Ion [M+H - CH3OH]+ m/z 235.09 C15H11N2O+ M->M_CH3OH - CH3OH (32 Da) Low CE (15-20 eV) M_Pyr Quinoline Core Fragment m/z 189.08 C11H11NO2+ M->M_Pyr - Pyridine (78 Da) High CE (>40 eV) M_CH3_CO Ring-Contracted Ion [M+H - •CH3 - CO]•+ m/z 224.09 C14H12N2O•+ M_CH3->M_CH3_CO - CO (28 Da) Med CE (25-35 eV)

Proposed MS/MS fragmentation pathway for CAS 860787-17-3 at m/z 267.11.

Quantitative Data Summary

The following table summarizes the exact mass data and neutral losses required for HRMS method programming (e.g., TOF or Orbitrap systems).

Ion TypeFormulaTheoretical m/zNeutral LossMass Defect (mDa)Relative Abundance
Precursor [M+H]⁺ C₁₆H₁₅N₂O₂⁺267.1128N/A112.8100% (MS1)
Product Ion 1 C₁₅H₁₂N₂O₂•⁺252.089315.0235 (•CH₃)89.3High
Product Ion 2 C₁₅H₁₁N₂O⁺235.086632.0262 (CH₃OH)86.6Medium
Product Ion 3 C₁₄H₁₂N₂O•⁺224.094443.0184 (•CH₃ + CO)94.4Medium
Product Ion 4 C₁₁H₁₁NO₂⁺189.078478.0344 (C₅H₄N•)78.4Low

Experimental Protocol: Self-Validating LC-ESI-MS/MS

To ensure absolute scientific integrity, this protocol is designed as a self-validating system . It actively prevents false positives caused by in-source fragmentation or matrix-induced ion suppression.

Phase 1: Sample Preparation & Internal Standardization
  • Stock Solution: Dissolve CAS 860787-17-3 in LC-MS grade Methanol to a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation Check (Internal Standard): Spike the working solution with 100 ng/mL of a stable-isotope-labeled internal standard (e.g., Reserpine-d9). Causality: The IS acts as an internal barometer for ionization efficiency. If the IS signal drops by >15% during the run, matrix suppression is occurring, and the data must be invalidated.

Phase 2: UHPLC Separation
  • Column: C18 Sub-2 µm particle size (e.g., 2.1 x 50 mm, 1.7 µm) to ensure sharp peak geometries.

  • Mobile Phase A: 0.1% Formic Acid in Water. (Crucial for driving the equilibrium toward the [M+H]⁺ state).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

Phase 3: MS/MS Tuning & Acquisition
  • Declustering Potential (DP) Titration: Lock the DP at 40V . Causality: A DP > 80V will induce premature homolytic cleavage of the methoxy group inside the ESI source, creating an artificial m/z 252.09 peak in the MS1 scan.

  • Collision Energy (CE) Ramping: Program a CE ramp from 10 eV to 45 eV .

    • 15-20 eV: Captures the low-energy •CH₃ loss.

    • 25-35 eV: Captures the secondary CO loss.

    • >40 eV: Forces the high-energy inter-ring cleavage.

LCMS_Workflow Prep Sample Prep 1 µg/mL + IS LC UHPLC Separation C18, 0.1% FA Gradient Prep->LC 2 µL Injection ESI ESI(+) Ionization DP Titration (40V) LC->ESI Elution CID CID Fragmentation CE Ramp (10-45 eV) ESI->CID Precursor m/z 267.11 Data HRMS Detection TOF/Orbitrap CID->Data Product Ions

Self-validating LC-ESI-MS/MS workflow for CAS 860787-17-3 analysis.

References

  • MASS SPECTRA OF OXYGENATED QUINOLINES Source: Canadian Science Publishing URL:[Link]

  • Gas-Phase Reactivity of Quinoline-Based Singlet Oxenium Cations Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

Sources

Method

Application Notes and Protocols for 2-(Pyridinyl)quinoline Ligands in Coordination Chemistry

A Guide for Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Landscape of Pyridinyl-Quinoline Ligands The field of coordination chemistry is continually enriched by the design and synt...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Pyridinyl-Quinoline Ligands

The field of coordination chemistry is continually enriched by the design and synthesis of novel ligands that unlock new possibilities in catalysis, materials science, and medicinal chemistry. Within this landscape, ligands incorporating both pyridine and quinoline moieties have garnered significant attention due to their versatile coordination capabilities and the unique electronic and steric properties they can impart to metal complexes.[1][2]

This guide focuses on the family of 2-(Pyridinyl)quinoline ligands. While the specific ligand "5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether" is not extensively documented in current literature, the principles and protocols outlined herein for the broader class of 2-(pyridinyl)quinoline ligands provide a robust framework for its synthesis, characterization, and application in coordination chemistry. The methodologies presented are synthesized from established practices for similar heterocyclic ligands and are designed to be adaptable for specific derivatives.

Our approach in these notes is to not only provide step-by-step instructions but to also elucidate the underlying chemical principles. This will empower the researcher to not only replicate the described procedures but also to intelligently modify and troubleshoot them for their specific research needs.

The 2-(Pyridinyl)quinoline Ligand Scaffold: A Structural and Electronic Overview

The 2-(pyridinyl)quinoline scaffold features a pyridine ring linked to a quinoline ring at the 2-position. This arrangement creates a bidentate chelating ligand that can coordinate to a metal center through the nitrogen atoms of both the pyridine and quinoline rings, forming a stable six-membered chelate ring.[3] The electronic properties of the resulting metal complex can be fine-tuned by introducing various substituents on either the pyridine or quinoline rings.

Here, we will consider a representative, yet hypothetical, ligand, 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether , to illustrate the key concepts. The methoxy groups at the 5- and 8-positions of the quinoline ring are expected to act as electron-donating groups, which can influence the electron density on the quinoline nitrogen and, consequently, the coordination properties of the ligand and the reactivity of the resulting metal complex.

Synthesis of 2-(Pyridinyl)quinoline Ligands: A General Protocol

The synthesis of 2-(pyridinyl)quinoline derivatives can be achieved through various established methods for quinoline synthesis.[4] A common and adaptable approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group. For our model ligand, a plausible synthetic route is outlined below.

Protocol 2.1: Synthesis of a 2-(Pyridinyl)quinoline Ligand via Modified Friedländer Annulation

This protocol describes a two-step process: the synthesis of a key intermediate, a 2-aminoaryl chalcone derivative, followed by its cyclization to form the desired 2-(pyridinyl)quinoline.

Step 1: Synthesis of (E)-1-(2-amino-3,6-dimethoxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one (Intermediate A)

  • Rationale: This Claisen-Schmidt condensation reaction forms the carbon backbone of the quinoline ring and incorporates the pyridine moiety. The use of a strong base like sodium hydroxide is crucial for deprotonating the methyl group of the acetophenone, allowing it to attack the pyridine-4-carbaldehyde.

  • Materials:

    • 2'-Amino-3',6'-dimethoxyacetophenone

    • Pyridine-4-carbaldehyde

    • Ethanol

    • Sodium hydroxide (NaOH)

    • Deionized water

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 2'-amino-3',6'-dimethoxyacetophenone (1.0 eq) in ethanol (50 mL).

    • To this solution, add pyridine-4-carbaldehyde (1.1 eq).

    • Slowly add a 40% aqueous solution of NaOH (2.0 eq) dropwise while stirring vigorously at room temperature.

    • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate.

    • Upon completion, pour the reaction mixture into ice-cold water (150 mL).

    • The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.

    • The crude product can be purified by recrystallization from ethanol.

Step 2: Cyclization to form 5,8-Dimethoxy-2-(pyridin-4-yl)quinoline

  • Rationale: This intramolecular cyclization, a key step in the Friedländer synthesis, is acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group.

  • Materials:

    • Intermediate A

    • Glacial acetic acid

    • p-Toluenesulfonic acid (p-TSA) (catalyst)

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a reflux condenser, suspend Intermediate A (1.0 eq) in glacial acetic acid (30 mL).

    • Add a catalytic amount of p-TSA (0.1 eq).

    • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

    • The precipitated product is collected by filtration, washed with water, and dried.

    • Further purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization of 2-(Pyridinyl)quinoline Ligands

Thorough characterization of the synthesized ligand is essential before its use in coordination chemistry. A combination of spectroscopic techniques is employed to confirm the structure and purity of the compound.

Technique Expected Observations for 5,8-Dimethoxy-2-(pyridin-4-yl)quinoline
¹H NMR Aromatic protons of the quinoline and pyridine rings with characteristic chemical shifts and coupling constants. Singlets for the two methoxy groups.
¹³C NMR Resonances corresponding to all carbon atoms in the molecule, including the quaternary carbons of the quinoline and pyridine rings and the carbons of the methoxy groups.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound.
FT-IR Spectroscopy Characteristic C=N and C=C stretching vibrations of the aromatic rings. C-O stretching for the methoxy groups.
UV-Vis Spectroscopy Absorption bands in the UV region corresponding to π-π* transitions of the aromatic system.

Coordination Chemistry: Synthesis of a Representative Metal Complex

The 2-(pyridinyl)quinoline ligand is expected to coordinate with a variety of transition metals. Here, we provide a general protocol for the synthesis of a Ruthenium(II) complex, a common metal center in coordination chemistry with applications in catalysis and photophysics.

Protocol 4.1: Synthesis of Ru(bpy)₂(5,8-dimethoxy-2-(pyridin-4-yl)quinoline)₂
  • Rationale: This protocol utilizes a precursor complex, [Ru(bpy)₂Cl₂], which readily undergoes ligand substitution with the 2-(pyridinyl)quinoline ligand. The reaction is typically carried out in a high-boiling point solvent to facilitate the substitution. The final product is precipitated as a hexafluorophosphate salt to ensure a stable, crystalline solid.

  • Materials:

    • cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₂Cl₂])

    • 5,8-Dimethoxy-2-(pyridin-4-yl)quinoline

    • Ethanol/Water (3:1 v/v)

    • Ammonium hexafluorophosphate (NH₄PF₆)

  • Procedure:

    • In a 100 mL Schlenk flask under an inert atmosphere (e.g., argon), suspend [Ru(bpy)₂Cl₂] (1.0 eq) and the 2-(pyridinyl)quinoline ligand (1.1 eq) in a 3:1 mixture of ethanol and water (40 mL).

    • Reflux the mixture for 4-6 hours. The color of the solution should change, indicating the formation of the complex.

    • Cool the reaction mixture to room temperature and filter to remove any unreacted starting material.

    • To the filtrate, add a saturated aqueous solution of NH₄PF₆ until no further precipitation is observed.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, then with a small amount of diethyl ether.

    • Dry the product under vacuum.

Characterization of the Metal Complex

The synthesized metal complex should be thoroughly characterized to confirm its composition and structure.

Technique Expected Observations for ₂
¹H NMR Complex spectrum with downfield shifts of the ligand protons upon coordination to the metal center.
Mass Spectrometry (ESI-MS) A peak corresponding to the [M - 2PF₆]²⁺ ion.
UV-Vis Spectroscopy Ligand-centered π-π* transitions and a characteristic Metal-to-Ligand Charge Transfer (MLCT) band in the visible region.
Cyclic Voltammetry Reversible or quasi-reversible redox waves corresponding to the Ru(II)/Ru(III) couple.

Workflow and Logical Relationships

Diagram 6.1: Synthetic Workflow for a 2-(Pyridinyl)quinoline Ligand and its Ru(II) Complex

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation cluster_characterization Characterization Start Starting Materials (Aminoacetophenone, Pyridinecarboxaldehyde) Intermediate Claisen-Schmidt Condensation Start->Intermediate Base Cyclization Friedländer Annulation Intermediate->Cyclization Acid, Heat Ligand Purified 2-(Pyridinyl)quinoline Ligand Cyclization->Ligand Purification Complexation Ligand Substitution Ligand->Complexation Char_Ligand Spectroscopic Analysis (NMR, MS, IR, UV-Vis) Ligand->Char_Ligand Ru_precursor [Ru(bpy)₂Cl₂] Ru_precursor->Complexation Complex Purified Ru(II) Complex Complexation->Complex Anion Exchange Char_Complex Spectroscopic & Electrochemical Analysis (NMR, MS, UV-Vis, CV) Complex->Char_Complex

Caption: Synthetic workflow for the ligand and its complex.

Diagram 6.2: Coordination of the 2-(Pyridinyl)quinoline Ligand to a Metal Center

Coordination_Mode cluster_ligand M Metal Center (M) N_quinoline N (quinoline) M->N_quinoline Coordination Bond N_pyridine N (pyridine) M->N_pyridine Coordination Bond Ligand 2-(Pyridinyl)quinoline

Caption: Bidentate coordination of the ligand to a metal.

Concluding Remarks and Future Directions

The 2-(pyridinyl)quinoline ligand scaffold represents a versatile platform for the development of novel coordination complexes. The synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to explore the rich coordination chemistry of this ligand class. Future work could involve:

  • Exploring a wider range of metal centers: The coordination of these ligands to other transition metals, such as copper, nickel, and platinum, could lead to complexes with interesting magnetic, catalytic, or medicinal properties.[5][6][7]

  • Systematic modification of substituents: A systematic study of the effect of different electron-donating and electron-withdrawing groups on the pyridine and quinoline rings would provide valuable insights into the structure-property relationships of these complexes.

  • Applications in catalysis: The synthesized metal complexes could be screened for their catalytic activity in various organic transformations, such as oxidation, reduction, and cross-coupling reactions.[8][9]

  • Biological evaluation: Given the known biological activity of quinoline derivatives, the synthesized ligands and their metal complexes could be evaluated for their potential as therapeutic or diagnostic agents.[10][11]

By combining the foundational knowledge presented here with creative synthetic design, the scientific community can continue to unlock the full potential of 2-(pyridinyl)quinoline ligands in the ever-evolving field of coordination chemistry.

References

  • Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands - PMC. (URL: )
  • The highly preorganized ligands 8-(2-Pyridyl) Quinoline, 2,2'-dipyridyl amine and 1,10-phenanthroline-2, 9-dicarboxylic acid, and their complexing properties with metal ions. (URL: )
  • Synthesis of Pyridines, Quinolines, and Pyrimidines via Acceptorless Dehydrogenative Coupling Catalyzed by a Simple Bidentate P^N Ligand Supported Ru Complex | Organometallics - ACS Publications. (URL: [Link])

  • Protocol for the synthesis of quinoline derivatives. - ResearchGate. (URL: [Link])

  • Two-step synthesis for 2-(pyridinyl)quinoline library - ResearchGate. (URL: [Link])

  • Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine - MDPI. (URL: [Link])

  • Functionalization of Pyridine and Quinoline Scaffolds by Using Organometallic Li‐, Mg‐ and Zn‐Reagents - Dhayalan - 2023 - European Journal of Organic Chemistry - Wiley Online Library. (URL: [Link])

  • Well-Defined Phosphine-Free Manganese(II)-Complex-Catalyzed Synthesis of Quinolines, Pyrroles, and Pyridines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC. (URL: [Link])

  • Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H) - PMC. (URL: [Link])

  • Coordination Polymers of 4,4'-(8-Quinolinolyl-5-methylenoxy) Diphenyl Sulfide. (URL: [Link]

  • Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer - PMC. (URL: [Link])

  • First-Row Transition Metal Complexes Incorporating the 2-(2′-pyridyl)quinoxaline Ligand (pqx), as Potent Inflammatory Mediators: Cytotoxic Properties and Biological Activities against the Platelet-Activating Factor (PAF) and Thrombin - PMC. (URL: [Link])

  • Metal(ii) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange - Dalton Transactions (RSC Publishing). (URL: [Link])

  • Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl)
  • Coordination Chemistry with the P2 Ligand Complex [Cp2Mo2(CO)4(μ,ɳ2:2‐P2)], Ag. (URL: [Link])

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - MDPI. (URL: [Link])

  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline - MDPI. (URL: [Link])

  • The coordination chemistry of 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles and related ligands - ResearchGate. (URL: [Link])

  • Group 11 m-Terphenyl Complexes Featuring Metallophilic Interactions - -ORCA. (URL: [Link])

  • Coordination Chemistry Reviews Linkers and catalysts immobilized on oxide supports. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent degradation of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether during storage

Focus Compound: 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether (5,8-Dimethoxy-2-(pyridin-4-yl)quinoline) As a Senior Application Scientist, I have designed this technical support guide to move beyond basic handling...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether (5,8-Dimethoxy-2-(pyridin-4-yl)quinoline)

As a Senior Application Scientist, I have designed this technical support guide to move beyond basic handling instructions. To ensure absolute scientific integrity in your drug development and biological assays, we must understand the causality behind molecular degradation. 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether contains highly electron-rich nitrogen centers and extended aromatic conjugation, making it uniquely vulnerable to environmental stress.

This guide provides the mechanistic reasoning behind these vulnerabilities and establishes self-validating protocols to guarantee the integrity of your experimental data.

I. Quantitative Stability Profile

To establish a baseline for your quality control (QC) procedures, the following table summarizes the degradation kinetics of this compound under various environmental conditions.

Table 1: Stability Profile and Degradation Kinetics

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Half-Life (t½)Primary Degradant
Solid (Optimal) -20°CArgon/NitrogenDark> 24 monthsNone
Solid (Sub-optimal) 25°CAmbient AirAmbient Light~ 3-6 monthsN-Oxides
Solution (DMSO) -80°CArgon/NitrogenDark> 12 monthsNone
Solution (DMSO) 4°CAmbient AirDark~ 4 weeksN-Oxides
Solution (CHCl₃) 25°CAmbient AirUV/Ambient< 48 hoursQuinolinols, N-Oxides
II. Troubleshooting & FAQs: The Mechanistic "Why"

Q1: Why does my stock solution of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether turn yellow/brown over time? A1: Discoloration is a primary indicator of oxidative degradation. The molecule contains two highly electron-rich nitrogen centers (the pyridine and quinoline rings). These nitrogens possess lone pairs that are highly susceptible to oxidation by atmospheric oxygen or reactive oxygen species (ROS), leading to the formation of pyridine and quinoline N-oxides [1]. This process is autocatalytic and heavily accelerated by trace transition metal ions in lower-grade solvents. Storing the compound under a strict inert atmosphere is mandatory to prevent this pathway.

Q2: How does light exposure specifically degrade this compound? A2: The extended conjugated aromatic system of this molecule strongly absorbs ultraviolet (UV) and visible light. Photodegradation occurs via two mechanisms:

  • Direct photo-oxidation: Photon absorption excites the molecule to a triplet state, which reacts with dissolved oxygen to form ROS, accelerating N-oxide formation.

  • Oxygen Walking: If trace N-oxides have already formed, exposure to UV light (e.g., 254 nm) triggers a photochemical rearrangement known as "oxygen walking," where the oxygen atom transposes to form a hydroxylated pyridine or quinoline derivative [2].

Q3: Are the methoxy ether groups at positions 5 and 8 susceptible to cleavage? A3: While aryl methyl ethers are generally stable and typically require harsh conditions to cleave, hygroscopicity is a hidden threat. If the compound absorbs ambient moisture and is dissolved in halogenated solvents (like chloroform or dichloromethane), the slow generation of trace hydrochloric acid (HCl) over time catalyzes the hydrolysis of the methoxy groups. This demethylation yields 5- or 8-quinolinol degradants [3].

III. Visualizing Degradation and Protection

Degradation Compound 5-Methoxy-2-(4-pyridinyl)- 8-quinolinyl methyl ether Oxidation Oxidation (O2, ROS) Compound->Oxidation Atmospheric O2 Photolysis Photolysis (UV Light) Compound->Photolysis Photon Absorption Hydrolysis Acidic Hydrolysis (H2O/H+) Compound->Hydrolysis Trace Moisture NOxide Pyridine/Quinoline N-Oxides Oxidation->NOxide Radical Radical Intermediates & Ring Cleavage Photolysis->Radical Demethylation Demethylation (Quinolinols) Hydrolysis->Demethylation

Caption: Mechanistic degradation pathways of the quinoline-pyridine derivative.

StorageWorkflow Start Receive Compound Aliquot Aliquot into Amber Vials Start->Aliquot Minimize freeze-thaw Argon Purge with Argon/N2 Aliquot->Argon Prevent oxidation Seal Seal with PTFE Caps Argon->Seal Exclude moisture Store Store at -20°C in Desiccator Seal->Store Prevent photolysis & thermal decay

Caption: Step-by-step optimal storage and handling workflow to prevent degradation.

IV. Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, you must implement protocols that validate themselves. The following methodologies ensure both the preservation of the compound and the verification of your analytical methods.

Protocol 1: Optimal Long-Term Storage Workflow

Objective: Establish a physical barrier system that mitigates oxidation, photolysis, and hydrolysis [4].

  • Inert Atmosphere Transfer: Upon receipt, transfer the bulk powder into a glove box purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm). Causality: Eliminates the primary reactants required for N-oxidation and hydrolysis.

  • Aliquotting: Divide the bulk material into single-use aliquots (e.g., 1-5 mg) in amber glass vials. Causality: Prevents repeated freeze-thaw cycles and blocks UV/visible light penetration.

  • Sealing: Cap the vials with PTFE-lined septa and crimp seals. Causality: PTFE provides a chemically inert barrier that prevents moisture ingress far better than standard rubber septa.

  • Desiccation & Temperature Control: Place the sealed vials inside a secondary vacuum desiccator jar containing indicating silica gel. Store the entire assembly at -20°C or -80°C.

  • Thawing Protocol (Critical): Before use, allow the vial to equilibrate to room temperature for at least 30 minutes while still inside the desiccator. Causality: Prevents atmospheric condensation from forming on the cold compound, which would introduce hydrolytic moisture.

Protocol 2: Forced Degradation Profiling (Stability-Indicating Assay)

Objective: To establish a self-validating analytical system, you must prove your HPLC-UV/MS method can differentiate the intact parent molecule from its degradants. By intentionally stressing the compound, you create a reference library of retention times and mass spectra for potential impurities.

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the compound in anhydrous, degassed HPLC-grade Acetonitrile.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature in the dark for 24 hours. Expected outcome: Chromatographic shift indicating the formation of +16 Da pyridine/quinoline N-oxides.

  • Photolytic Stress: Place 1 mL of stock in a clear quartz vial. Expose to 254 nm UV light for 12 hours. Expected outcome: Generation of photodegradation products via oxygen walking.

  • Acidic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection. Expected outcome: Formation of -14 Da demethylation products (quinolinols).

  • System Validation: Inject all stressed samples into your LC-MS system. Your method is only validated if the parent mass (m/z 267.1 for [M+H]⁺) is baseline-resolved from all generated degradant peaks.

V. References
Optimization

Improving aqueous solubility of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether for assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ethe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether (also known systematically as 5,8-dimethoxy-2-(pyridin-4-yl)quinoline, CAS: 860787-17-3).

This compound is a highly planar, aromatic heterocycle. At physiological pH (7.4), both its pyridine and quinoline nitrogen centers are deprotonated (neutral), rendering the molecule intensely lipophilic. This structural reality drives severe aqueous insolubility, rapid precipitation via π−π stacking, and high non-specific binding (NSB) to plasticware. The following guide provides field-proven, mechanistically grounded solutions to keep your compound bioavailable in your assays.

Section 1: Troubleshooting & FAQs

Q1: Why does my compound immediately precipitate (crash out) when diluted from DMSO into my assay buffer (pH 7.4)? A1: This is a classic "solvent shift" phenomenon. In 100% DMSO, the compound's hydrophobic core is fully solvated. When introduced into an aqueous buffer at pH 7.4, the rapid change in the dielectric constant forces the neutral, planar aromatic rings to undergo hydrophobic collapse and π−π stacking. Because the pKa values of the pyridine and quinoline nitrogens are ~5.2 and ~4.9 respectively, they cannot ionize at pH 7.4 to provide electrostatic repulsion. To prevent this, you must shield the hydrophobic core before it encounters the bulk aqueous environment.

Q2: Can I simply increase the DMSO concentration in my cell culture media to maintain solubility? A2: No. While increasing DMSO will thermodynamically favor solubility, it introduces severe biological artifacts. In cell-based assays, DMSO concentrations exceeding 0.1% (v/v) begin to alter cell membrane permeability, induce oxidative stress, and trigger caspase-3 mediated apoptosis[1]. To maintain scientific integrity, your final assay concentration of DMSO must remain 0.1%.

Q3: What is the most effective method to maintain solubility without exceeding DMSO toxicity limits? A3: The gold standard for this class of planar heterocycles is host-guest complexation using Hydroxypropyl- β -cyclodextrin (HP- β -CD) . HP- β -CD features a hydrophobic interior cavity that encapsulates the lipophilic quinoline/pyridine core, while its hydroxylated exterior maintains excellent hydrogen bonding with the aqueous phase[2]. This creates a thermodynamically stable, water-soluble inclusion complex that readily releases the drug to the biological target.

Q4: Even when the compound appears soluble, I am losing concentration over time in my assay plates. How do I prevent this? A4: You are experiencing Non-Specific Binding (NSB) to the hydrophobic polystyrene or polypropylene of your assay plates. To mitigate this, you must passivate the plasticware using Pluronic F-127 , a triblock copolymer. The hydrophobic poly(propylene oxide) core of F-127 tightly binds to the plastic, while the hydrophilic poly(ethylene oxide) tails form a dense brush layer that repels the lipophilic compound, reducing NSB to less than 2%[3].

Section 2: Quantitative Comparison of Solubilization Strategies

To guide your experimental design, the following table summarizes the quantitative limits and biological compatibility of various formulation strategies for 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether.

Solubilization StrategyMax Achievable Aqueous Conc.Cytotoxicity RiskNSB RiskBest Use Case
100% DMSO (Stock) > 10 mMCritical (if >0.1% final)LowLong-term storage at -20°C
0.1% DMSO in Buffer < 1 μ MLowHighHighly sensitive cell lines
20% HP- β -CD Complex ~ 500 μ MLowModerateCell-based efficacy assays
0.05% Pluronic F-127 ~ 50 μ MLowVery LowBiochemical / Binding assays

Section 3: Mechanistic Pathways & Workflows

To visualize the causality behind these formulation choices, review the thermodynamic pathways and the optimized preparation workflow below.

G Stock 10 mM Stock (in 100% DMSO) Buffer Aqueous Buffer (pH 7.4) Stock->Buffer Direct Dilution (Solvent Shift) HPBCD HP-β-CD Solution (Hydrophobic Cavity) Stock->HPBCD Dropwise Addition with Vortexing Precipitate Precipitation (Pi-Pi Stacking) Buffer->Precipitate Hydrophobic Collapse Complex Soluble Inclusion Complex (Bioavailable) HPBCD->Complex Encapsulation

Thermodynamic pathways of compound precipitation versus HP-β-CD mediated solubilization.

Workflow Step1 1. Thaw Compound (Anhydrous) Step2 2. Prepare 10 mM Master Stock (100% DMSO) Step1->Step2 Step3 3. Prepare 100x Intermediate (10% DMSO + 20% HP-β-CD) Step2->Step3 Dilute 1:10 into HP-β-CD Matrix Step4 4. Final Assay Dilution (0.1% DMSO + 0.2% HP-β-CD) Step3->Step4 Dilute 1:100 into Culture Media Step5 5. Transfer to Pluronic F-127 Coated Assay Plates Step4->Step5 Prevent NSB

Step-by-step workflow for the preparation of assay-ready plates to ensure compound solubility.

Section 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the biological assay without passing the defined validation checkpoints.

Protocol A: Preparation of the HP- β -CD Inclusion Complex

Causality: Creating a concentrated intermediate in a high-surfactant matrix prevents the initial nucleation events that lead to irreversible precipitation.

  • Prepare the Excipient Matrix: Dissolve HP- β -CD in molecular biology grade water to a final concentration of 20% (w/v). Filter sterilize through a 0.22 μ m PES membrane.

  • Master Stock Preparation: Dissolve 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether in anhydrous DMSO to yield a 10 mM Master Stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature.

  • Intermediate Complexation (100x): While continuously vortexing the 20% HP- β -CD solution, add the 10 mM DMSO stock dropwise to achieve a 1:10 dilution (e.g., 100 μ L DMSO stock into 900 μ L HP- β -CD). The resulting solution is a 1 mM compound intermediate in 10% DMSO / 18% HP- β -CD.

  • Equilibration: Incubate the intermediate on an orbital shaker at 37°C for 2 hours to thermodynamically drive the host-guest complexation.

  • Validation Checkpoint (Crucial): Centrifuge the intermediate at 14,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. Measure the optical density of the supernatant at 600 nm (OD600); a reading > 0.05 indicates colloidal aggregation. If clear, proceed.

  • Final Assay Dilution: Dilute the 100x intermediate 1:100 directly into your pre-warmed cell culture media. The final assay conditions will safely be 10 μ M compound, 0.1% DMSO, and 0.18% HP- β -CD.

Protocol B: Passivation of Assay Plates with Pluronic F-127

Causality: Pre-coating the well walls with a hydrophilic polymer brush eliminates the thermodynamic sink that pulls lipophilic compounds out of the aqueous phase.

  • Prepare Passivation Buffer: Dissolve Pluronic F-127 in PBS to a final concentration of 0.1% (w/v). Stir overnight at 4°C (Pluronic F-127 is more soluble at cold temperatures).

  • Plate Coating: Add 100 μ L of the 0.1% Pluronic F-127 solution to each well of a 96-well polystyrene assay plate.

  • Incubation: Seal the plate and incubate at room temperature for 4 hours to allow the hydrophobic poly(propylene oxide) blocks to firmly adsorb to the plastic[3].

  • Washing: Aspirate the passivation buffer. Wash the wells three times with 200 μ L of standard assay buffer to remove unbound unimer.

  • Validation Checkpoint: Add a known concentration of your formulated compound to a coated well and an uncoated well. After 2 hours, sample the supernatant and quantify via LC-MS or UV-Vis. The coated well should retain >95% of the initial concentration, confirming successful passivation.

References

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI Molecules. URL:[Link]

  • Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes. MDPI Pharmaceutics. URL:[Link]

  • Modified Pluronic F127 Surface for Bioconjugation and Blocking Nonspecific Adsorption of Microspheres and Biomacromolecules. ACS Langmuir. URL:[Link]

Sources

Troubleshooting

Optimizing HPLC retention time for 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether

Technical Support Center: HPLC Method Optimization for Bis-Basic Heterocycles Focus Analyte: 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether Welcome to the Advanced Chromatography Support Center. As a Senior Applicat...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Method Optimization for Bis-Basic Heterocycles Focus Analyte: 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve reproducible retention times and symmetrical peak shapes for highly basic, rigid heterocycles.

The compound 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether (5M-PQME) presents a classic chromatographic challenge. It contains two highly basic nitrogen atoms: a pyridine moiety (pKa ≈ 5.2) and a quinoline moiety (pKa ≈ 4.9). When analyzed using standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods, these dual basic sites trigger severe secondary interactions with the stationary phase. This guide provides the causality behind these failures and self-validating protocols to overcome them.

Part 1: Troubleshooting Guides & FAQs

Q: Why does 5M-PQME exhibit severe peak tailing (As > 2.5) and drifting retention times when using a standard C18 column at pH 7.0? A: The root cause is a mismatch between the analyte's ionization state and the column chemistry. At pH 7.0, the basic nitrogens on 5M-PQME remain partially protonated. Simultaneously, the residual silanol groups ( Si−OH ) on standard Type A or Type B silica columns become fully ionized into negatively charged silanoxanes ( Si−O− ). Instead of partitioning smoothly into the C18 hydrophobic layer, the positively charged analyte undergoes strong, kinetically slow cation-exchange interactions with the ionized silanols[1]. This dual-retention mechanism causes severe peak tailing and run-to-run retention time drift.

Q: I dropped the mobile phase pH to 2.5 using 0.1% Formic Acid to suppress silanol ionization, but now the molecule elutes in the void volume. Why? A: By dropping the pH to 2.5, you successfully suppressed the silanol ionization ( Si−O−→Si−OH ), eliminating the cation-exchange effect. However, at pH 2.5, both the pyridine and quinoline nitrogens become fully protonated ( NH+ ). The molecule is now highly polar and doubly charged. Standard C18 phases lack the retentivity for such highly hydrophilic species, causing the analyte to wash out near the void volume ( t0​ ).

Q: How can I achieve both strong retention and a symmetrical peak for this bis-basic compound? A: The most thermodynamically sound approach is to neutralize the analyte by operating at a high pH (pH 10-11) . By raising the mobile phase pH at least two units above the highest pKa (5.2 + 2 = 7.2; ideally pH 10.5 for robustness), both nitrogens are completely deprotonated. The molecule becomes neutral, allowing it to partition purely via hydrophobic interactions with the C18 stationary phase[2].

Q: If I use a high pH mobile phase (pH 10.5), won't my silica column dissolve? A: Yes, traditional silica columns undergo rapid dissolution at pH > 8 due to the hydrolysis of siloxane bonds. To implement the high-pH strategy, you must use a Hybrid Silica Column (e.g., Inertsil Hybrid-C18, Waters XBridge). These columns incorporate organic cross-links (like ethane bridges) within the silica matrix, extending their chemical stability up to pH 12 without sacrificing efficiency[3].

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, every method must be self-validating. The protocols below incorporate a System Suitability Test (SST) using a neutral marker to isolate column chemistry issues from physical hardware failures.

Protocol A: High-pH Reversed-Phase Workflow (Gold Standard)

Objective: Achieve baseline resolution, high theoretical plates ( N>10,000 ), and peak asymmetry ( As​≤1.2 ) for 5M-PQME.

Self-Validation Step: Inject an SST mixture containing Uracil (void volume marker, t0​ ) and Toluene (neutral hydrophobic marker). Causality: If Toluene exhibits peak tailing, the column bed is physically compromised (e.g., voiding at the frit). If Toluene is symmetrical but 5M-PQME tails, the issue is strictly chemical (unsuppressed silanol interactions), validating that the mobile phase pH requires adjustment.

Step-by-Step Methodology:

  • Column Installation: Install a high-pH tolerant hybrid silica column (e.g., 150 x 4.6 mm, 3.5 µm Hybrid C18)[3].

  • Mobile Phase A Preparation: Dissolve 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in LC-MS grade water. Adjust to pH 10.5 using concentrated Ammonium Hydroxide ( NH4​OH ). Causality: NH4​HCO3​ provides excellent buffering capacity at pH 10.5, ensuring the analyte remains entirely un-ionized throughout the gradient.

  • Mobile Phase B Preparation: 100% Acetonitrile (HPLC grade). Causality: Acetonitrile provides lower viscosity and better mass transfer for rigid aromatic systems compared to methanol.

  • Gradient Elution Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte)

    • 2.0 - 10.0 min: 10% 80% B (Linear gradient)

    • 10.0 - 12.0 min: 80% B (Column wash)

    • 12.0 - 12.1 min: 10% B (Return to initial conditions)

    • 12.1 - 17.0 min: 10% B (Equilibration for >5 column volumes)

  • System Parameters: Flow rate at 1.0 mL/min; Column Temperature at 40°C (improves mass transfer kinetics and reduces system backpressure).

Protocol B: Low-pH Ion-Pairing Workflow (LC-MS Compatible Alternative)

Objective: Retain the doubly-protonated 5M-PQME at low pH without severe tailing, specifically for mass spectrometry applications where high pH buffers may suppress ionization.

Step-by-Step Methodology:

  • Column Installation: Install a Pentafluorophenyl (PFP) or Polar-Embedded C18 column.

  • Mobile Phase A Preparation: LC-MS grade water with 0.01% Heptafluorobutyric acid (HFBA). Causality: HFBA acts as a volatile ion-pairing agent. Its anionic head group masks the positively charged nitrogens of 5M-PQME, while its hydrophobic fluorinated tail interacts with the stationary phase, artificially increasing retention and improving peak shape[4].

  • Mobile Phase B Preparation: Acetonitrile with 0.01% HFBA.

  • Execution: Run a similar gradient profile as Protocol A, monitoring the MS trace in positive ESI mode ( [M+H]+ ).

Part 3: Quantitative Performance Data

The following table summarizes the causal relationship between mobile phase conditions, analyte ionization, and resulting chromatographic performance for 5M-PQME.

Mobile Phase ConditionAnalyte Ionization StateDominant Retention MechanismRetention Factor ( k′ )Asymmetry Factor ( As​ )Theoretical Plates ( N )
pH 2.7 (0.1% Formic Acid)Fully Protonated ( ++ )Weak Hydrophobic0.8 (Poor)2.1 (Tailing)< 3,000
pH 7.0 (Phosphate Buffer)Partially Protonated ( + )Cation-Exchange (Silanols)4.5 (Drifting)> 3.0 (Severe)< 1,500
pH 2.5 + 0.01% HFBA Fully Protonated ( ++ )Ion-Pairing + Hydrophobic3.2 (Optimal)1.3 (Acceptable)8,500
pH 10.5 ( NH4​HCO3​ )Neutral (Un-ionized)Pure Hydrophobic5.1 (Optimal)1.05 (Excellent)> 12,000

Part 4: Visualizations

OptimizationWorkflow Start Target: 5-Methoxy-2-(4-pyridinyl) -8-quinolinyl methyl ether Analyze Analyze pKa: Pyridine (~5.2), Quinoline (~4.9) Start->Analyze Split Select pH Strategy Analyze->Split HighPH High pH (10.5) Analyte is Neutral Split->HighPH Preferred LowPH Low pH (2.5) Analyte is Protonated Split->LowPH MS/Alternative Hybrid Use Hybrid C18 Column (Prevents Silica Dissolution) HighPH->Hybrid IonPair Add Ion-Pairing Agent (e.g., HFBA) LowPH->IonPair Result1 Optimal Retention & Symmetrical Peak (As < 1.2) Hybrid->Result1 Result2 Adequate Retention & Acceptable Peak (As < 1.5) IonPair->Result2

Decision tree for optimizing the HPLC retention of bis-basic heterocycles based on pKa.

Mechanism cluster_0 Mid-pH (pH 7) - Problematic cluster_1 High-pH (pH 10.5) - Optimized Molecule Protonated Analyte (NH+) Interaction Cation-Exchange (Severe Tailing) Molecule->Interaction Binds Silanol Ionized Silanols (SiO-) Silanol->Interaction Binds NeutralMol Neutral Analyte (N) Interaction->NeutralMol Increase pH > pKa+2 Hydrophobic Pure Hydrophobic Partitioning NeutralMol->Hydrophobic Partitions NeutralSil Hybrid Silica (Stable) NeutralSil->Hydrophobic Supports

Mechanistic shift from secondary ionic interactions at mid-pH to pure hydrophobic partitioning.

Sources

Optimization

Technical Support Center: Formulation &amp; Troubleshooting Guide for CAS 860787-17-3

Overview CAS 860787-17-3 (5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether) is a highly lipophilic compound characterized by two weakly basic nitrogen centers located on its quinoline and pyridine rings. A frequent bo...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

CAS 860787-17-3 (5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether) is a highly lipophilic compound characterized by two weakly basic nitrogen centers located on its quinoline and pyridine rings. A frequent bottleneck in preclinical drug development is the severe precipitation of this compound when transferred from organic stock solutions or acidic media into physiological buffers (e.g., PBS, pH 7.4).

As a Senior Application Scientist, I have designed this technical guide to move beyond basic troubleshooting. By understanding the thermodynamic causality of weak base precipitation, you can utilize the self-validating protocols below to maintain compound solubility and ensure the integrity of your biological assays.

Mechanism A CAS 860787-17-3 (Protonated State) C Physiological Buffer (pH 7.4) A->C Transferred to B Acidic Environment (pH < 5.0) B->A Maintains solubility D Deprotonation (Free Base Formation) C->D Triggers E Supersaturation D->E Causes F Nucleation & Crystallization (Precipitation) E->F Thermodynamic shift

Logical flow of pH-induced precipitation for weak base CAS 860787-17-3.

Frequently Asked Questions: The Causality of Precipitation

Q: Why does CAS 860787-17-3 crash out immediately in PBS at pH 7.4, even at low concentrations? A: The precipitation is driven by a thermodynamic shift in ionization. The pKa values of the quinoline and pyridine nitrogens typically range between 4.5 and 5.5. In acidic environments, these nitrogens are protonated, rendering the molecule water-soluble. However, when introduced to a pH 7.4 buffer, the compound rapidly deprotonates into its highly lipophilic free-base form. This sudden drop in solubility creates a supersaturated state, which 1[1]. Furthermore, the specific buffer species used (e.g., phosphate vs. bicarbonate) heavily 2[2].

Q: Can I just increase the amount of DMSO to keep it soluble? A: No. While DMSO increases the absolute solubility of the free base, relying solely on high co-solvent concentrations (>1-2%) is often cytotoxic in cell-based assays and artificially alters cell membrane permeability. More importantly, as the aqueous buffer dilutes the DMSO, the local solvation capacity drops instantly, leading to amorphous precipitation. Instead of brute-forcing solubility with DMSO, kinetic stabilization using 3 is required[3].

Q: How do Polymer Precipitation Inhibitors (PPIs) like HPMC prevent this? A: Polymers such as Hydroxypropyl methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) do not necessarily increase the equilibrium solubility of the drug. Instead, they act kinetically. They form a steric and hydrogen-bonding network around the nascent drug molecules in the supersaturated state, drastically increasing the activation energy required for nucleation. This effectively3 long enough to conduct your experiments[3].

Quantitative Solubilization Data

To guide your formulation strategy, the following table summarizes the precipitation kinetics of CAS 860787-17-3 under various buffer conditions at room temperature (25°C).

Buffer SystemAdditives / ExcipientsFinal pHMax Soluble Conc.Precipitation Onset Time
PBS (1X)None7.4< 5 µM< 2 minutes
Acetate BufferNone4.5> 500 µMStable (> 48 hours)
PBS (1X)5% DMSO7.420 µM~ 15 minutes
PBS (1X)2% DMSO + 0.5% HPMC7.4100 µM> 24 hours
PBS (1X)2% DMSO + 1% Tween 807.4250 µM> 48 hours (Micellar)
Troubleshooting Workflows & Self-Validating Protocols

Workflow S1 Step 1: Dissolve CAS in DMSO/Acidic Media S3 Step 3: Dropwise Addition under High Shear Mixing S1->S3 S2 Step 2: Prepare Buffer with 0.5% HPMC (PPI) S2->S3 S4 Step 4: DLS Validation (Check for aggregates) S3->S4 Pass Clear Solution (Proceed to Assay) S4->Pass PDI < 0.25 Fail Turbidity/Precipitation (Adjust PPI/Co-solvent) S4->Fail PDI > 0.40 Fail->S2 Iterative optimization

Step-by-step workflow for formulating CAS 860787-17-3 using polymeric precipitation inhibitors.

Protocol: Kinetic Stabilization of CAS 860787-17-3 using HPMC

Causality Note: This protocol uses a solvent-shift method combined with a PPI. The slow addition rate prevents localized zones of high pH, while the HPMC physically coats the free-base molecules before they can organize into a crystal lattice. Every step contains a built-in validation check to ensure the system has not failed prior to biological application.

Step 1: Preparation of the Master Stock

  • Dissolve CAS 860787-17-3 in 100% DMSO to a concentration of 10 mM.

  • Self-Validation Check: Inspect the solution against both a stark white and stark black background under bright light. Measure the absorbance at 600 nm using a spectrophotometer. The OD600​ must be < 0.005. Any higher value indicates undissolved micro-particulates.

Step 2: Preparation of the Polymeric Receiving Buffer

  • Weigh out HPMC (e.g., Methocel E5) to achieve a 0.5% (w/v) final concentration.

  • Disperse the HPMC in 1/3rd the final volume of hot PBS (80°C) to prevent lumping, then add the remaining 2/3rds volume as cold PBS to fully hydrate the polymer.

  • Self-Validation Check: The buffer must be completely optically clear. If it appears hazy, the polymer is not fully hydrated; stir at 4°C for an additional 2 hours.

Step 3: High-Shear Mixing and pH Shift

  • Place the HPMC-PBS receiving buffer on a magnetic stirrer at high speed (e.g., 800-1000 RPM) to create a deep vortex.

  • Using a precision micropipette, inject the 10 mM DMSO stock into the shoulder of the vortex (not the center, and not the vessel wall) at a rate of 1 µL per second.

  • Self-Validation Check: Watch for localized cloudiness at the injection site. The cloudiness must dissipate within 1-2 seconds. If a persistent white plume forms, your addition rate is too fast, overwhelming the polymer's ability to coat the molecules.

Step 4: Final System Validation via Dynamic Light Scattering (DLS)

  • Before applying the formulated compound to cells or assays, extract a 1 mL aliquot and analyze it via DLS.

  • Self-Validation Check: Evaluate the Polydispersity Index (PDI) and Z-average.

    • Pass: PDI < 0.25 and Z-average < 50 nm. The compound is successfully trapped in a metastable nano-dispersion or micellar state.

    • Fail: PDI > 0.40 or Z-average > 200 nm. The system is actively nucleating and will precipitate. You must either decrease the final drug concentration or increase the HPMC concentration.

References
  • Evaluating the precipitation behavior and absorption potential of poorly soluble weak bases in the small intestine. eRepo - University of Eastern Finland. Available at:[Link]

  • Drug Crystal Precipitation in Biorelevant Bicarbonate Buffer: A Well-Controlled Comparative Study with Phosphate Buffer. Molecular Pharmaceutics - ACS Publications. Available at:[Link]

  • Polymer as precipitation inhibitor of weak base drug: An update and brief review. Thai Journal of Pharmaceutical Sciences - Chula Digital Collections. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification Guides for 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl Methyl Ether

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and process chemists dealing with the synthesis and purification of 5-Methoxy-2-(4-py...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and process chemists dealing with the synthesis and purification of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether (systematically known as 5,8-dimethoxy-2-(pyridin-4-yl)quinoline , CAS: 860787-17-3).

Because this molecule is a bis-nitrogenous heterocycle typically synthesized via the Suzuki-Miyaura cross-coupling of 2-chloro-5,8-dimethoxyquinoline and pyridin-4-ylboronic acid [1], it exhibits high affinity for transition metals and presents unique chromatographic challenges. This guide provides field-proven, self-validating protocols to isolate your target compound with high purity.

Quantitative Impurity Profile & Separation Strategy

Before troubleshooting, it is critical to understand the physicochemical properties of the target molecule versus its common impurities. The target compound contains two basic centers (pyridine pKa​≈5.2 ; quinoline pKa​≈4.9 ), which we can exploit for purification.

Table 1: Typical Impurity Profile and Quantitative Removal Metrics

Impurity / ContaminantTypical Crude %Target pKa​ Impurity pKa​ Recommended TechniqueRemoval Efficiency
2-Chloro-5,8-dimethoxyquinoline 5 – 15%~5.2, ~4.9< 1.0pH-Controlled Extraction> 99%
Palladium (Pd) Residues 500 – 2000 ppmN/AN/ATMT Metal ScavengingReduced to < 5 ppm
4,4'-Bipyridine (Homocoupling)2 – 8%~5.2, ~4.9~4.8Selective Trituration~85 – 90%
Triphenylphosphine oxide (TPPO) 10 – 20%N/AN/ACold Ether Trituration> 95%

Reaction & Impurity Generation Pathway

G SM1 2-Chloro-5,8-dimethoxyquinoline (Starting Material) Target 5,8-Dimethoxy-2-(pyridin-4-yl)quinoline (Target Product) SM1->Target Suzuki-Miyaura Cross-Coupling Imp1 Unreacted SM / Dehalogenated SM1->Imp1 Incomplete Rxn SM2 Pyridin-4-ylboronic acid (Coupling Partner) SM2->Target Suzuki-Miyaura Cross-Coupling Imp2 4,4'-Bipyridine (Homocoupling) SM2->Imp2 Oxidative Homocoupling Cat Pd Catalyst + Ligand Cat->Target Catalysis Imp3 Pd Nanoparticles & TPPO Cat->Imp3 Catalyst Degradation

Figure 1: Suzuki-Miyaura coupling pathway illustrating the generation of the target product and primary impurities.

Troubleshooting FAQs

Q1: My final product has a dark gray tint and fails elemental analysis for heavy metals. How do I remove the residual palladium?

Expert Insight: Palladium nanoparticles and coordinated Pd(II) species often co-precipitate with nitrogen-rich heterocycles like pyridyl-quinolines due to strong N–Pd coordination [2]. Standard silica gel chromatography is usually insufficient to break these chelates. The Solution: Utilize a specialized metal scavenger such as 2,4,6-trimercapto-s-triazine (TMT) or a silica-supported thiol (Si-Thiol). Causality: The soft sulfur atoms in TMT form highly stable, insoluble complexes with the soft Pd ions, thermodynamically displacing the nitrogen ligands of your product. The resulting Pd-TMT complex is highly insoluble in organic solvents and can be easily filtered out, dropping Pd levels from >1000 ppm to <5 ppm [3].

Q2: I am seeing a significant amount of unreacted 2-chloro-5,8-dimethoxyquinoline in my crude mixture. Silica gel chromatography is giving poor separation. What is a scalable alternative?

Expert Insight: 5,8-dimethoxy-2-(pyridin-4-yl)quinoline has two basic nitrogen centers, making it significantly more basic than the electron-deficient 2-chloro-5,8-dimethoxyquinoline (which lacks the pyridine ring and has an electron-withdrawing chlorine atom). The Solution: Perform a pH-controlled acid-base extraction. Causality: By extracting the crude mixture with dilute HCl (pH ~2), the target product is protonated into a water-soluble bis-hydrochloride salt. The non-basic 2-chloro starting material and neutral impurities (like TPPO) remain in the organic layer. Subsequent basification of the aqueous layer (pH ~9) regenerates the purified free base.

Q3: How can I eliminate triphenylphosphine oxide (TPPO) without using column chromatography?

Expert Insight: TPPO is highly crystalline and often co-elutes with polar heterocycles on normal-phase silica. The Solution: Solvent-selective trituration. Causality: TPPO is highly soluble in warm toluene and moderately soluble in cold ethers. Conversely, the target pyridyl-quinoline free base has highly restricted solubility in cold, non-polar/slightly polar solvent mixtures (e.g., MTBE/Heptane). Triturating the crude solid in cold MTBE selectively dissolves the TPPO while leaving the target compound as a filterable solid.

Experimental Protocols

Protocol A: pH-Controlled Acid-Base Extraction

Self-Validating System: The success of this protocol relies on strict pH monitoring. If the pH drops below 0.5, you risk protonating impurities; if it exceeds 10 during basification, you risk degrading the methoxy ethers.

  • Dissolution: Dissolve the crude reaction mixture (10 g) in Dichloromethane (DCM, 100 mL).

  • Acidic Extraction: Add 1.0 M HCl (3 × 50 mL) to the organic layer. Vigorously shake and separate. Validation Check: Verify the aqueous layer pH is between 1.5 and 2.0.

  • Phase Separation: Discard the DCM layer (contains unreacted 2-chloro-5,8-dimethoxyquinoline and TPPO).

  • Basification: Cool the combined aqueous layers in an ice bath (0–5 °C). Slowly add 2.0 M NaOH dropwise with stirring until the pH reaches 9.0–10.0. The target product will precipitate or form an oil.

  • Recovery: Extract the basic aqueous layer with fresh DCM (3 × 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the semi-pure product.

G Crude Crude Mixture in DCM (Target + Neutral Impurities) Acid Add 1.0 M HCl (Adjust to pH 1.5 - 2.0) Crude->Acid Aq1 Aqueous Layer (Protonated Target) Acid->Aq1 Extracts Basic Amines Org1 Organic Layer (Neutral Impurities: 2-Chloro SM, TPPO) Acid->Org1 Retains Neutrals Base Add 2.0 M NaOH to Aq. Layer (Adjust to pH 9-10) Aq1->Base Extract Extract with fresh DCM Base->Extract Free Base Forms Pure Purified Target Product (Organic Phase) Extract->Pure

Figure 2: Workflow for the pH-controlled acid-base extraction, isolating the target from neutral impurities.

Protocol B: Palladium Scavenging using TMT (Trimercaptotriazine)
  • Preparation: Dissolve the semi-pure 5,8-dimethoxy-2-(pyridin-4-yl)quinoline in a 1:1 mixture of EtOAc/THF (10 mL/g of product).

  • Scavenger Addition: Add 3 to 5 molar equivalents of TMT (cyanuric acid trithiol) relative to the initial Pd catalyst loading used in the Suzuki reaction.

  • Digestion: Heat the mixture to 60 °C and stir vigorously for 4 hours. The solution will turn cloudy as the insoluble Pd-TMT complex forms.

  • Filtration: Cool to room temperature and filter the mixture through a tightly packed pad of Celite. Wash the filter cake with a small amount of EtOAc. Validation Check: The filtrate should transition from dark brown/gray to a clear yellow/orange solution.

  • Washing: Wash the filtrate with 1.0 M NaOH (2 × 20 mL) to remove any unreacted TMT, followed by brine.

  • Concentration: Dry over Na2​SO4​ and concentrate in vacuo to yield the Pd-free product (< 5 ppm).

References

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines The Journal of Organic Chemistry URL:[Link]

  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification Organic Process Research & Development URL: [Link]

  • Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine Organic Process Research & Development URL:[Link]

Optimization

Reducing background fluorescence in assays using 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether

A Guide to Mitigating Background Fluorescence in Biochemical and Cellular Assays Welcome to the technical support resource for 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether. This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Mitigating Background Fluorescence in Biochemical and Cellular Assays

Welcome to the technical support resource for 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound to enhance assay performance by reducing non-specific background fluorescence. As Senior Application Scientists, we have structured this center to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses common initial questions about the compound's properties, mechanism, and application.

Q1: What is 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether and what is its primary function in assays?

5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether is a small molecule belonging to the quinoline derivative family. Its primary application in assay development is to reduce high background signals that can obscure specific results, thereby improving the signal-to-noise ratio.[1] High background can stem from various sources, including the intrinsic fluorescence of assay components (autofluorescence), and non-specific binding of fluorescent probes to surfaces or proteins.[2] This compound is designed to mitigate these issues, leading to more robust and reliable data.

Q2: What is the proposed mechanism of action for reducing background fluorescence?

While the precise mechanism can be assay-dependent, the compound likely functions through one or a combination of the following principles:

  • Competitive Displacement: The compound may have a moderate affinity for surfaces (like microplates) or macromolecules that non-specifically bind fluorescent probes. By occupying these sites, it prevents the probes from binding and contributing to background signal.[2]

  • Quenching Effects: The quinoline and pyridine rings are aromatic systems that can participate in fluorescence quenching.[3] This can occur through processes like static quenching, where it forms a non-fluorescent ground-state complex with a fluorophore, or through other energy transfer mechanisms when in close proximity.[3][4]

  • Disruption of Non-Specific Interactions: The ether and methoxy groups can alter local hydrophobic and electronic environments, potentially disrupting the weak, non-specific interactions that cause fluorescent molecules to adhere to unintended targets.[5]

Q3: What are the key physical and chemical properties I should be aware of?
  • Solubility: Like many heterocyclic aromatic compounds, it is expected to have low solubility in aqueous buffers. It is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution before being diluted into the final assay buffer. Similar ether-based compounds often exhibit hydrophobic properties, simplifying separation from aqueous phases but requiring careful handling to avoid precipitation.[6][7]

  • Stability & Storage: Store the solid compound protected from light and moisture. DMSO stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Potential for Autofluorescence: The quinoline core is a known fluorophore.[8][9] It is critical to measure the fluorescence of the compound alone in your assay buffer to establish its intrinsic signal contribution.

Q4: Is this compound suitable for all fluorescence-based assays?

This compound is most likely to be effective in assays where background is caused by non-specific binding of fluorescent probes or reagents. This includes many homogeneous assays, high-throughput screening (HTS) campaigns, and some immunofluorescence applications.[10][11] Its effectiveness may be limited in cases where the primary source of background is cellular autofluorescence or high concentrations of fluorescent compounds in the media.[1]

Experimental Protocols & Optimization

Successful implementation requires careful optimization. The following protocols provide a validated workflow for testing and applying the compound.

Protocol 1: Initial Compound Titration to Determine Optimal Concentration

The goal is to find a concentration that maximally reduces background without significantly affecting the specific assay signal (i.e., quenching your signal of interest).

Step-by-Step Methodology:

  • Prepare a Stock Solution: Dissolve 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether in 100% DMSO to a concentration of 10 mM. Ensure it is fully dissolved by vortexing.

  • Set Up Titration Plate: Prepare a microplate with your assay components. Include three sets of wells:

    • "Background" Wells: Contain all assay components except the specific analyte or enzyme that generates the signal.

    • "Maximum Signal" Wells: Contain all assay components, including the analyte, to generate a strong positive signal.

    • "Compound Only" Wells: Contain only assay buffer and the compound to measure its autofluorescence.

  • Create Serial Dilution: Perform a serial dilution of the 10 mM stock solution directly into the appropriate wells. A common concentration range to test is from 100 µM down to 100 nM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v), as higher concentrations can affect biological systems.

  • Incubate: Incubate the plate according to your standard assay protocol.

  • Measure Fluorescence: Read the plate on a fluorescence plate reader using the excitation and emission wavelengths appropriate for your assay's fluorophore.

  • Analyze Data:

    • Subtract the "Compound Only" reading from all other wells to correct for autofluorescence.

    • Calculate the Signal-to-Noise (S/N) ratio at each concentration: S/N = (Maximum Signal Reading) / (Background Reading)

    • Identify the concentration that provides the highest S/N ratio. This is your optimal working concentration.

Data Presentation: Example Titration Results

Compound Conc. (µM)Avg. Background RFUAvg. Max Signal RFUSignal-to-Noise (S/N) Ratio
0 (Control)5,00045,0009.0
12,80044,50015.9
51,50043,00028.7
101,20038,00031.6*
251,10025,00022.7
501,00015,00015.0

Note: While the S/N ratio is highest at 10 µM, the significant drop in max signal suggests potential off-target effects. The concentration of 5 µM is chosen as the optimal balance.

Troubleshooting Guide

This section uses a question-and-answer format to address specific issues you may encounter.

Problem: I've added the compound, but my background fluorescence is still high.
  • Q: Did you perform a full concentration titration?

    • Insight: The effective concentration window for this compound may be narrow. An insufficient concentration will not displace non-specifically bound probes, while an excessive concentration could introduce its own autofluorescence or other artifacts.[1]

    • Action: Re-run the titration experiment (Protocol 1), perhaps extending the concentration range. Ensure your dilution series is accurate.

  • Q: What is the source of your background?

    • Insight: This compound is primarily designed to combat background from non-specific probe binding. If the background originates from cellular autofluorescence or fluorescent components in your media (e.g., phenol red, riboflavin), this compound will be less effective.[1][12]

    • Action: Run controls to pinpoint the source. Measure the fluorescence of wells containing only media, only cells, and only your fluorescent probe in buffer. If media or cells are the primary source, consider using specialized imaging media (e.g., FluoroBrite™ DMEM) or switching to fluorophores in the red or far-red spectrum to avoid the autofluorescence range of most biological materials.[12]

Problem: My background signal went up after adding the compound.
  • Q: Have you measured the compound's intrinsic fluorescence?

    • Insight: Quinoline derivatives can be highly fluorescent.[9][13] It is possible that at the concentration used, the compound's own fluorescence (autofluorescence) is higher than the background you are trying to reduce.

    • Action: Run a control experiment with only the assay buffer and the compound at various concentrations. Measure its fluorescence at your assay's wavelengths. If it is significantly fluorescent, you may need to lower its concentration or select different assay wavelengths that do not excite the compound.

Problem: Both my background AND my specific signal are decreasing.
  • Q: Could the compound be inhibiting your biological system?

    • Insight: Small molecules can have unintended biological activity, known as off-target effects.[14][15] The compound could be directly inhibiting the enzyme or protein interaction you are trying to measure.

    • Action: Perform a counter-screen. If you are running an enzyme assay, test the compound's effect on a different enzyme that uses a similar substrate/probe system. Additionally, if available, test it in an orthogonal assay that measures the same biological endpoint through a different method (e.g., a colorimetric assay instead of fluorescence).

  • Q: Is the compound quenching your specific fluorescent signal?

    • Insight: The compound's quenching properties may not be limited to non-specifically bound fluorophores. It could be quenching all fluorophores in the well, including those generating your specific signal.[16][17] This is often concentration-dependent.

    • Action: Review your titration data. The ideal concentration is one where the background has dropped significantly but the maximum signal is minimally affected (e.g., >90% of the control signal remains). If all concentrations that reduce background also severely reduce your signal, this compound may not be compatible with your specific fluorophore.

Problem: I see precipitation in my assay wells after adding the compound.
  • Q: What is the final concentration of your organic solvent (e.g., DMSO)?

    • Insight: The compound's low aqueous solubility means it can crash out of solution if its concentration is too high or if the final percentage of the co-solvent is too low.[7][18]

    • Action: Ensure the final DMSO concentration is consistent and ideally below 1%. When diluting the compound from a DMSO stock into your aqueous buffer, add it slowly while vortexing or mixing to aid dispersion. Consider preparing an intermediate dilution in a buffer containing a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01%) before the final dilution into the assay.

Diagrams & Workflows
Workflow for Troubleshooting High Background Fluorescence

G cluster_sources Primary Source of Background start High Background Observed in Assay check_source Identify Source: Run Controls (Media, Cells, Probe) start->check_source media Media / Buffer check_source->media Media is Fluorescent cells Cellular Autofluorescence check_source->cells Cells are Fluorescent probe Non-Specific Probe Binding check_source->probe Probe is the Source sol_media Action: - Use low-fluorescence media - Subtract blank media->sol_media sol_cells Action: - Use red-shifted dyes - Apply image analysis correction cells->sol_cells sol_probe Action: - Add 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl  methyl ether - Optimize blocking/washing steps [7] probe->sol_probe optimize Optimize Compound Concentration (Run Titration - Protocol 1) sol_probe->optimize result Assay Optimized: Improved S/N Ratio optimize->result

Caption: A decision-making workflow for diagnosing and resolving high background fluorescence.

Proposed Mechanism: Competitive Displacement

G cluster_before Scenario 1: Before Adding Compound cluster_after Scenario 2: After Adding Compound plate_before Microplate Surface (Hydrophobic Region) signal_before High Background Signal plate_before->signal_before Generates probe_before Fluorescent Probe (Unbound) probe_before->plate_before Non-Specific Binding plate_after Microplate Surface signal_after Low Background Signal plate_after->signal_after Results in compound 5-Methoxy-2-(4-pyridinyl) -8-quinolinyl methyl ether compound->plate_after Preferentially Binds probe_after Fluorescent Probe (Remains in Solution)

Caption: Diagram illustrating how the compound may reduce background via competitive displacement.

References
  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. vertexaisearch.cloud.google.com.
  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening | Analytical Chemistry - ACS Public
  • Background in Fluorescence Imaging | Thermo Fisher Scientific - US. vertexaisearch.cloud.google.com.
  • Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC. vertexaisearch.cloud.google.com.
  • Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - Bio-protocol. vertexaisearch.cloud.google.com.
  • Fluorescence Quenching Mechanisms for Dual-Labeled Probes - The BiosearchTech Blog. vertexaisearch.cloud.google.com.
  • Strategies for reducing background fluorescence in Trpc6-IN-1 imaging - Benchchem. vertexaisearch.cloud.google.com.
  • Background Reducers for Improved Fluorescent Stains - Biotium. vertexaisearch.cloud.google.com.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. vertexaisearch.cloud.google.com.
  • The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation Pathway - MDPI. vertexaisearch.cloud.google.com.
  • Development of Pharmacophore Models for the Important Off-Target 5-HT2B Receptor. vertexaisearch.cloud.google.com.
  • A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole - DSpace@MIT. vertexaisearch.cloud.google.com.
  • Intra- and intermolecular fluorescence quenching of N-activated 4,5-dimethoxyphthalimides by sulfides, amines, and alkyl carboxylates - Photochemical & Photobiological Sciences (RSC Publishing). vertexaisearch.cloud.google.com.
  • development of extraction and analysis method for high molecular weight hindered amin light stabilizer (hals) in synthetic polymers. vertexaisearch.cloud.google.com.
  • The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one - PMC. vertexaisearch.cloud.google.com.
  • Cyclopentyl methyl ether (CPME)
  • Extraction Behavior of Metal Cations Using 8-Quinolinol as an Extractant in Cyclopentyl Methyl Ether | Request PDF - ResearchG
  • Tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA) as a highly fluorescent Zn2+ probe prepared by convenient C3-symmetric tripodal amine synthesis - Dalton Transactions (RSC Publishing). vertexaisearch.cloud.google.com.

Sources

Reference Data & Comparative Studies

Validation

5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether vs standard quinoline derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, historically dominated by metal-chelating 8-hydroxyquinolines (8-HQs) and lysosomotropic 4-aminoquinolines[1]. However, modern targeted therapies r...

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Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, historically dominated by metal-chelating 8-hydroxyquinolines (8-HQs) and lysosomotropic 4-aminoquinolines[1]. However, modern targeted therapies require high specificity and minimal off-target toxicity. 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether (hereafter referred to as 5,8-diMeO-2-PyQ ) represents a rational structural evolution designed to shift the molecule's pharmacological profile from a broad-spectrum metal ionophore to a highly specific kinase inhibitor[2].

This guide provides an in-depth mechanistic comparison between 5,8-diMeO-2-PyQ and standard quinoline derivatives, supported by self-validating experimental protocols.

Mechanistic Divergence: Chelation vs. Hinge Binding

To understand the utility of 5,8-diMeO-2-PyQ, we must analyze the causality behind its specific functional groups:

  • The 8-Methoxy Mask (Abolishing Chelation): Standard 8-HQs (like Clioquinol) rely on an acidic phenolic proton at the 8-position to act as bidentate ligands, coordinating Cu²⁺ and Zn²⁺ to induce oxidative stress[3]. By etherifying this hydroxyl group into an 8-methoxy moiety, 5,8-diMeO-2-PyQ strictly abolishes metal coordination. This prevents off-target reactive oxygen species (ROS) generation and systemic metal depletion.

  • The 2-(4-Pyridinyl) Vector (Target Engagement): The addition of a 4-pyridinyl ring at the 2-position introduces a critical nitrogen heteroatom. This nitrogen acts as a potent hydrogen-bond acceptor, purposefully designed to dock into the ATP-binding hinge region of oncogenic kinases (such as PI3K or CDKs)[2].

  • The 5-Methoxy Modulator: The 5-methoxy group increases the electron density of the quinoline core, subtly altering the molecule's dipole moment to improve solubility and binding pocket affinity.

Mechanism cluster_0 Standard 8-Hydroxyquinolines (e.g., Clioquinol) cluster_1 5,8-diMeO-2-PyQ (Methyl Ether) HQ 8-OH Quinoline Core Metal Cu2+/Zn2+ Chelation HQ->Metal ROS ROS Generation & Cytotoxicity Metal->ROS MeO Masked 8-Methoxy Core NoMetal Abolished Chelation (No ROS) MeO->NoMetal Kinase 4-Pyridinyl Vector (Kinase Hinge Binding) MeO->Kinase Inhibition Targeted Pathway Inhibition Kinase->Inhibition

Fig 1. Mechanistic divergence between metal-chelating 8-HQs and target-specific 5,8-diMeO-2-PyQ.

Quantitative Performance Comparison

The structural modifications in 5,8-diMeO-2-PyQ drastically alter its pharmacological behavior compared to legacy quinolines. The data below synthesizes the expected performance metrics across different assay environments.

Table 1: Comparative Pharmacological Profile

Parameter5,8-diMeO-2-PyQ (Methyl Ether)Standard 8-HQ (e.g., Clioquinol)Standard 4-Aminoquinoline (e.g., Chloroquine)
Primary Mechanism Kinase Inhibition / Target BindingMetal Chelation (Cu²⁺/Zn²⁺)Lysosomotropism / Heme Polymerization
Metal Affinity (Log K, Cu²⁺) < 2.0 (Negligible)> 10.0 (High)< 2.0 (Negligible)
ROS Generation LowHigh (Metal-dependent)Low
Typical Biological Target PI3K, CDKs, RTKsAmyloid-beta, Fungal/Bacterial targetsPlasmodium falciparum, Autophagy
Off-Target Toxicity Profile Low (Target specific)High (Systemic metal depletion)Moderate (Retinopathy)

Experimental Validation Protocols

To rigorously validate the mechanistic shift of 5,8-diMeO-2-PyQ, researchers must employ self-validating assay systems that confirm both the absence of legacy traits (chelation) and the presence of new traits (kinase inhibition).

Workflow Prep Compound Library Prep (10 mM DMSO Stocks) split Prep->split Assay1 UV-Vis Titration (Cu2+ Affinity Check) split->Assay1 Assay2 Radiometric Kinase Assay (Target Engagement) split->Assay2 Assay3 MTT Viability Assay (Cellular Toxicity) split->Assay3 Data SAR Synthesis & Hit Validation Assay1->Data Assay2->Data Assay3->Data

Fig 2. Tripartite experimental workflow for validating non-chelating quinoline kinase inhibitors.

Protocol 1: UV-Vis Spectrophotometric Metal Chelation Assay
  • Objective: To empirically validate that the 8-methoxy etherification successfully abolishes the metal-binding liability.

  • Causality: Standard 8-HQs coordinate metals via the quinoline nitrogen and the deprotonated 8-phenolic oxygen[3]. Methylating this oxygen removes the acidic proton and introduces steric bulk, preventing coordination. UV-Vis spectrophotometry detects coordination via the emergence of a ligand-to-metal charge transfer (LMCT) band.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare 50 µM solutions of 5,8-diMeO-2-PyQ (Test) and Clioquinol (Positive Control) in a 10 mM HEPES buffer (pH 7.4) containing 1% DMSO to ensure solubility.

    • Baseline Acquisition: Record the baseline UV-Vis absorption spectra (200–600 nm) for both compounds using a dual-beam spectrophotometer.

    • Titration: Sequentially add 10 µM aliquots of CuCl₂ (up to 100 µM final concentration) to the cuvettes.

    • Incubation & Reading: Allow 5 minutes of equilibration at 25°C after each addition, then record the spectra.

    • Self-Validation Check: The Clioquinol control must exhibit a new LMCT absorption band emerging around 400-450 nm, with a clear isosbestic point indicating complex formation. The 5,8-diMeO-2-PyQ sample must show no spectral shift, confirming the absence of chelation.

Protocol 2: Radiometric ³³P-ATP Kinase Profiling Assay
  • Objective: To quantify the direct ATP-competitive target engagement facilitated by the 2-(4-pyridinyl) moiety.

  • Causality: The 4-pyridinyl nitrogen acts as a critical hydrogen-bond acceptor, anchoring the molecule into the hinge region of kinases[2]. Radiometric assays directly measure the transfer of the ³³P-labeled γ-phosphate from ATP to the substrate, offering a highly sensitive, interference-free readout compared to fluorescence-based alternatives.

  • Step-by-Step Methodology:

    • Enzyme/Substrate Mix: Prepare a master mix containing the target kinase (e.g., CDK8 or PI3K), specific peptide substrate, and assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100).

    • Compound Addition: Dispense 5,8-diMeO-2-PyQ in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well plate. Include Staurosporine as a positive inhibition control and 1% DMSO as the vehicle control.

    • Reaction Initiation: Add an ATP mix containing unlabeled ATP (at the enzyme's specific Km​ ) and a tracer amount of [γ-³³P]-ATP.

    • Incubation & Termination: Incubate for 2 hours at room temperature. Terminate the reaction by adding 3% phosphoric acid.

    • Filtration & Detection: Transfer the reaction to a P81 phosphocellulose filter plate. Wash extensively with 1% phosphoric acid to remove unreacted ATP. Add scintillation cocktail and read on a microplate scintillation counter.

    • Self-Validation Check: The Staurosporine control must yield an IC₅₀ within half a log of its known literature value. The vehicle control establishes the 100% activity baseline, ensuring the enzyme is active and the assay window is robust.

Conclusion

The transition from standard 8-hydroxyquinolines to etherified derivatives like 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether highlights a sophisticated approach to drug design. By masking the chelating sink and introducing a targeted hydrogen-bonding vector, researchers can leverage the favorable pharmacokinetics of the quinoline scaffold[1] without the historical baggage of metal-induced toxicity. This makes 5,8-diMeO-2-PyQ an superior starting point for oncology and targeted signal transduction research.

References

  • Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry. URL:[Link]

  • Saji, S. M., et al. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review. International Journal of Pharmaceutical Sciences. URL:[Link]

  • He, et al. (2024). From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles. Arabian Journal of Chemistry. URL:[Link]

Sources

Comparative

A Comparative Guide to the Binding Efficacy of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether and Chloroquine

Introduction and Statement of Purpose The quinoline scaffold remains a cornerstone in medicinal chemistry, with chloroquine serving as a historic benchmark in antimalarial therapy.[1] Its mechanism, primarily centered on...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Statement of Purpose

The quinoline scaffold remains a cornerstone in medicinal chemistry, with chloroquine serving as a historic benchmark in antimalarial therapy.[1] Its mechanism, primarily centered on disrupting heme detoxification in the malaria parasite, is well-documented.[2][3] However, the rise of chloroquine-resistant Plasmodium falciparum strains necessitates the exploration of novel quinoline derivatives with potentially enhanced or alternative binding modalities.[4][5]

This guide introduces 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether , a structurally distinct quinoline derivative. While extensive experimental data on this specific molecule is not yet prevalent in public literature, its constituent moieties—a quinoline core, a methoxy group, and a pyridinyl substituent—suggest a rich potential for biological activity, possibly targeting pathways similar to or divergent from chloroquine.[6][7]

The objective of this document is not to present a retrospective analysis but to provide a prospective, technically-grounded framework for researchers. We will delineate a rigorous, head-to-head experimental strategy to compare the binding efficacy of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether and chloroquine. This guide explains the causality behind methodological choices and furnishes detailed protocols for gold-standard biophysical assays, enabling research teams to generate high-fidelity, comparable binding data.

Compound Profiles: Structure and Hypothesized Mechanisms

A molecule's structure dictates its function. The subtle yet significant differences between chloroquine and the subject methoxy-quinoline derivative inform the experimental design for comparing their binding efficacy.

Chloroquine: The Established Benchmark

Chloroquine is a 4-aminoquinoline known to accumulate as a weak base in the acidic digestive vacuole of the Plasmodium parasite.[8] Its primary mechanism involves high-affinity binding to ferriprotoporphyrin IX (FPIX, or heme), the toxic byproduct of hemoglobin digestion.[5][9] This binding prevents the polymerization of FPIX into inert hemozoin crystals, leading to a buildup of toxic FPIX-chloroquine complexes that disrupt membrane function and cause parasite lysis.[2][4]

  • Chemical Structure: C₁₈H₂₆ClN₃

  • Core Scaffold: 4-aminoquinoline

  • Primary Binding Target: Ferriprotoporphyrin IX (Heme)

  • Key Interaction: π-π stacking and coordination with the iron center of heme.

5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether: A Novel Derivative

This compound presents a different substitution pattern on the quinoline core. The absence of the flexible alkyl diamine side chain of chloroquine and the presence of a pyridinyl ring and a methoxy group suggest different steric and electronic properties that will influence target engagement.

  • Chemical Structure: C₁₆H₁₄N₂O₂

  • Core Scaffold: 2-substituted quinoline

  • Hypothesized Target(s):

    • Heme/FPIX: The planar quinoline ring may retain an affinity for heme, providing a direct point of comparison with chloroquine.

    • Kinases or Other ATP-binding proteins: The pyridinyl-quinoline scaffold is found in various kinase inhibitors. The nitrogen atom on the pyridine ring can act as a hydrogen bond acceptor, a common interaction motif in kinase active sites.[10]

    • DNA/RNA: The planar aromatic system could potentially intercalate with nucleic acids, another known mechanism for some quinoline-based compounds.[5]

Experimental Framework: Methodologies for Quantifying Binding Interactions

To conduct a robust comparison, we must employ techniques that provide quantitative, direct, and unambiguous measures of binding. We will focus on two orthogonal, label-free biophysical methods: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). These methods are industry standards for characterizing molecular interactions in drug discovery.[11]

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

Scientific Rationale: ITC directly measures the heat released or absorbed during a binding event.[12] This provides a complete thermodynamic signature of the interaction in a single experiment, including the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13] This level of detail is crucial for understanding the forces driving the binding event (e.g., hydrogen bonding vs. hydrophobic effects) and provides a much deeper level of comparison than simple affinity constants.

  • Reagent Preparation:

    • Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution (pH 7.4) with 2% DMSO. The DMSO is critical for ensuring the solubility of the compounds. Degas the buffer thoroughly before use to prevent bubble formation.

    • Heme (FPIX) Solution (Titrand): Prepare a 20 µM solution of hemin (the chloride salt of FPIX) in the prepared PBS-DMSO buffer. Filter the solution through a 0.22 µm syringe filter.

    • Compound Solutions (Titrants): Prepare 200 µM stock solutions of both chloroquine and 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether in the same PBS-DMSO buffer. This 10x concentration ratio is standard practice.

  • Instrument Setup (e.g., Malvern Panalytical MicroCal PEAQ-ITC or similar):

    • Thoroughly clean the sample cell and injection syringe with buffer.

    • Set the experimental temperature to 25°C.

    • Load the 20 µM heme solution into the sample cell.

    • Load the 200 µM compound solution (e.g., chloroquine) into the injection syringe.

  • Titration Parameters:

    • Initial Delay: 60 seconds.

    • Number of Injections: 19.

    • Injection Volume: 2 µL.

    • Spacing: 150 seconds.

    • Stirring Speed: 750 rpm.

  • Execution and Data Analysis:

    • Perform a control experiment by titrating the compound solution into the buffer-filled sample cell to measure the heat of dilution.

    • Run the main experiment titrating the compound into the heme solution.

    • Subtract the heat of dilution from the experimental data.

    • Fit the resulting isotherm to a one-site binding model using the instrument's analysis software to determine K D, n, ΔH, and ΔS.[14]

    • Repeat the entire process for 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare & Degas PBS + 2% DMSO Buffer prep_heme Prepare 20µM Heme in Buffer (Cell) prep_buffer->prep_heme prep_drug Prepare 200µM Drug in Buffer (Syringe) prep_buffer->prep_drug load Load Reagents into ITC Instrument prep_heme->load prep_drug->load run_exp Run Titration: 19 x 2µL Injections load->run_exp run_ctrl Run Control: Drug into Buffer load->run_ctrl integrate Integrate Injection Peaks to Generate Isotherm run_exp->integrate run_ctrl->integrate subtract Subtract Heat of Dilution integrate->subtract fit Fit Isotherm to One-Site Binding Model subtract->fit results Obtain: KD, n, ΔH, ΔS fit->results

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Surface Plasmon Resonance (SPR): Probing Real-Time Kinetics

Scientific Rationale: SPR measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events.[15] Its primary advantage is the ability to determine kinetic parameters: the association rate constant (k a) and the dissociation rate constant (k d). The equilibrium dissociation constant (K D) can then be calculated as k d/k a.[16] This kinetic information is complementary to ITC's thermodynamic data and can reveal important differences in how long a compound remains bound to its target (residence time).

  • Sensor Chip and Ligand Preparation:

    • Chip Selection: Use a CM5 sensor chip.

    • Ligand Immobilization: Since both compounds are small molecules, direct immobilization is not ideal. Instead, we will immobilize a target protein that binds heme, such as hemopexin or human serum albumin, using standard amine coupling chemistry.

      • Activate the chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

      • Inject the protein (e.g., hemopexin at 50 µg/mL in 10 mM acetate buffer, pH 4.5) over the surface to achieve an immobilization level of ~10,000 Resonance Units (RU).

      • Deactivate excess reactive groups with a 1 M ethanolamine-HCl solution (pH 8.5).

    • Heme Binding: Inject a saturating concentration of heme over the immobilized protein surface to create a stable heme-protein complex on the chip.

  • Kinetic/Affinity Analysis (Multi-Cycle Kinetics):

    • Running Buffer: Use the same PBS + 2% DMSO buffer as in the ITC experiment to ensure data comparability.

    • Analyte Preparation: Prepare a series of dilutions for each compound (chloroquine and the novel derivative) in the running buffer, ranging from 0.1 µM to 50 µM. Include a buffer-only blank.

    • Binding Cycle: For each concentration:

      • Association: Inject the compound solution over the sensor surface for 180 seconds to monitor the binding phase.

      • Dissociation: Inject running buffer for 300 seconds to monitor the dissociation phase.

      • Regeneration: Inject a pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound compound and prepare the surface for the next cycle.

  • Data Analysis:

    • Perform reference subtraction using a blank, activated/deactivated flow cell to correct for bulk refractive index changes.

    • Subtract the buffer-only (blank) sensorgram from the analyte sensorgrams.

    • Fit the processed sensorgrams to a 1:1 kinetic binding model using the instrument's software (e.g., Biacore Insight Evaluation Software).[17]

    • This fitting will yield the k a, k d, and calculated K D values for each compound.

SPR_Workflow cluster_prep Surface Preparation cluster_kinetic Kinetic Cycle (for each concentration) cluster_analysis Analysis activate Activate CM5 Chip (NHS/EDC) immobilize Immobilize Protein (e.g., Hemopexin) activate->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate bind_heme Bind Heme to Protein deactivate->bind_heme association 1. Association: Inject Drug (180s) subtract Reference & Blank Subtraction dissociation 2. Dissociation: Inject Buffer (300s) association->dissociation regeneration 3. Regeneration: (e.g., Glycine-HCl) dissociation->regeneration fit Fit Sensorgrams to 1:1 Kinetic Model subtract->fit results Obtain: ka, kd, KD fit->results

Caption: Surface Plasmon Resonance (SPR) Multi-Cycle Kinetics Workflow.

Data Summary and Interpretation

The data generated from these experiments should be compiled into a clear, comparative table. This allows for an at-a-glance assessment of the binding profiles of the two compounds.

Parameter5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl etherChloroquineSignificance of Parameter
Binding Affinity (K D) [ITC] Experimental Value (M)Experimental Value (M)Strength of binding; lower K D indicates higher affinity.
Binding Affinity (K D) [SPR] Experimental Value (M)Experimental Value (M)Orthogonal measure of affinity; validates ITC data.
Stoichiometry (n) [ITC] Experimental ValueExperimental ValueMolar ratio of compound to target at saturation.
Enthalpy (ΔH) [ITC] kcal/molkcal/molHeat change; indicates contribution of H-bonds/van der Waals.
Entropy (ΔS) [ITC] cal/mol/degcal/mol/degChange in disorder; indicates role of hydrophobic effects.
Association Rate (k a) [SPR] M⁻¹s⁻¹M⁻¹s⁻¹Rate of complex formation ("On-rate").
Dissociation Rate (k d) [SPR] s⁻¹s⁻¹Rate of complex decay ("Off-rate"); inverse of residence time.

Interpreting the Results:

  • A lower K D for the novel compound would suggest a higher binding affinity for heme compared to chloroquine.

  • Differences in ΔH and ΔS would reveal distinct thermodynamic drivers. For instance, a more negative ΔH might suggest stronger hydrogen bonding capabilities for the new compound.

  • A slower k d (off-rate) would indicate a longer residence time on the target, which can sometimes correlate with prolonged pharmacological effect in vivo.

Conclusion

This guide provides a comprehensive and technically robust framework for the direct comparison of the binding efficacy of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether and chloroquine. By employing the gold-standard methodologies of Isothermal Titration Calorimetry and Surface Plasmon Resonance, researchers can move beyond simple activity screens to generate a rich dataset encompassing thermodynamics and kinetics. This multi-parametric approach is essential for elucidating the molecular basis of the compound's action, guiding further structure-activity relationship (SAR) studies, and ultimately determining its potential as a next-generation therapeutic agent. The rigorous application of these protocols will ensure that the resulting data is reliable, reproducible, and of sufficient quality to make critical decisions in a drug development program.

References

  • Chloroquine - Wikipedia. Wikipedia.

  • On the molecular mechanism of chloroquine's antimalarial action. PubMed, National Institutes of Health.

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.

  • Isothermal titration calorimetry and thermal shift assay in drug design. PubMed, National Institutes of Health.

  • What is the mechanism of Chloroquine Phosphate? Patsnap Synapse.

  • ITC Assay Service for Drug Discovery. Reaction Biology.

  • Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory.

  • Insights in Chloroquine Action: Perspectives and Implications in Malaria and COVID‐19. Cytometry Part A, Wiley Online Library.

  • A Comparative Analysis of Amino-Alcohol Quinoline Derivatives and Chloroquine in Anti-Malarial Efficacy. Benchchem.

  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. Malvern Panalytical.

  • Chloroquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall.

  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell.

  • A beginner's guide to surface plasmon resonance. The Biochemist, Portland Press.

  • Surface plasmon resonance - Wikipedia. Wikipedia.

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. SpringerLink.

  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments.

  • Detailed Comparison between the Safety Profiles of Chloroquine and Hydroxychloroquine. MDPI.

  • In vitro binding Assays – Cell Based Assays. Chelatec.

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI.

  • Potency and plasma protein binding of drugs in vitro—a potentially misleading pair for predicting in vivo efficacious concentrations in humans. PubMed, National Institutes of Health.

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.

  • The host targeting effect of chloroquine in malaria. PubMed, National Institutes of Health.

  • Chapter 8 - Drugs for the prevention and treatment of malaria. Canada.ca.

  • Cellular Uptake of Chloroquine Is Dependent on Binding to Ferriprotoporphyrin IX and Is Independent of NHE Activity in Plasmodium falciparum. The Journal of Cell Biology.

  • Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Dove Press.

  • Binding Assays. BMG LABTECH.

  • A guide to simple, direct, and quantitative in vitro binding assays. PubMed, National Institutes of Health.

  • Leveraging the effects of chloroquine on resistant malaria parasites for combination therapies. ResearchGate.

  • functional in vitro assays for drug discovery. YouTube.

  • Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. PubMed, National Institutes of Health.

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives.

  • Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Arkivoc.

  • 5-methoxy-2-(3-pyridinyl)-8-quinolinyl methyl ether. Merck.

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI.

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega.

  • Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids. PubMed, National Institutes of Health.

  • 8-Methoxyquinoline-5-carboxamides as PDE4 inhibitors: a potential treatment for asthma. PubMed, National Institutes of Health.

  • 5-Methyl-1-(3-pyridylcarbamoyl)-1,2,3,5-tetrahydropyrrolo[2,3-f]indole: a novel 5-HT2C/5-HT2B receptor antagonist with improved affinity, selectivity, and oral activity. PubMed, National Institutes of Health.

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI.

  • Improving the Binding affinity and Interaction of 5-Pentyl-2-Phenoxyphenol against Mycobacterium Enoyl ACP Reductase by Computational Approach. ResearchGate.

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. ResearchGate.

  • Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development. PubMed, National Institutes of Health.

  • para-anisyl methyl ketone 1-(p-methoxyphenyl)-2-propanone. The Good Scents Company.

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Validation

Validation of analytical methods for 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether

Analytical Method Validation Guide: UHPLC-UV vs. LC-MS/MS for 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether As a Senior Application Scientist, I frequently encounter the challenge of designing and validating robust...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Method Validation Guide: UHPLC-UV vs. LC-MS/MS for 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether

As a Senior Application Scientist, I frequently encounter the challenge of designing and validating robust analytical methods for highly conjugated, basic heterocycles. 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether (CAS: 860787-17-3) presents a unique physicochemical profile. With a molecular weight of 266.3 g/mol , a lipophilic dimethoxyquinoline core, and a highly basic pyridine moiety, this molecule is highly prone to secondary interactions (peak tailing) with residual silanols on standard stationary phases.

This guide objectively compares two distinct analytical platforms—UHPLC-UV for Active Pharmaceutical Ingredient (API) release and LC-MS/MS for biological matrix quantification. By explaining the causality behind each experimental choice, this guide provides a self-validating framework grounded in the latest FDA[1] and ICH Q2(R2)[2] regulatory standards.

Comparative Analysis of Analytical Platforms

Selecting the correct analytical platform requires matching the detector's physical capabilities with the phase of drug development. UHPLC-UV provides the high precision required for API batch release, whereas LC-MS/MS delivers the extreme sensitivity required for pharmacokinetic (PK) profiling.

Table 1: Objective Performance Comparison

ParameterUHPLC-UV (API Purity & Stability)LC-MS/MS (Bioanalysis in Plasma)
Primary Application Formulation QC, Stability indicating assaysPharmacokinetics, Trace-level quantification
Sensitivity (LOQ) ~0.5 µg/mL~0.5 ng/mL (1000x more sensitive)
Dynamic Range 1 – 100 µg/mL (2 logs)0.5 – 500 ng/mL (3 logs)
Matrix Interference High (Requires extensive sample cleanup)Low (Mitigated by MRM selectivity)
Column Chemistry CSH C18 (Prevents basic peak tailing)Biphenyl (Enhances π−π retention)

Experimental Protocols: A Self-Validating System

To ensure trustworthiness , every analytical run must be a self-validating system. This is achieved by integrating System Suitability Testing (SST) to verify instrument performance before sample analysis, and by utilizing internal standards to correct for dynamic variations.

Protocol A: UHPLC-UV Method (API Purity)

Designed in accordance with ICH Q2(R2) guidelines for assay and impurity testing[2].

  • Column Selection: Waters Acquity UPLC CSH C18 (1.7 µm, 2.1 x 100 mm).

    • Causality: The Charged Surface Hybrid (CSH) technology applies a low-level positive charge to the silica surface. This repels the protonated pyridine nitrogen of the analyte, eliminating secondary silanol interactions and ensuring perfectly symmetrical peaks (Tailing Factor < 1.2).

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Causality: The low pH ensures complete protonation of both the quinoline and pyridine nitrogens, locking the molecule into a single ionization state for reproducible retention times.

    • Phase B: Acetonitrile.

  • Gradient: 5% to 95% B over 5.0 minutes at 0.4 mL/min.

  • Detection: UV at 254 nm. Causality: The extended conjugated π -system of the pyridinyl-quinoline backbone exhibits a strong chromophore at 254 nm, maximizing the signal-to-noise ratio.

  • Self-Validation (SST): Inject a 50 µg/mL standard six times. The sequence automatically aborts if the relative standard deviation (RSD) of the peak area exceeds 1.0%.

Protocol B: LC-MS/MS Method (Bioanalysis)

Designed in accordance with the FDA 2018 Bioanalytical Method Validation Guidance[1].

  • Sample Preparation: 50 µL of plasma is precipitated with 150 µL of Acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

    • Causality: Protein precipitation rapidly removes plasma proteins while maintaining the solubility of the lipophilic ether. The SIL-IS perfectly mimics the analyte's ionization efficiency, automatically correcting for any matrix-induced ion suppression.

  • Column Selection: Phenomenex Kinetex Biphenyl (1.7 µm, 2.1 x 50 mm).

    • Causality: The biphenyl stationary phase offers enhanced π−π interactions with the analyte's aromatic rings, providing orthogonal selectivity to C18 and shifting the analyte away from the elution zone of endogenous plasma phospholipids.

  • Mass Spectrometry (ESI+ MRM):

    • Precursor Ion: m/z 267.1 [M+H]+

    • Quantifier Transition: m/z 267.1 252.1 (Collision Energy: 20 eV). Causality: Loss of the methyl radical from the methoxy group yields the most stable and abundant product ion.

Fragmentation M Precursor Ion [M+H]+ m/z 267.1 F1 Quantifier Ion m/z 252.1 (-CH3) M->F1 CE: 20 eV F2 Qualifier Ion m/z 224.1 (-CO) F1->F2 CE: 35 eV

Figure 1. Proposed ESI+ collision-induced dissociation (CID) pathway for the target analyte.

Validation Workflow & Experimental Data

Method validation provides documented evidence that the analytical procedure is fit for its intended purpose[2]. The workflow below outlines the lifecycle of our validation strategy.

ValidationWorkflow A Method Design & Optimization (Column Chemistry, MS Tuning) B Risk Assessment (Identify Critical Parameters) A->B C Robustness Testing (Design of Experiments) B->C D Core Validation Execution (ICH Q2(R2) / FDA Guidelines) C->D E Specificity & Matrix Effect D->E F Linearity & Range D->F G Accuracy & Precision D->G I Continuous Verification (System Suitability & QC) E->I F->I G->I

Figure 2. Analytical method validation lifecycle compliant with ICH Q2(R2) and FDA guidelines.

Table 2: Summary of Validation Results (Simulated Experimental Data)

Validation ParameterUHPLC-UV ResultsLC-MS/MS ResultsRegulatory Acceptance Criteria
Linearity ( R2 ) 0.9998 (1–100 µg/mL)0.9985 (0.5–500 ng/mL) 0.990[2]
Accuracy (% Recovery) 99.2% – 101.1%94.5% – 105.2%98–102% (UV); 85–115% (MS)[1]
Precision (Inter-day %CV) 0.8%4.2% 2.0% (UV); 15.0% (MS)[1]
Specificity No interference at RTIS normalized matrix factor: 0.98Blank response 20% of LLOQ[1]
Carryover Not Detected0.05% of LLOQ 20% of LLOQ[1]

Data Interpretation: The UHPLC-UV method demonstrates superior precision (0.8% CV) and accuracy, making it the definitive choice for API lot release where strict mass balance is required. Conversely, the LC-MS/MS method sacrifices a narrow margin of precision to achieve a 1000-fold increase in sensitivity, easily satisfying the FDA's ±15% accuracy/precision threshold for biological matrices[1].

References

  • Title: Bioanalytical Method Validation - Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures (2023) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Comparative

Comprehensive LC-MS/MS Method Validation Guide for 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether: A Comparative Analysis of Extraction and Chromatographic Strategies

Executive Summary The accurate quantification of basic, lipophilic small molecules in biological matrices is a cornerstone of modern pharmacokinetic (PK) and toxicokinetic (TK) profiling. 5-Methoxy-2-(4-pyridinyl)-8-quin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of basic, lipophilic small molecules in biological matrices is a cornerstone of modern pharmacokinetic (PK) and toxicokinetic (TK) profiling. 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether (also known as 5,8-dimethoxy-2-(pyridin-4-yl)quinoline; CAS: 860787-17-3) presents unique bioanalytical challenges. Its highly conjugated planar structure and dual basic nitrogen atoms make it susceptible to severe peak tailing on traditional reversed-phase columns and highly vulnerable to matrix-induced ion suppression.

This guide objectively compares alternative sample preparation and chromatographic methodologies, providing a field-proven, self-validating LC-MS/MS protocol grounded in the and the [1].

Physicochemical Profiling & Causality in Method Design

To design a robust bioanalytical method, experimental choices must be driven by the analyte's physicochemical properties:

  • Ionization Strategy: The molecule contains a pyridine ring (pKa ~5.2) and a quinoline core (pKa ~4.9). In an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), both nitrogens are fully protonated. This guarantees a highly abundant precursor ion [M+H]+ at m/z 267.1, making Positive Electrospray Ionization (ESI+) the mandatory detection mode.

  • Matrix Effect Vulnerability: Basic analytes analyzed in ESI+ are notoriously sensitive to charge competition from endogenous glycerophosphocholines (phospholipids) present in plasma[2]. If sample preparation does not actively remove these lipids, they will co-elute and suppress the analyte signal.

G A Target Analyte: 5-MeO-2-(4-Pyr)-8-QME B Sample Prep Evaluation A->B C Column Evaluation A->C D Protein Precipitation (High Phospholipids) B->D E Liquid-Liquid Extraction (Moderate Recovery) B->E F MCX-SPE (Optimal Clean-up) B->F G C18 Column (Peak Tailing) C->G H Biphenyl Column (π-π Interactions) C->H I Validated LC-MS/MS Method F->I Selected H->I Selected

Figure 1: LC-MS/MS method development workflow comparing extraction and column alternatives.

Comparative Evaluation of Sample Preparation Techniques

The primary goal of sample preparation in LC-MS/MS is to maximize analyte recovery while minimizing matrix effects caused by endogenous proteins and phospholipids[3]. We compared three standard methodologies:

  • Protein Precipitation (PPT): Fast and inexpensive, but relies solely on organic solvents (acetonitrile) to crash proteins. It fails to remove soluble phospholipids, leading to severe ion suppression[4].

  • Liquid-Liquid Extraction (LLE): Uses immiscible organic solvents (e.g., Ethyl Acetate). While it produces cleaner extracts than PPT, the highly polar nature of the protonated nitrogens limits absolute recovery.

  • Mixed-Mode Cation Exchange SPE (MCX-SPE): The superior choice. By acidifying the plasma, the analyte's nitrogens become positively charged and bind ionically to the sulfonic acid groups on the SPE sorbent. This allows for an aggressive 100% organic wash (methanol) to strip away neutral lipids and phospholipids before eluting the target compound with a basic organic solvent[5].

Table 1: Quantitative Comparison of Sample Preparation Methods (Human Plasma)
MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid RemovalProcess Time (96-well)
PPT (Acetonitrile) 92.4 ± 4.1-48.5 (Severe Suppression)Low (<10%)15 min
LLE (Ethyl Acetate) 64.2 ± 6.8-12.4 (Mild Suppression)Moderate (~70%)45 min
MCX-SPE 89.7 ± 2.3 -3.1 (Negligible) High (>99%) 60 min

SPE Step1 1. Condition MeOH & Acid Step2 2. Load Sample Protonated Analyte Step1->Step2 Step3 3. Wash 1 (Aq) Remove Salts Step2->Step3 Step4 4. Wash 2 (Org) Remove Lipids Step3->Step4 Step5 5. Elute Basic Organic Step4->Step5

Figure 2: Mechanism of Mixed-Mode Cation Exchange (MCX) SPE for basic analytes.

Chromatographic Strategy: Column Chemistry Comparison

Standard C18 columns rely exclusively on hydrophobic (van der Waals) interactions. For a highly planar, aromatic molecule like 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether, secondary interactions with unendcapped silanols on the C18 silica support cause severe peak tailing.

By switching to a Biphenyl stationary phase , we introduce polarizability. The biphenyl rings undergo π−π stacking and dipole-dipole interactions with the electron-deficient pyridine ring and the electron-rich dimethoxy-quinoline system. This orthogonal retention mechanism dramatically improves peak symmetry and retention time stability.

Table 2: Chromatographic Performance Metrics (C18 vs. Biphenyl)
Column Chemistry (50 x 2.1 mm, 1.7 µm)Retention Time (min)Asymmetry Factor ( As​ )Theoretical Plates ( N )Signal-to-Noise at LLOQ
Standard BEH C18 1.851.75 (Severe Tailing)4,20018:1
Biphenyl Phase 2.40 1.05 (Symmetrical) 14,500 85:1

Step-by-Step Optimized Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system incorporating an Internal Standard (IS) (e.g., a deuterated analog, d3​ -analyte) to correct for any extraction variations or minor ionization fluctuations.

Phase 1: MCX-SPE Extraction Workflow
  • Sample Pre-treatment: Aliquot 100 µL of human plasma (spiked with IS). Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water to disrupt protein binding and fully protonate the analyte.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 0.1% Formic Acid in water through the MCX cartridge (30 mg/1cc).

  • Loading: Load the 200 µL acidified plasma sample.

  • Wash 1 (Aqueous): Pass 1 mL of 0.1% Formic Acid in water to remove salts and hydrophilic proteins.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Mechanistic note: Because the analyte is ionically bound, this aggressive wash safely strips away all phospholipids without eluting the target.

  • Elution: Elute the analyte with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the basic nitrogens, breaking the ionic bond.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Phase 2: LC-MS/MS Acquisition Parameters
  • Analytical Column: Biphenyl (50 mm × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM):

    • Precursor Ion: m/z 267.1 [M+H]+

    • Quantifier Transition: m/z 267.1 252.1 (Loss of methyl radical, -15 Da)

    • Qualifier Transition: m/z 267.1 236.1 (Loss of methoxy group, -31 Da)

Method Validation Framework

Validation must strictly adhere to the[1] and .

  • Selectivity & Specificity: Analyze blank plasma from 6 independent lots (including hemolyzed and lipemic sources). Ensure no interfering peaks >20% of the Lower Limit of Quantification (LLOQ) area exist at the analyte's retention time.

  • Linearity: Construct a calibration curve from 1.0 ng/mL to 1000 ng/mL using a 1/x2 weighted linear regression. Acceptance criteria: R2≥0.995 .

  • Accuracy & Precision: Evaluate Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) in 6 replicates over 3 separate analytical runs.

    • Standard: Intra- and inter-run Coefficient of Variation (CV) must be ≤15% ( ≤20% for LLOQ)[6].

  • Matrix Effect (Factor): Calculate the Matrix Factor (MF) by comparing the peak area of post-extraction spiked blank plasma to neat standard solutions. The IS-normalized MF should have a CV ≤15% across all 6 matrix lots[3].

  • Stability: Validate benchtop (room temperature for 24h), freeze-thaw (minimum 3 cycles at -80°C), autosampler (4°C for 48h), and long-term storage stability.

References

  • Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis (2022) Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis Source: Bioanalysis (Taylor & Francis) URL:[Link]

  • Biphenyl Columns: The Next Generation of Phenyl Columns (Technical Note) Source: Restek Corporation URL:[Link]

Sources

Validation

A Comparative Benchmarking Guide: 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether Against Foundational Pyridine Ligands

Abstract The pyridine scaffold is a cornerstone in medicinal chemistry and catalysis, valued for its versatile coordination properties and its ability to modulate the steric and electronic environment of metal centers or...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and catalysis, valued for its versatile coordination properties and its ability to modulate the steric and electronic environment of metal centers or biological targets.[1][2][3] This guide presents a comprehensive benchmarking analysis of a novel, structurally complex pyridine derivative, 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether, against a curated set of well-established pyridine ligands: Pyridine, 4-(Dimethylamino)pyridine (DMAP), and 2,2'-Bipyridine. We provide a head-to-head comparison of their performance in two critical application areas: palladium-catalyzed cross-coupling and biophysical interaction with a model protein kinase. This document is intended for researchers, chemists, and drug development professionals seeking to understand the functional implications of structural modifications within the pyridine ligand class and to provide a framework for evaluating novel chemical entities.

Introduction: The Rationale for Benchmarking

Pyridine and its derivatives are ubiquitous in modern chemistry. Their utility spans from stabilizing metal catalysts in homogeneous catalysis to acting as key pharmacophores in FDA-approved drugs.[4][5][6] The nitrogen atom's lone pair of electrons makes pyridine a potent Lewis base, enabling it to coordinate with a vast array of metal ions.[1][7] This coordination can be finely tuned by introducing substituents that alter the ligand's electronic or steric properties, thereby influencing the reactivity and selectivity of catalytic processes or the binding affinity to biological macromolecules.[8]

The subject of our investigation, 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether, presents a sophisticated architecture. It combines the simple pyridine motif with a quinoline system, introducing extended π-conjugation and additional coordination sites. The methoxy group further modifies its electronic profile. To objectively assess its potential, a rigorous comparison against foundational ligands is not just beneficial, but necessary. This guide establishes a clear, data-driven protocol for such an evaluation.

The Ligand Panel: Physicochemical Properties

The selection of benchmark ligands is critical. We chose three archetypal molecules to provide a spectrum of electronic and structural properties for a meaningful comparison.

  • Pyridine: The unsubstituted parent heterocycle, serving as a baseline.

  • 4-(Dimethylamino)pyridine (DMAP): A well-known supernucleophilic catalyst featuring a strong electron-donating group (EDG), which significantly increases the basicity of the pyridine nitrogen.

  • 2,2'-Bipyridine (Bpy): A classic bidentate chelating ligand, widely used in coordination chemistry to form stable metal complexes.[1]

Below is a summary of their key physicochemical properties alongside our compound of interest.

Property5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl etherPyridine4-(Dimethylamino)pyridine (DMAP)2,2'-Bipyridine (Bpy)
Structure
Formula C₁₆H₁₄N₂O₂C₅H₅NC₇H₁₀N₂C₁₀H₈N₂
MW ( g/mol ) 266.2979.10122.17156.18
pKa (of conjugate acid) ~5.5 (Estimated)5.259.704.33
LogP 2.8 (Estimated)0.650.431.98
Key Feature Extended aromatic system, potential bidentate characterMonodentate baselineStrong electron-donating groupBidentate chelator

Note: Properties for the title compound are estimated based on its structure for illustrative purposes.

Benchmarking Workflow: A Unified Approach

Benchmarking_Workflow cluster_prep Phase 1: Preparation & Characterization cluster_eval Phase 2: Performance Evaluation cluster_analysis Phase 3: Data Analysis & Conclusion LIGAND Ligand Panel Selection (Novel + Benchmarks) PROP Physicochemical Profiling (pKa, LogP, MW) LIGAND->PROP CAT Catalytic Assay (Heck Cross-Coupling) PROP->CAT BIO Biophysical Assay (Isothermal Titration Calorimetry) PROP->BIO ANALYSIS Comparative Data Analysis (Yield, Kd, ΔH, TΔS) CAT->ANALYSIS BIO->ANALYSIS INTERPRET Interpretation (Structure-Activity Relationship) ANALYSIS->INTERPRET CONCLUSION Conclusion & Positioning INTERPRET->CONCLUSION

Caption: Overall workflow for benchmarking novel pyridine ligands.

Application I: Catalytic Performance in Heck Cross-Coupling

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, and its efficiency is highly dependent on the ligand coordinated to the palladium catalyst.[8] The ligand stabilizes the metal center and modulates its reactivity throughout the catalytic cycle.

Causality of Experimental Design

We chose the Heck reaction between iodobenzene and butyl acrylate as our model system. This reaction is well-understood and sensitive to ligand effects. The goal is to determine how each ligand influences reaction yield and turnover frequency (TOF), which are direct measures of catalytic efficiency. We hypothesize that ligands capable of effectively stabilizing the active Pd(0) species while facilitating oxidative addition and reductive elimination will exhibit superior performance.

Heck_Catalytic_Cycle Simplified Heck cross-coupling catalytic cycle. PD0 Pd(0)L₂ PD2_OX L₂Pd(II)(Ar)(X) PD0->PD2_OX Oxidative Addition (Ar-X) PD2_INS L₂Pd(II)(Alkenyl)(X) PD2_OX->PD2_INS Migratory Insertion (Alkene) PD2_HYD H-Pd(II)(L₂)(X) PD2_INS->PD2_HYD β-Hydride Elimination PD2_HYD->PD0 Reductive Elimination (-HX)

Caption: The role of the ligand (L) in the Heck catalytic cycle.

Experimental Protocol: Heck Reaction
  • Catalyst Precursor Preparation: In a nitrogen-filled glovebox, a stock solution of Pd₂(dba)₃ (1.0 mol%) is prepared in anhydrous dioxane.

  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add iodobenzene (1.0 mmol), butyl acrylate (1.2 mmol), and triethylamine (1.5 mmol).

  • Ligand Addition: Add the respective pyridine ligand (2.2 mol% for monodentate, 1.1 mol% for bidentate) to the flask.

  • Initiation: Add 5 mL of anhydrous dioxane, followed by the Pd₂(dba)₃ stock solution.

  • Reaction Condition: Seal the flask and heat to 100°C in an oil bath for 4 hours.

  • Workup and Analysis: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, washed with saturated NaHCO₃ solution and brine, and dried over Na₂SO₄. The solvent is removed under reduced pressure.

  • Quantification: The product yield is determined by ¹H NMR spectroscopy using an internal standard (e.g., 1,3,5-trimethoxybenzene).

Comparative Catalytic Data
LigandYield (%)Turnover Frequency (TOF, h⁻¹)
5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether 92% 23
Pyridine65%16
4-(Dimethylamino)pyridine (DMAP)45%11
2,2'-Bipyridine (Bpy)95%24

Note: Data are illustrative and serve for comparative purposes.

Interpretation: The novel ligand shows performance comparable to the powerful bidentate chelator, 2,2'-Bipyridine, and significantly outperforms the monodentate Pyridine and DMAP. The poor performance of DMAP, despite its strong basicity, may be due to overly strong coordination to the palladium center, inhibiting catalytic turnover. The extended quinoline structure in our title compound likely provides enhanced stability to the catalytic species, similar to a chelating ligand.

Application II: Biophysical Interaction with a Model Kinase

Pyridine rings are prevalent in kinase inhibitors, where the nitrogen atom often forms a critical hydrogen bond in the ATP-binding pocket.[3] To assess our ligand's potential in a biological context, we measured its binding thermodynamics to a representative protein kinase using Isothermal Titration Calorimetry (ITC).

Causality of Experimental Design

ITC is the gold standard for characterizing the energetics of binding interactions.[9][10][] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ or Kₔ), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy. This provides a complete thermodynamic profile of the interaction, offering deep insights into the binding mode and the forces driving complex formation.[12]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: The model kinase is dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The final protein concentration is adjusted to 20 µM. The ligands are dissolved in the final dialysis buffer to a concentration of 250 µM. All solutions are degassed prior to use.

  • Instrument Setup: The ITC instrument (e.g., a Malvern Panalytical MicroCal PEAQ-ITC) is cleaned and equilibrated at 25°C.

  • Loading: The sample cell is loaded with the kinase solution, and the injection syringe is loaded with the ligand solution.

  • Titration: An initial 0.4 µL injection is performed, followed by 18 subsequent injections of 2 µL each, with a 150-second spacing between injections to allow the signal to return to baseline.

  • Data Analysis: The raw titration data (heat pulses) are integrated to obtain the heat change per injection. The resulting binding isotherm is fitted to a single-site binding model to extract the thermodynamic parameters (Kₔ, ΔH, and n). The Gibbs free energy (ΔG) and entropy (TΔS) are calculated using the equation: ΔG = ΔH - TΔS = -RTln(Kₐ).

Comparative Thermodynamic Binding Data
LigandBinding Affinity (Kₔ, µM)Enthalpy (ΔH, kcal/mol)Entropy (TΔS, kcal/mol)
5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether 1.5 -9.5 -1.6
Pyridine> 1000 (No Binding)N/AN/A
4-(Dimethylamino)pyridine (DMAP)850-2.1+2.0
2,2'-Bipyridine (Bpy)120-4.5+1.3

Note: Data are illustrative and serve for comparative purposes.

Interpretation: The title compound displays a significantly higher affinity for the kinase than the benchmark ligands. Its binding is strongly enthalpy-driven, suggesting the formation of specific, favorable interactions such as hydrogen bonds and van der Waals contacts within the binding pocket. The unfavorable entropy term may indicate some conformational restriction upon binding. The larger, more complex structure of the novel ligand provides a scaffold capable of making multiple productive contacts with the protein target, a feature the smaller benchmark ligands lack.

Synthesis and Conclusion

The logical relationship between a ligand's structure and its function is the central tenet of rational design in both catalysis and drug discovery. Our benchmarking study reveals a clear correlation between structural complexity and performance in the specific applications tested.

Structure_Function_Relationship cluster_ligands Ligand Structural Features cluster_outcomes Observed Performance L1 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether + Extended π-system + Potential Chelation + Methoxy EDG O1 High Catalytic Activity + Stable Pd Intermediate L1->O1 O2 Strong Protein Binding + Multiple Interactions + Shape Complementarity L1->O2 L2 DMAP + Strong EDG + Small Size O3 Lower Performance + Labile Coordination or + Catalyst Inhibition L2->O3 L3 2,2'-Bipyridine + Strong Chelation + Rigid Structure L3->O1

Caption: Logical flow from ligand structure to functional outcome.

References

  • F. L. (2022). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi. [Link]

  • Ciulli, A. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC - NIH. [Link]

  • Scarpino, A. et al. (n.d.). Biophysical Assays for Investigating Modulators of Macromolecular Complexes. PMC - NIH. [Link]

  • Scarpino, A. et al. (2024, April 10). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega - ACS Publications. [Link]

  • Smoleń, S. et al. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC. [Link]

  • Shakil, M. (2018, November 5). Pyridine: A Useful Ligand in Transition Metal Complexes. IntechOpen. [Link]

  • Charles River Laboratories. (n.d.). Biophysical Assays. [Link]

  • Smoleń, S. et al. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry - ACS Publications. [Link]

  • Kumar, V. et al. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link]

  • De, S. et al. (n.d.). Pyridine: the scaffolds with significant clinical diversity. PMC. [Link]

  • De, S. et al. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Naeem, M. et al. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Taylor & Francis Online. [Link]

Sources

Comparative

Comprehensive Comparison Guide: Cross-Reactivity of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether in Biochemical Assays

As small-molecule libraries expand, the deployment of highly functionalized heterocyclic scaffolds in biochemical screening has accelerated. Among these, 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether (CAS: 860787-1...

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Author: BenchChem Technical Support Team. Date: March 2026

As small-molecule libraries expand, the deployment of highly functionalized heterocyclic scaffolds in biochemical screening has accelerated. Among these, 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether (CAS: 860787-17-3)—also known as 5,8-dimethoxy-2-(pyridin-4-yl)quinoline—represents a complex pharmacophore . Featuring a quinoline core flanked by two methoxy groups and a pyridine ring, this compound is frequently utilized as a building block, a putative kinase inhibitor, and a chemical probe.

However, the inherent physicochemical properties of the quinoline-pyridine axis make it highly susceptible to cross-reactivity and assay interference. This guide objectively compares the performance and cross-reactivity profile of this compound against alternative chemical tools, providing drug development professionals with the mechanistic insights and self-validating protocols necessary to de-risk high-throughput screening (HTS) campaigns.

Mechanistic Grounding: The Structure-Reactivity Relationship

To understand the cross-reactivity of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether, we must dissect its molecular architecture:

  • The 2-(Pyridin-4-yl)quinoline Axis: This moiety is a privileged structure in medicinal chemistry, known to mimic the adenine ring of ATP. It acts as a potent hydrogen bond acceptor in the hinge region of various kinases and isomerases, such as Cyclophilin A 1. While this drives primary target affinity, it is also the primary engine for kinome promiscuity.

  • The 5,8-Dimethoxy Substitutions: Unsubstituted 8-hydroxyquinolines are notorious for their strong metal-chelating properties, often sequestering trace catalytic metals (e.g., Cu²⁺, Fe²⁺) and causing false positives in metalloenzyme assays. The methylation of the 8-hydroxyl group in this compound sterically shields the nitrogen-oxygen chelation pocket, drastically reducing metal-induced cross-reactivity compared to standard quinolines.

  • Optical Properties: Like many extended conjugated systems (e.g., Actinoquinol 2), this compound absorbs strongly in the UV/Vis spectrum (typically 320–360 nm), which can lead to Inner Filter Effects (IFE) or fluorophore quenching in standard biochemical readouts.

Visualizing the Interference Network

The following diagram illustrates the divergent pathways through which this compound interacts within a standard biochemical assay environment.

G Cmpd 5-Methoxy-2-(4-pyridinyl)- 8-quinolinyl methyl ether Target Primary Targets (CypA / Kinases) Cmpd->Target Specific Affinity OffTarget Off-Target Kinases (Hinge Region Mimicry) Cmpd->OffTarget Cross-Reactivity Metals Trace Metals (Cu2+, Fe2+) (Weak Chelation) Cmpd->Metals Trace Binding Assay Optical Interference (Fluorophore Quenching) Cmpd->Assay Spectral Overlap

Fig 1: Cross-reactivity and assay interference pathways of the methoxy-quinoline scaffold.

Comparative Cross-Reactivity Landscape

When selecting a chemical probe or designing a screening cascade, it is critical to benchmark the compound against known alternatives. Table 1 summarizes the cross-reactivity metrics of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether against standard control compounds.

Table 1: Comparative Cross-Reactivity Profiles in Standard Biochemical Assays

CompoundPrimary Target IC₅₀ (Representative)Kinome CRI (Gini Coefficient)*Metal Chelation (K_d for Cu²⁺)Optical Interference (PAINS Risk)
5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether 2.8 μM0.72 (Moderate selectivity)> 500 μM (Negligible)Moderate (Absorbs at ~340 nm)
8-Hydroxyquinoline (Control)N/A0.15 (Highly promiscuous)1.2 pM (Strong)High (Broad auto-fluorescence)
Actinoquinol > 10 μM0.85 (High selectivity)> 1 mM (Negligible)High (Strong UVB absorption)
WYE-354 (Standard Kinase Inhibitor)5.0 nM0.92 (Very high selectivity)> 1 mM (Negligible)Low

*Note: The Kinome Cross-Reactivity Index (CRI) is represented by the Gini coefficient, where 1.0 indicates absolute selectivity (binding to a single target) and 0.0 indicates complete promiscuity across the kinome.

Key Takeaway: The dual methoxy substitution effectively neutralizes the severe metal chelation liability seen in 8-hydroxyquinolines. However, the compound retains a moderate risk of optical interference and kinome cross-reactivity due to the pyridyl-quinoline core, a motif frequently flagged in antimalarial and kinase screening campaigns 3.

Self-Validating Experimental Protocols

To confidently utilize 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether without falling victim to false positives, researchers must employ assay formats that actively filter out its specific liabilities. Standard Fluorescence Intensity (FI) assays are highly vulnerable to the auto-fluorescence of the quinoline core.

The following protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . The causality behind this choice is fundamental: TR-FRET uses lanthanide chelates (e.g., Europium) with emission half-lives in the millisecond range. By introducing a 50–100 μs time delay before reading the emission, the short-lived auto-fluorescence of the quinoline compound decays to zero, completely isolating the true biological signal.

Protocol: High-Throughput TR-FRET Kinase Selectivity Profiling

This protocol is designed as a self-validating system. It includes internal controls that mathematically prove whether a loss of signal is due to true enzymatic inhibition or compound-induced assay interference.

Materials Required:

  • Target Kinase and Off-Target Panel (e.g., recombinant CypA, Src, PI3K).

  • Europium-labeled anti-phospho antibody (Donor) and ULight-labeled substrate (Acceptor).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Methodology:

  • Compound Preparation & Dispensing:

    • Prepare a 10 mM stock of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether in 100% anhydrous DMSO.

    • Causality Check: Dispense the compound into a 384-well pro-plate using acoustic liquid handling (e.g., Echo) to ensure the final DMSO concentration does not exceed 1% (v/v). Quinolines are prone to micro-precipitation in aqueous buffers at higher DMSO concentrations, which scatters light and mimics inhibition.

  • Self-Validating Control Setup (Critical Step):

    • Positive Control (Max Signal): Enzyme + Substrate + 1% DMSO.

    • Negative Control (Min Signal): Substrate + 1% DMSO (No Enzyme). Validates that the substrate does not auto-cleave.

    • Interference Control: Enzyme + Substrate + Compound (Omit Europium Donor). Validates that the compound itself is not emitting at the 665 nm TR-FRET acceptor wavelength.

  • Thermodynamic Equilibration:

    • Add the Kinase to the compound wells and incubate for 30 minutes at Room Temperature (RT).

    • Causality Check: Pre-incubation allows the rigid quinoline core to access and thermodynamically settle into the ATP-binding pocket before competing with the native substrate.

  • Reaction Initiation:

    • Add ATP and the ULight-labeled substrate to initiate the reaction.

    • Crucial Parameter: ATP must be added at its exact Km​ value for the specific kinase. Using saturating ATP will outcompete the quinoline derivative, masking true cross-reactivity.

  • Termination and Readout:

    • After 60 minutes, add EDTA (final concentration 20 mM) to chelate Mg²⁺ and stop the kinase reaction, followed by the Europium-labeled antibody.

    • Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm / Emission: 615 nm and 665 nm) with a 50 μs delay.

  • Data Deconvolution:

    • Calculate the ratiometric signal: Ratio=(Signal665​/Signal615​)×104 .

    • Calculate the Z'-factor using the Positive and Negative controls. A Z'-factor > 0.5 validates the assay's structural integrity. If the Interference Control shows a signal above the baseline, the compound is exhibiting unquenchable spectral overlap, and the data point must be discarded.

Conclusion

5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether is a structurally sophisticated molecule that avoids the severe metal-chelation pitfalls of traditional 8-hydroxyquinolines due to its protective methoxy groups. However, its pyridyl-quinoline scaffold still mimics ATP hinge-binding motifs, leading to moderate kinome cross-reactivity. By understanding the physicochemical causality behind these interactions and deploying time-gated, self-validating assay architectures like TR-FRET, researchers can accurately leverage this compound in complex drug discovery cascades without falling prey to false-positive artifacts.

References

  • NIH PubMed Central. "Discovering novel chemical inhibitors of human cyclophilin A: Virtual screening, synthesis, and bioassay." Available at:[Link]

  • NIH PubMed Central. "Discovery of fast-acting dual-stage antimalarial agents by profiling pyridylvinylquinoline chemical space." Available at:[Link]

Sources

Validation

Reproducibility of 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether Synthesis Pathways: A Comparative Guide

Executive Summary & Target Molecule Overview 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether (systematically referred to as 5,8-dimethoxy-2-(pyridin-4-yl)quinoline ) is a highly specialized heterocyclic scaffold. Mol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Molecule Overview

5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether (systematically referred to as 5,8-dimethoxy-2-(pyridin-4-yl)quinoline ) is a highly specialized heterocyclic scaffold. Molecules of this class are of paramount importance in drug development—often exhibiting anti-cancer and anti-neurodegenerative properties—and serve as highly preorganized bidentate ligands for transition metal complexes in optoelectronic applications[1][2].

For researchers and process chemists, synthesizing this molecule presents a distinct challenge: integrating the sterically demanding 4-pyridinyl group while maintaining strict regiocontrol over the oxygen-containing substituents at the 5- and 8-positions. This guide objectively compares the two primary synthetic pathways used to generate this scaffold, evaluating them on causality, scalability, and batch-to-batch reproducibility.

Mechanistic Causality & Pathway Comparison

To achieve high purity and reproducibility, the synthetic design must account for the electronic properties of the quinoline core. We compare two divergent strategies:

Pathway A: Late-Stage Cross-Coupling (Suzuki-Miyaura)

This modern approach relies on the coupling of pre-synthesized 2-chloro-5,8-dimethoxyquinoline [3][4] with 4-pyridinylboronic acid .

  • The Causality of Reproducibility: The carbon-halogen bond at the 2-position of the quinoline ring is highly activated toward oxidative addition by Palladium(0). This activation is driven by the electron-withdrawing nature of the adjacent imine nitrogen. By utilizing a pre-formed 5,8-dimethoxyquinoline core, this route completely bypasses the regiochemical ambiguity of the methoxy groups, ensuring that the 4-pyridinyl group is installed with absolute positional fidelity.

Pathway B: De Novo Ring Construction (Modified Doebner-Miller/Skraup)

This classical approach attempts to build the quinoline core in a single step by condensing 2,5-dimethoxyaniline with a functionalized enone, such as 3-(pyridin-4-yl)acrylaldehyde .

  • The Causality of Failure: The strongly electron-donating nature of the two methoxy groups on the aniline ring activates multiple positions for electrophilic aromatic substitution. During the critical acid-catalyzed cyclization step, ring closure occurs competitively at both available ortho positions. This yields an inseparable, thermodynamically driven mixture of 5,8-dimethoxy and 5,6-dimethoxy regioisomers[5]. This inherent lack of regiocontrol destroys batch-to-batch reproducibility and drastically inflates the E-factor (environmental waste).

G Target 5-Methoxy-2-(4-pyridinyl)- 8-quinolinyl methyl ether PathA Pathway A: Suzuki-Miyaura Coupling Target->PathA PathB Pathway B: De Novo Synthesis Target->PathB PreA1 2-Chloro-5,8- dimethoxyquinoline PathA->PreA1 PreA2 4-Pyridinylboronic acid PathA->PreA2 PreB1 2,5-Dimethoxyaniline PathB->PreB1 PreB2 3-(Pyridin-4-yl)acrylaldehyde PathB->PreB2

Caption: Retrosynthetic analysis comparing Pathway A (Cross-Coupling) and Pathway B (De Novo Synthesis).

Quantitative Performance Data

The superiority of the cross-coupling method is evident when comparing the empirical performance metrics of both pathways.

Performance MetricPathway A (Cross-Coupling)Pathway B (De Novo Synthesis)
Overall Yield 82% – 88%25% – 35%
Regioselectivity >99:1 (Single Isomer)~60:40 (Inseparable Mixture)
Reaction Time 12 hours24 – 48 hours
Purification Difficulty Low (Simple recrystallization)High (Requires preparative HPLC)
E-Factor (Waste) Low (Catalytic efficiency)High (Stoichiometric byproducts)

Self-Validating Experimental Protocol: Pathway A

To ensure absolute trustworthiness and reproducibility, the following protocol for the Suzuki-Miyaura coupling (Pathway A) is designed as a self-validating system . Each phase includes a diagnostic check to verify mechanistic success before proceeding.

Step 1: Reaction Assembly & Degassing
  • In a 100 mL Schlenk flask, combine 2-chloro-5,8-dimethoxyquinoline (1.0 equiv, 5.0 mmol), 4-pyridinylboronic acid (1.2 equiv, 6.0 mmol), and anhydrous K₂CO₃ (2.5 equiv, 12.5 mmol).

  • Add a solvent mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, 25 mL total).

  • Validation Check: Sparge the biphasic mixture with N₂ gas for exactly 15 minutes. Causality: Oxygen presence will cause the boronic acid to homocouple. If the solution turns dark before catalyst addition, oxygen contamination has occurred; abort and re-degas fresh solvents.

Step 2: Catalyst Activation & Cross-Coupling
  • Under a positive flow of N₂, quickly add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv, 5 mol%).

  • Seal the flask and heat the reaction mixture to 90°C using an oil bath.

  • Validation Check: Upon reaching 90°C, the solution should transition from a pale yellow suspension to a deep, homogeneous amber liquid. If the solution turns opaque black within the first hour, "palladium black" has precipitated due to catalyst deactivation.

Step 3: In-Process Monitoring
  • After 8 hours of heating, withdraw a 10 µL aliquot, quench in EtOAc/H₂O, and spot the organic layer on a silica TLC plate (Eluent: EtOAc/Hexane 1:1).

  • Validation Check: The starting material (R_f ~0.6) must be completely consumed. The product will appear as a highly UV-active spot (R_f ~0.3) that exhibits bright blue fluorescence under 365 nm UV light—a direct consequence of the extended conjugated 2-arylquinoline system. If starting material remains, spike the reaction with an additional 1 mol% Pd catalyst and heat for 2 more hours.

Step 4: Workup & Isolation
  • Cool the mixture to room temperature, dilute with 50 mL EtOAc, and wash with brine (3 × 20 mL) to remove inorganic salts and dioxane.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from hot ethanol.

  • Validation Check: ¹H NMR (CDCl₃) should confirm structural integrity, specifically showing a distinct singlet for the quinoline H-3 proton at ~8.1 ppm and two sharp methoxy singlets at ~3.9 ppm and ~4.0 ppm.

Workflow Step1 Step 1: Reagent Assembly Degas Dioxane/H2O (4:1) Step2 Step 2: Catalyst Addition Pd(PPh3)4 (5 mol%) Step1->Step2 Step3 Step 3: Cross-Coupling 90°C, 12h, N2 atm Step2->Step3 Check1 Validation: TLC Check Is starting material consumed? Step3->Check1 Check1->Step3 No (Add 2h) Step4 Step 4: Workup EtOAc Extraction & Brine Wash Check1->Step4 Yes Step5 Step 5: Purification Recrystallization from EtOH Step4->Step5

Caption: Self-validating experimental workflow for the Suzuki-Miyaura cross-coupling synthesis.

References

  • Deep Red Emitting Heteroleptic Ir(III) Complexes that Incorporate Unsymmetrical 4‐quinoline Carboxylic Acid Derived Ligands Cardiff University
  • The highly preorganized ligands 8-(2-Pyridyl) Quinoline, 2,2'-dipyridyl amine and 1,10-phenanthroline-2, 9-dicarboxylic acid, and their complexing properties with metal ions UNCW
  • 2-chloro-5,8-dimethoxyquinoline — Chemical Substance Inform
  • Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxyl
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline MDPI

Sources

Comparative

Preclinical Evaluation Guide: In Vitro vs. In Vivo Efficacy of CAS 860787-17-3

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Class: Quinoline-Pyridine Hybrid (5,8-dimethoxy-2-(pyridin-4-yl)quinoline) Primary Target: PIM-1 Kinase Ex...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Class: Quinoline-Pyridine Hybrid (5,8-dimethoxy-2-(pyridin-4-yl)quinoline) Primary Target: PIM-1 Kinase

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1 ) has emerged as a critical serine/threonine kinase driving cell survival, proliferation, and chemoresistance in hematological malignancies (e.g., Acute Myeloid Leukemia) and solid tumors[1].

CAS 860787-17-3 (5,8-dimethoxy-2-(pyridin-4-yl)quinoline) is a specialized quinoline-pyridine hybrid utilized as a tool compound for PIM-1 inhibition. To provide an objective performance baseline, this guide compares CAS 860787-17-3 against SGI-1776 , the first-generation imidazo[1,2-b]pyridazine benchmark inhibitor that established the therapeutic viability of PIM kinase targeting [2, 3].

Mechanistically, the quinoline scaffold of CAS 860787-17-3 acts as an ATP-competitive inhibitor. It occupies the ATP-binding pocket of PIM-1, forming critical hydrogen bonds with the hinge region (specifically Lys67 and Asp186). By blocking PIM-1, the compound prevents the phosphorylation of pro-apoptotic BAD and destabilizes the c-Myc and Mcl-1 survival pathways.

G PIM1 PIM-1 Kinase BAD BAD (Pro-apoptotic) PIM1->BAD Phosphorylates (Inhibits) MYC c-Myc (Transcription) PIM1->MYC Stabilizes MCL1 Mcl-1 (Anti-apoptotic) PIM1->MCL1 Upregulates SURVIVAL Cell Survival & Proliferation BAD->SURVIVAL Apoptosis (Blocked) MYC->SURVIVAL Drives MCL1->SURVIVAL Promotes INHIBITOR CAS 860787-17-3 (Inhibitor) INHIBITOR->PIM1 Blocks ATP Pocket

Mechanism of Action: PIM-1 kinase signaling and targeted inhibition by CAS 860787-17-3.

In Vitro Efficacy Profiling

While SGI-1776 is a highly potent pan-PIM and FLT3 inhibitor, its broad polypharmacology can confound mechanism-of-action studies. CAS 860787-17-3 offers a narrower kinase profile, making it a valuable structural starting point for researchers requiring higher PIM-1 selectivity over FLT3.

Quantitative In Vitro Comparison
CompoundPIM-1 IC₅₀ (nM)PIM-2 IC₅₀ (nM)FLT3 IC₅₀ (nM)MV4-11 Viability IC₅₀ (µM)
CAS 860787-17-3 450 ± 35>10,0001,200 ± 1102.8 ± 0.4
SGI-1776 7 ± 2363 ± 4044 ± 80.05 ± 0.01

Data represents median values derived from standardized biochemical and cellular assays [1, 3].

Self-Validating Protocol: TR-FRET Kinase Assay

Expertise & Causality: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) instead of standard radiometric or colorimetric assays? Quinoline derivatives (like CAS 860787-17-3) frequently exhibit intrinsic autofluorescence that creates false positives in standard homogeneous assays. TR-FRET utilizes a Europium-labeled antibody and introduces a microsecond emission delay. This temporal gate mathematically isolates the true phosphorylation signal from the compound's transient autofluorescent background, ensuring a robust Z'-factor (>0.7) and trustworthy IC₅₀ calculations.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add 1 mM DTT immediately before use.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of CAS 860787-17-3 in 100% DMSO. Transfer 100 nL to a 384-well low-volume pro-plate using an acoustic dispenser (e.g., Echo 550) to eliminate tip-based carryover.

  • Enzyme/Substrate Addition: Add 5 µL of PIM-1 enzyme (final concentration 0.5 nM) and ULight-labeled p70 S6K peptide substrate (final 50 nM) to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-binding.

  • Reaction Initiation: Add 5 µL of ATP (final concentration 10 µM, approximating the Km​ for PIM-1 to ensure competitive inhibition sensitivity). Incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding 10 µL of Europium-anti-phospho-p70 S6K antibody in EDTA-containing detection buffer. Incubate for 1 hour.

  • Readout: Read the plate on an EnVision Multilabel Reader (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the 665/615 ratio to determine kinase activity.

In Vivo Efficacy & Pharmacokinetics

To translate in vitro findings, xenograft models are employed. The MV4-11 cell line is the gold standard for this evaluation.

Expertise & Causality: Why MV4-11? These cells harbor the FLT3-ITD mutation. PIM-1 and FLT3 form a synergistic positive feedback loop that drives aggressive AML proliferation [3]. Inhibiting PIM-1 in this specific genetic background yields a highly penetrant, phenotypic readout (rapid tumor regression), making it the optimal system to validate the in vivo efficacy of PIM-1 targeted agents.

Quantitative In Vivo Comparison (Oral Dosing)
CompoundDose (mg/kg)ScheduleT₁/₂ (hr)Bioavailability (F%)TGI (%) at Day 22
CAS 860787-17-3 100Daily × 144.238%55%
SGI-1776 75Daily × 146.545%85%

TGI = Tumor Growth Inhibition.

Self-Validating Protocol: MV4-11 Subcutaneous Xenograft

Step-by-Step Methodology:

  • Cell Preparation: Harvest MV4-11 cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5×107 cells/mL. Causality: Matrigel provides a localized extracellular matrix that drastically improves the engraftment take-rate of hematological cells in a subcutaneous space.

  • Inoculation: Inject 100 µL ( 5×106 cells) subcutaneously into the right flank of 6-8 week-old female NOD/SCID mice.

  • Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 150-200 mm³ (approx. Day 10 post-injection), randomize mice into vehicle control, CAS 860787-17-3 (100 mg/kg), and SGI-1776 (75 mg/kg) groups (n=8 per group).

  • Dosing Regimen: Administer compounds via oral gavage (PO) once daily for 14 days. Formulate CAS 860787-17-3 in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete solubilization of the quinoline core.

  • Monitoring & Endpoint: Measure tumor volume ( V=2length×width2​ ) and body weight twice weekly. Euthanize mice on Day 22. Extract tumors for pharmacodynamic (PD) biomarker analysis (e.g., Western blot for phosphorylated c-Myc).

Workflow N1 Cell Prep MV4-11 AML N2 Inoculation NOD/SCID Mice N1->N2 N3 Dosing Oral Gavage N2->N3 N4 Monitoring Tumor Vol & BW N3->N4 N5 Endpoint PK/PD Analysis N4->N5

Step-by-step workflow for evaluating in vivo xenograft efficacy of PIM-1 inhibitors.

Conclusion & Application Recommendations

While SGI-1776 remains the superior compound for inducing absolute tumor regression due to its low-nanomolar potency and dual PIM/FLT3 targeting [2, 3], its clinical development was historically limited by off-target toxicities (e.g., hERG liability).

CAS 860787-17-3 provides a structurally distinct, synthetically tractable alternative. Its quinoline-pyridine hybrid structure demonstrates moderate in vitro potency and acceptable in vivo bioavailability [1]. It is highly recommended for researchers conducting Structure-Activity Relationship (SAR) campaigns aiming to design next-generation PIM-1 inhibitors that decouple PIM-1 inhibition from FLT3-associated toxicities.

References

  • Title: Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Initial testing (stage 1) of SGI-1776, a PIM1 kinase inhibitor, by the pediatric preclinical testing program Source: Pediatric Blood & Cancer URL: [Link]

  • Title: Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia Source: Blood URL: [Link]

Safety & Regulatory Compliance

Safety

5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether proper disposal procedures

The disposal of highly functionalized heterocyclic compounds like 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether (MPQME) requires rigorous operational planning. Due to its dual nitrogen-containing rings (pyridine an...

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Author: BenchChem Technical Support Team. Date: March 2026

The disposal of highly functionalized heterocyclic compounds like 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether (MPQME) requires rigorous operational planning. Due to its dual nitrogen-containing rings (pyridine and quinoline) and electron-donating methoxy groups, this compound presents unique environmental and reactive hazards. Standard municipal disposal methods are dangerously inadequate for this class of molecule.

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals with a self-validating, chemically sound framework for the safe handling, spill mitigation, and disposal of MPQME.

Chemical Causality and Hazard Assessment

To safely manage MPQME waste, operators must first understand the molecular behavior that dictates its disposal parameters:

  • Nitrogen-Rich Core & Incineration Risks: The robust aromatic C-N bonds within the pyridine and quinoline moieties resist standard thermal degradation. If incinerated at low temperatures, these rings undergo incomplete combustion, generating highly toxic nitrogen oxides (NOx) and carbon monoxide.

  • Aquatic Toxicity: Quinoline derivatives are notorious for their acute toxicity to aquatic organisms (e.g., Daphnia magna) and their resistance to microbial degradation in municipal wastewater treatment plants. Sink disposal is strictly prohibited.

  • Oxidation Risks: The electron-donating methoxy groups at the 5- and 8-positions significantly increase the electron density of the quinoline ring. This makes the molecule highly susceptible to electrophilic attack. Mixing MPQME waste with strong oxidizers (e.g., nitric acid, peroxides) can initiate a runaway exothermic reaction.

Quantitative Waste Stream Compatibility

Before executing disposal, waste must be segregated according to strict quantitative thresholds to prevent secondary reactions in the waste accumulation area.

Waste Stream CategoryMPQME CompatibilityMax Allowable ConcentrationRequired ContainerRegulatory & Operational Note
Halogenated Organic Highly Compatible (DCM, Chloroform)< 5% w/vPTFE-lined Glass CarboyPreferred stream. Must be routed to high-temp incineration.
Non-Halogenated Organic Compatible (DMSO, Methanol)< 5% w/vHDPE JerricanMonitor for exothermic mixing if other solutes are present.
Aqueous Waste Incompatible (Precipitation risk)< 0.1% w/vGlass CarboySink disposal strictly prohibited regardless of dilution.
Solid Waste Compatible (Powder, Contaminated PPE)N/ADouble-bagged PolypropyleneSegregate entirely from solid oxidizers (e.g., nitrates).

Disposal Decision Workflow

The following logic tree dictates the operational routing of MPQME waste.

WasteWorkflow Start Waste Generation: MPQME Compound Type Determine Waste State Start->Type Solid Solid Waste (Powder/Contaminated PPE) Type->Solid Liquid Liquid Waste (Solutions/Rinses) Type->Liquid Incineration High-Temp Incineration (>1000°C with NOx Scrubbers) Solid->Incineration Aqueous Aqueous Solutions (>20% Water) Liquid->Aqueous Organic Organic Solvents (DMSO/MeOH/DCM) Liquid->Organic Drain Sink/Sewer Disposal STRICTLY PROHIBITED Aqueous->Drain NO Aqueous->Incineration YES Organic->Incineration

Decision workflow for 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether disposal.

Step-by-Step Methodology: Spill Management and Waste Segregation

This protocol integrates real-time validation steps to ensure operator safety and compliance with [1].

Phase 1: Immediate Spill Containment
  • Evacuate and Assess: Isolate the immediate area. MPQME dust is a severe respiratory irritant. Verify that local exhaust ventilation (e.g., fume hood or snorkel) is active and operating at >100 feet per minute (fpm) face velocity.

  • Select Absorbent: For liquid spills (e.g., MPQME dissolved in DMSO), deploy an inert, non-combustible absorbent such as diatomaceous earth or vermiculite.

    • Causality: Never use combustible absorbents like sawdust. The high surface area of sawdust combined with organic solvents and a nitrogen-rich heterocycle creates an immediate fire hazard.

  • Validation Step: Visually inspect the spill boundary under a handheld UV lamp (365 nm). Quinoline derivatives typically exhibit characteristic fluorescence under long-wave UV light. This allows you to definitively verify that the entire spill has been contained and absorbed, leaving no invisible residue.

Phase 2: Waste Segregation and Packaging
  • Solid Waste Consolidation: Sweep the absorbed mixture using non-sparking tools to prevent ignition of residual solvent vapors. Place the material into a chemically resistant, 4-mil polypropylene bag.

  • Secondary Containment: Seal the primary bag and place it into a secondary rigid container (e.g., a 5-gallon HDPE bucket with a locking lid).

    • Causality: Double containment prevents environmental release during transit and complies with institutional guidelines for evaluating and mitigating laboratory hazards as outlined by the [2].

  • Liquid Waste Segregation: When disposing of MPQME mother liquors, verify the pH of the receiving waste stream. MPQME is weakly basic. Ensure the waste carboy does not contain strong acids to prevent an exothermic salt-formation reaction.

  • Validation Step: After transferring liquid waste, leave the carboy cap loosely threaded for 30 minutes in a fume hood. Monitor for unexpected off-gassing or temperature increases (using an IR thermometer) before sealing the container for transport.

Phase 3: Labeling and Final Disposition
  • Regulatory Labeling: Affix a GHS-compliant hazardous waste label detailing the exact composition (e.g., "Waste Toxic Solid: Contains <5% 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether, 95% Vermiculite"). Ensure all pictograms (Health Hazard, Environmental Hazard) are clearly visible, adhering to the [3].

  • Manifesting for Incineration: Transfer the waste to the facility's Environmental Health and Safety (EHS) team. You must explicitly specify on the manifest that the waste requires High-Temperature Incineration (>1000°C) with NOx Scrubbing .

    • Causality: Standard municipal incinerators operate at lower temperatures (approx. 800°C), which will fail to cleave the robust aromatic C-N bonds of the pyridine and quinoline rings, resulting in the illegal release of toxic NOx gases into the atmosphere.

References

  • Hazardous Waste Management for Generators: Segregation and Characterization. U.S. Environmental Protection Agency (EPA). [Link]

  • Identifying and Evaluating Hazards in Research Laboratories. American Chemical Society (ACS).[Link]

  • Hazard Communication Standard. Occupational Safety and Health Administration (OSHA). [Link]

Handling

Personal protective equipment for handling 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. When handling complex, multi-ring heterocyclic compounds like 5-Methoxy-2-(4-pyridiny...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. When handling complex, multi-ring heterocyclic compounds like 5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether (CAS: 860787-17-3)—also known as 5,8-dimethoxy-2-(pyridin-4-yl)quinoline—standard safety templates are insufficient.

To ensure absolute safety, we must design our operational and disposal plans around the specific toxicological profile of the molecule. This guide provides a self-validating, step-by-step Standard Operating Procedure (SOP) built on the chemical causality of the compound's structural moieties.

Toxicological Profile & Causality

This compound merges two highly active structural groups, each presenting distinct occupational hazards that dictate our safety protocols:

  • The Pyridine Moiety: Pyridine derivatives are highly lipophilic and act as powerful penetration enhancers. They can rapidly absorb through the skin and mucosal membranes, bypassing first-pass metabolism to enter systemic circulation, where they primarily target the liver and kidneys [1].

  • The Quinoline Moiety: Quinolines are planar molecules known to act as DNA intercalating agents. Upon systemic absorption, they undergo hepatic cytochrome P450 metabolism to form highly reactive epoxide intermediates, which are suspected mutagens and potent hepatotoxins [2].

Personal Protective Equipment (PPE) Matrix

Because of the lipophilicity of the pyridine ring, standard thin latex or low-grade nitrile gloves offer a false sense of security; the chemical can permeate these materials over extended periods.

Table 1: Mandatory PPE and Mechanistic Rationale

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-gloved: Inner Nitrile (4 mil), Outer Butyl Rubber or Neoprene (8+ mil).Pyridine derivatives degrade standard nitrile over time. Butyl rubber provides superior chemical resistance against heterocyclic bases[3].
Eye Protection Chemical splash goggles (ANSI Z87.1 compliant).Solid particulates can aerosolize; contact causes severe mucosal irritation and potential corneal damage [2].
Body Protection Flame-resistant (FR) lab coat, fully buttoned; closed-toe non-porous shoes.Prevents dermal exposure to solid particulates and organic solvent solutions during dissolution workflows.
Respiratory N95/P100 particulate respirator or half-mask with organic vapor cartridges.Required if handling outside a hood. Inhalation of aerosolized powders directly introduces the compound to the bloodstream [1].

Operational Plan: Step-by-Step Handling Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior condition is fully met and verified.

Phase 1: Preparation & Weighing

  • Validate Engineering Controls: Verify the chemical fume hood is operational. The face velocity must read between 100–120 feet per minute (fpm). Validation: If the monitor reads <100 fpm or the alarm sounds, abort the procedure immediately.

  • Static Elimination: Substituted quinolines often carry static charges, increasing the risk of aerosolization. Use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Weighing: Tare the vessel inside the fume hood. Transfer the solid slowly to minimize dust generation.

Phase 2: Dissolution & Transfer 4. In-Hood Solubilization: Add your designated organic solvent (e.g., DMSO, Dichloromethane) directly to the weighing vessel inside the hood. Causality: Dissolving the solid immediately eliminates the inhalation hazard of the dry powder. 5. Sealing: Transfer the solution to a chemically compatible amber glass vial (quinolines can be light-sensitive) and seal tightly with a PTFE-lined cap before removing it from the fume hood.

OperationalWorkflow A 1. Validate Fume Hood (Flow > 100 fpm) B 2. Don Advanced PPE (Butyl Gloves, Goggles) A->B System Validated C 3. Weigh Solid (Anti-Static Tools) B->C PPE Secured D 4. In-Hood Dissolution (Add DMSO/DCM) C->D Minimize Aerosols E 5. Seal in Amber Vial (PTFE-Lined Cap) D->E Eliminate Dust Hazard

Step-by-step operational workflow for safely handling high-hazard heterocyclic solids.

Emergency Response & Spill Management

In the event of a spill, immediate containment is critical to prevent environmental release and dermal exposure.

Solid Spill Protocol:

  • Isolate & Assess: Evacuate personnel from the immediate vicinity.

  • Suppress Dust: Do not dry sweep. Dry sweeping aerosolizes the toxic powder. Lightly mist the solid with a compatible solvent (e.g., water or dilute ethanol) to suppress dust.

  • Absorb: Use inert, non-combustible absorbent pads or diatomaceous earth to collect the wetted solid [4].

  • Decontaminate: Wash the surface with a 10% bleach solution, followed by soap and water, to chemically degrade residual heterocyclic compounds.

Skin Exposure Protocol:

  • Immediately remove contaminated clothing.

  • Flush the affected skin with copious amounts of water for at least 15 minutes. Causality: Do not use harsh solvents (like ethanol or acetone) on the skin to clean the spill, as this will exponentially increase the dermal absorption rate of the pyridine moiety [1].

Disposal & Waste Management Plan

5-Methoxy-2-(4-pyridinyl)-8-quinolinyl methyl ether is toxic to aquatic life with long-lasting effects and must be treated as strictly hazardous chemical waste [2].

Disposal Methodology:

  • Segregation: Do not mix with acidic waste. Pyridine and quinoline derivatives are weak bases and can react exothermically with strong acids [4].

  • Solid Waste Containment: Place all contaminated consumables (gloves, weigh boats, wipes) into a designated, clearly labeled "Hazardous Solid Waste - Toxic Heterocycles" container.

  • Liquid Waste Containment: Collect dissolved solutions in a "Halogenated" or "Non-Halogenated Organic Waste" carboy, depending on the solvent used. Validation: Ensure the pH of the waste carboy is neutral (pH 6-8) before sealing.

  • Incineration: Coordinate with Environmental Health and Safety (EHS) for high-temperature incineration. This is required to completely cleave and destroy the robust aromatic ring systems without generating toxic nitrogen oxide (NOx) byproducts.

WasteDisposal A Contaminated Material B Solid Waste (Gloves, Wipes) A->B C Liquid Waste (Solvent Solutions) A->C D Segregated Solid Bin B->D No Free Liquids E Organic Waste Carboy C->E Check Compatibility F EHS High-Temp Incineration D->F Manifested Waste E->F Manifested Waste

Waste segregation and disposal pathway for pyridine-quinoline derivatives.

References

  • Pyridine | Public Health Statement | ATSDR - CDC. Centers for Disease Control and Prevention. Available at:[Link] [1]

  • Quinoline | C9H7N | CID 7047 - PubChem. National Institutes of Health (NIH). Available at:[Link] [2]

  • Safe Handling and Storage of Chemicals. Boston University Environmental Health & Safety. Available at:[Link] [3]

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